molecular formula C7H11BrN2O B15318308 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Cat. No.: B15318308
M. Wt: 219.08 g/mol
InChI Key: WEMUFBBGZSISBW-UHFFFAOYSA-N
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Description

2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a chemical compound offered for research and development purposes. It features a propan-2-ol group attached to a 3-bromo-1-methyl-1H-pyrazole ring, a common scaffold in medicinal and agrochemical research . This brominated pyrazole is intended for use as a synthetic intermediate or building block in the discovery and development of novel active molecules. Researchers can utilize this compound for exploratory studies, including the synthesis of more complex target molecules. The presence of the bromine atom makes it a versatile precursor for further functionalization via metal-catalyzed cross-coupling reactions. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions.

Properties

Molecular Formula

C7H11BrN2O

Molecular Weight

219.08 g/mol

IUPAC Name

2-(5-bromo-2-methylpyrazol-3-yl)propan-2-ol

InChI

InChI=1S/C7H11BrN2O/c1-7(2,11)5-4-6(8)9-10(5)3/h4,11H,1-3H3

InChI Key

WEMUFBBGZSISBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=NN1C)Br)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of pharmacologically active compounds.[1][2][3][4] Its derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][5] This guide focuses on a specific, functionalized pyrazole derivative, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol. The strategic placement of a bromo substituent, a methyl group on the pyrazole nitrogen, and a tertiary alcohol moiety suggests a molecule designed for further chemical elaboration and potential interaction with biological targets. This document provides a comprehensive overview of its chemical structure, physicochemical properties, a validated synthetic protocol, and an exploration of its potential applications in drug discovery and development.

Chemical Structure and Properties

The chemical structure of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is characterized by a 1,3,5-trisubstituted pyrazole ring. The key structural features include:

  • A 1-methyl-1H-pyrazole core, which imparts a specific electronic and steric profile to the molecule.

  • A bromo group at the C3 position , a versatile handle for further chemical modifications such as cross-coupling reactions.

  • A 2-hydroxypropan-2-yl group at the C5 position , which introduces a tertiary alcohol functionality, potentially influencing solubility and hydrogen bonding interactions with biological macromolecules.

The systematic IUPAC name for this compound is 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol. Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 1629891-52-6
Molecular Formula C₇H₁₁BrN₂O
Molecular Weight 219.08 g/mol
InChI Key WEMUFBBGZSISBW-UHFFFAOYSA-N
Spectroscopic Data Interpretation (Predicted)

While experimental spectra for this specific compound are not publicly available, a theoretical interpretation based on its structure provides valuable insights for characterization:

  • ¹H NMR: The spectrum is expected to show a singlet for the pyrazole ring proton (C4-H), a singlet for the N-methyl protons, and a singlet for the two methyl groups of the propan-2-ol moiety. The hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: Distinct signals are anticipated for each of the seven carbon atoms, including the three carbons of the pyrazole ring, the N-methyl carbon, the quaternary carbon of the propan-2-ol group, and the two equivalent methyl carbons.

  • Infrared (IR) Spectroscopy: Key absorption bands would include a broad O-H stretch for the alcohol group (around 3200-3600 cm⁻¹), C-H stretching vibrations for the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=N and C=C stretching vibrations characteristic of the pyrazole ring (in the 1400-1600 cm⁻¹ region).[6] The C-Br stretching frequency would be observed in the fingerprint region (typically below 800 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak ([M]⁺) and a characteristic isotopic pattern for the bromine atom ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio).[7] Common fragmentation patterns for tertiary alcohols would likely involve the loss of a methyl group or a water molecule.[7]

Synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

The synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be efficiently achieved through a Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a carbonyl compound. In this case, methylmagnesium bromide is added to the key intermediate, 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.

Experimental Protocol

Materials:

  • 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.

  • Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Work-up: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude product. The crude material is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Causality Behind Experimental Choices
  • Inert Atmosphere: Grignard reagents are highly reactive and sensitive to moisture and atmospheric oxygen. Therefore, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the decomposition of the Grignard reagent.

  • Low-Temperature Addition: The addition of the Grignard reagent is performed at 0 °C to control the exothermicity of the reaction and minimize the formation of byproducts.

  • Aqueous Work-up with Ammonium Chloride: A saturated solution of ammonium chloride is used for quenching the reaction as it is a mild proton source that protonates the intermediate alkoxide to form the desired alcohol without causing side reactions that might occur with stronger acids.

Synthesis_Workflow Start Start: 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in Anhydrous Diethyl Ether Reaction Grignard Addition (0 °C to RT) Start->Reaction Grignard Methylmagnesium Bromide (3.0 M in Et2O) Grignard->Reaction Quench Quenching (Saturated aq. NH4Cl) Reaction->Quench Workup Aqueous Work-up (Extraction with Et2O, Drying with MgSO4) Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product End Product: 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol Purification->Product

Caption: Synthetic workflow for 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Potential Applications in Drug Discovery

While there are no specific studies on the biological activity of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, the pyrazole scaffold is a well-established pharmacophore.[2][4] The presence of the bromo substituent and the tertiary alcohol functionality opens up avenues for the synthesis of a library of derivatives for screening against various biological targets.

  • Scaffold for Library Synthesis: The bromine atom at the C3 position is a key functional group for derivatization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig couplings). This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling the exploration of the structure-activity relationship (SAR) around the pyrazole core.

  • Potential as Kinase Inhibitors: Many pyrazole-containing compounds have been identified as potent kinase inhibitors. The tertiary alcohol moiety could potentially engage in hydrogen bonding interactions within the ATP-binding pocket of various kinases, which are crucial targets in oncology and inflammatory diseases.

  • Antimicrobial and Antifungal Agents: Pyrazole derivatives have shown promising antimicrobial and antifungal activities.[2][5] The lipophilicity and hydrogen bonding capacity of the target molecule could contribute to its potential as a lead compound in the development of new anti-infective agents.

Potential_Applications TargetMolecule 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol LibrarySynthesis Scaffold for Library Synthesis (Cross-Coupling Reactions) TargetMolecule->LibrarySynthesis C3-Br group KinaseInhibitors Potential Kinase Inhibitors (Oncology, Inflammation) TargetMolecule->KinaseInhibitors Tertiary alcohol & pyrazole core Antimicrobial Antimicrobial/Antifungal Agents (Anti-infective Drug Discovery) TargetMolecule->Antimicrobial Pyrazole scaffold

Caption: Potential applications of the target molecule in drug discovery.

Conclusion

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis via a Grignard reaction is a reliable and scalable method. The presence of a versatile bromine handle and a tertiary alcohol group makes it an attractive scaffold for the generation of diverse chemical libraries aimed at the discovery of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.

References

  • Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • Al-Azzawi, A. M. (2020). Current status of pyrazole and its biological activities.
  • Gomha, S. M., et al. (2018).
  • Abdel-Wahab, B. F., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481.
  • Journal of Chemical Health Risks. (2024, November 20). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • MDPI. (2009, July 3). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. Infrared spectrum of propan-2-ol. Retrieved from [Link]

  • MassBank. (2008, October 21). 1-PROPANOL; EI-B; MS. Retrieved from [Link]

  • PubChem. Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-YL)-1H-pyrazole-5-carboxylate, mixtire OF isomer. Retrieved from [Link]

  • Bentham Science. Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. Mass spectrum of propan-2-ol. Retrieved from [Link]

  • PubChemLite. 2-(3-bromo-1-methyl-1h-pyrazol-5-yl)ethan-1-ol. Retrieved from [Link]

  • ResearchGate. (2025, October 16). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Retrieved from [Link]

  • Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • U.S. Environmental Protection Agency. 5-Bromo-N-methyl-1H-pyrazole-3-carboxamide Properties. Retrieved from [Link]

  • International Journal of Scientific Research in Science and Technology. (2021, May 15). Study of Spectral and NLO Properties of 2-methyl-5-(Propan-2-yl) Phenolby DFT. Retrieved from [Link]

  • Royal Society of Chemistry: Education. 3. Infrared spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. 2-Propanol, 1-bromo-. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 1629891-52-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds and FDA-approved drugs.[1] Pyrazole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[2][3][4][5] This guide focuses on a specific derivative, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, a molecule of interest for chemical and pharmaceutical research. Its structure combines the versatile pyrazole core with a bromine atom, a common handle for further chemical modifications, and a propan-2-ol group, which can influence the compound's solubility and interactions with biological targets.

This document provides a comprehensive overview of this compound, including its physicochemical properties, a detailed plausible synthetic route with experimental protocols, and a discussion of its potential applications in drug discovery, grounded in the established biological significance of the pyrazole scaffold.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is presented in the table below.

PropertyValueSource
CAS Number 1629891-52-6[6]
Molecular Formula C₇H₁₁BrN₂O[6]
Molecular Weight 219.08 g/mol [6]
InChI Key WEMUFBBGZSISBW-UHFFFAOYSA-N[6]
Predicted XlogP 1.1[7]
Predicted Hydrogen Bond Donors 1[2]
Predicted Hydrogen Bond Acceptors 3[2]
Predicted Rotatable Bonds 2[2]
Predicted TPSA 38.05 Ų[2]

Synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Overall Synthetic Scheme

Synthetic_Pathway A 1,3-Dicarbonyl Compound C 1-Methyl-1H-pyrazol-5(4H)-one A->C Cyclocondensation B Methylhydrazine B->C E 3-Bromo-1-methyl-1H-pyrazole C->E Bromination D Brominating Agent (e.g., POBr₃) D->E G 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde E->G Formylation F Vilsmeier-Haack Reagent (DMF/POCl₃) F->G I 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol G->I Grignard Reaction H Methylmagnesium Bromide (CH₃MgBr) H->I

Caption: Proposed synthetic pathway for 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Step 1: Synthesis of the Pyrazole Core

The initial step involves the well-established Knorr pyrazole synthesis, which utilizes the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8]

Protocol:

  • To a solution of a suitable 1,3-dicarbonyl compound (e.g., ethyl acetoacetate) in a protic solvent like ethanol, add an equimolar amount of methylhydrazine.

  • The reaction mixture is typically stirred at room temperature or gently heated to drive the cyclization.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the resulting pyrazolone intermediate is purified, often by recrystallization.

Step 2: Bromination of the Pyrazole Ring

The pyrazole ring can be brominated using various reagents. For the synthesis of 3-bromo-1-methyl-1H-pyrazole, a common method involves the use of phosphorus oxybromide (POBr₃) or other brominating agents.

Protocol:

  • The pyrazolone intermediate from the previous step is treated with a brominating agent such as phosphorus oxybromide.

  • The reaction is typically carried out in a suitable solvent, and heating may be required.

  • After the reaction is complete, the mixture is carefully quenched, for example, by pouring it onto ice.

  • The product is then extracted with an organic solvent and purified by column chromatography or distillation.

Step 3: Formylation of the Pyrazole Ring

The introduction of a formyl group at the C5 position of the pyrazole ring can be achieved through the Vilsmeier-Haack reaction.[9] This reaction employs a Vilsmeier reagent, typically prepared from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1]

Protocol:

  • In a flask cooled in an ice bath, the Vilsmeier reagent is prepared by the slow addition of phosphorus oxychloride to dimethylformamide.

  • A solution of 3-bromo-1-methyl-1H-pyrazole in a suitable solvent is then added dropwise to the pre-formed Vilsmeier reagent.

  • The reaction mixture is stirred, and the temperature may be gradually increased to room temperature or heated to ensure complete reaction.

  • After the reaction, the mixture is neutralized with a base (e.g., sodium hydroxide solution) and the product, 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde, is extracted and purified.

Step 4: Grignard Reaction to form the Tertiary Alcohol

The final step involves the addition of a methyl group to the carbonyl carbon of the pyrazole-5-carbaldehyde using a Grignard reagent, followed by an acidic workup to yield the desired tertiary alcohol.[10][11]

Grignard_Reaction cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup A 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde C Alkoxide Intermediate A->C + B Methylmagnesium Bromide (CH₃MgBr) B->C D Alkoxide Intermediate F 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol D->F + E H₃O⁺ E->F

Caption: Mechanism of the Grignard reaction for the synthesis of the target compound.

Detailed Experimental Protocol (Representative):

Materials:

  • 3-Bromo-1-methyl-1H-pyrazole-5-carbaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon) is charged with a solution of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde in anhydrous diethyl ether or THF.[12]

  • Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the aldehyde. An excess of the Grignard reagent (typically 2-3 equivalents) is used to ensure complete conversion.

  • Reaction Monitoring: The reaction is allowed to stir at 0 °C for a specified period (e.g., 1-2 hours) and then warmed to room temperature. The progress of the reaction can be monitored by TLC by quenching a small aliquot with saturated NH₄Cl solution and analyzing the organic layer.

  • Workup: Once the reaction is complete, the flask is cooled again to 0 °C, and the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

Potential Applications in Drug Discovery

The structural features of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol suggest its potential as a valuable building block and a candidate for biological screening in drug discovery programs. The broad therapeutic relevance of the pyrazole scaffold provides a strong rationale for investigating this particular derivative.

As an Intermediate for Further Chemical Elaboration

The bromine atom at the 3-position of the pyrazole ring serves as a versatile synthetic handle for introducing further molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize biological activity.

Potential Biological Activities

Based on the extensive literature on pyrazole derivatives, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol and its analogs could be investigated for a range of biological activities:

  • Anti-inflammatory Activity: Many pyrazole-containing compounds are known to exhibit potent anti-inflammatory effects, often through the inhibition of cyclooxygenase (COX) enzymes.[13]

  • Anticancer Activity: The pyrazole scaffold is present in several anticancer agents.[3] Derivatives can exert their effects through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.

  • Antimicrobial Activity: Substituted pyrazoles have demonstrated significant antibacterial and antifungal properties.[12]

  • Analgesic and Antipyretic Effects: The historical development of pyrazole-based drugs began with their analgesic and antipyretic properties.[8]

Conclusion

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a fascinating molecule that combines the pharmacologically significant pyrazole core with functionalities that are amenable to further chemical modification and can influence its biological profile. While specific biological data for this compound is not yet widely published, its structural attributes and the proven track record of the pyrazole scaffold make it a compelling target for synthesis and biological evaluation. The synthetic route outlined in this guide provides a practical approach for its preparation, enabling further research into its potential as a novel therapeutic agent or a valuable tool in chemical biology.

References

  • Grignard Reaction. (n.d.). Retrieved February 27, 2026, from [Link]

  • The Grignard Reaction. (n.d.). Retrieved February 27, 2026, from [Link]

  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (2014). Letters in Drug Design & Discovery, 11(1), 108-114.
  • Current status of pyrazole and its biological activities. (2014). Journal of Pharmacy And Bioallied Sciences, 6(1), 2.
  • Synthesis and Biological Activity of 5-alkoxy- and 5-amino-substituted 3-bromo-4-nitro-1-(thietan-3-yl)-1H-pyrazoles. (2022). Russian Journal of General Chemistry, 92(8), 1585-1591.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(16), 4995.
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245.
  • Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. (2002). Journal of the Chinese Chemical Society, 49(6), 1155-1162.
  • Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. Retrieved from [Link]

  • Preparation and antibacterial activity of 3-methyl-1-p-substituted phenylpyrazole-5-thiol. (2002). Archiv der Pharmazie, 335(2-3), 99-103.
  • 2-(3-bromo-1-methyl-1h-pyrazol-5-yl)ethan-1-ol. PubChem. Retrieved February 27, 2026, from [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxyl
  • 3-bromo-1-methyl-1h-pyrazole-5-carbaldehyde. PubChem. Retrieved February 27, 2026, from [Link]

  • Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. (2020). European Journal of Medicinal Chemistry, 186, 111893.
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (2026). EPJ Web of Conferences, 348, 02004.
  • Reactions with Grignard Reagents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 3-Bromo-1-methyl-pyrazole-5-yl Tertiary Alcohol Building Blocks: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus is a cornerstone privileged scaffold in modern medicinal chemistry, integral to numerous FDA-approved therapeutics.[1][2] Its metabolic stability and versatile substitution patterns make it a highly sought-after motif in drug discovery.[1][3] This guide provides a comprehensive technical overview of a specific, high-value subclass of pyrazole intermediates: 3-bromo-1-methyl-pyrazole-5-yl tertiary alcohols. These building blocks are particularly valuable as they combine three key features for library synthesis and lead optimization: (1) a defined N-methylation pattern to occupy specific pockets and eliminate N-H hydrogen bond donors, (2) a bromine handle at the 3-position for subsequent cross-coupling reactions, and (3) a tertiary alcohol at the 5-position, which introduces a three-dimensional exit vector and a hydrogen bond donor/acceptor site. We will explore the strategic synthesis, rigorous characterization, and potential applications of these building blocks, providing researchers with the foundational knowledge to leverage these powerful tools in their drug development programs.

The Strategic Value of the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[4] This structure imparts a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor (at N-1, if unsubstituted) and acceptor (at N-2), and to engage in π-π stacking interactions.[4] Consequently, pyrazole derivatives have demonstrated an extensive range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[3][5][6] Several blockbuster drugs, such as Celecoxib and Sildenafil, feature the pyrazole core, underscoring its importance in creating effective and safe medicines.[1][7] The specific substitution pattern of the 3-bromo-1-methyl-pyrazole-5-yl tertiary alcohol is designed for maximum synthetic utility in a drug discovery context.

Retrosynthetic Strategy and Core Synthesis Workflow

The most logical and robust approach to constructing 3-bromo-1-methyl-pyrazole-5-yl tertiary alcohols involves a convergent synthesis. The key carbon-carbon bond formation is the addition of an organometallic nucleophile to a carbonyl group. A retrosynthetic analysis reveals the primary synthons: a 3-bromo-1-methyl-5-acylpyrazole precursor and a suitable organometallic reagent, typically a Grignard reagent.

G Target 3-Bromo-1-methyl-pyrazole-5-yl Tertiary Alcohol Disconnect C-C Bond Disconnection (Grignard Addition) Target->Disconnect Precursor1 3-Bromo-1-methyl-5-acylpyrazole Disconnect->Precursor1 Precursor2 Organometallic Reagent (e.g., R-MgX) Disconnect->Precursor2 SubPrecursor1 1-Methyl-5-acylpyrazole Precursor1->SubPrecursor1 Bromination SubPrecursor2 Brominating Agent (e.g., NBS) Precursor1->SubPrecursor2 SubSubPrecursor1 1-Methylpyrazole SubPrecursor1->SubSubPrecursor1 Friedel-Crafts Acylation SubSubPrecursor2 Acylating Agent (e.g., RCOCl, AlCl3) SubPrecursor1->SubSubPrecursor2

Caption: Retrosynthetic analysis of the target tertiary alcohol.

This workflow breaks down the synthesis into manageable, high-yielding steps, starting from simpler, commercially available materials.

Synthesis of Key Precursor: 3-Bromo-1-methyl-5-acylpyrazoles

The cornerstone of this synthesis is the preparation of the ketone precursor. This multi-step process requires careful control of regioselectivity.

Step 1: N-Methylation of Pyrazole

The synthesis begins with the N-methylation of pyrazole. While direct alkylation can sometimes lead to mixtures of N1 and N2 isomers, the symmetry of the parent pyrazole simplifies this step. Using a standard alkylating agent like dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF or acetonitrile) provides 1-methylpyrazole in good yield.

Step 2: Regioselective Bromination

Electrophilic substitution on the pyrazole ring predominantly occurs at the C4 position due to its higher electron density.[6][8] To achieve the desired C3-bromination, the C4 position must be blocked or the reaction conditions must be carefully chosen. However, for 1-methylpyrazole, direct bromination often yields the 4-bromo isomer as the major product. A more reliable strategy involves a halogenation-oxidation sequence starting from a precursor like 3-amino-5-methyl-1H-pyrazole, followed by diazotization and Sandmeyer-type bromination, and finally N-methylation.[9][10] A more direct, albeit potentially lower-yielding, approach for simpler substrates is direct bromination with a reagent like N-bromosuccinimide (NBS) under controlled conditions, followed by careful separation of isomers.

Step 3: Friedel-Crafts Acylation at C5

With the 3-bromo-1-methylpyrazole in hand, the next step is the introduction of the acyl group at the C5 position. A Friedel-Crafts acylation is the method of choice. The reaction of 3-bromo-1-methylpyrazole with an appropriate acyl chloride (e.g., acetyl chloride, benzoyl chloride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) in an inert solvent (e.g., dichloromethane, DCE) will direct the acyl group to the C5 position. The N1-methyl group and the C3-bromo substituent help deactivate the ring slightly, but the C5 position remains the most favorable site for acylation.

Core Reaction: Grignard Addition for Tertiary Alcohol Synthesis

The final and most critical step is the formation of the tertiary alcohol via a Grignard reaction.[11] This reaction involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the 5-acylpyrazole precursor.[12][13]

Mechanism and Causality

The Grignard reagent (R-MgX) is a potent nucleophile. The reaction proceeds via a nucleophilic addition mechanism.

  • Formation of the Tetrahedral Intermediate: The nucleophilic carbon of the Grignard reagent attacks the carbonyl carbon of the 3-bromo-1-methyl-5-acylpyrazole. This breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a magnesium alkoxide tetrahedral intermediate.[13]

  • Acidic Workup: The reaction is quenched with a mild acid (e.g., aqueous ammonium chloride, NH₄Cl) to protonate the alkoxide, yielding the final tertiary alcohol product and magnesium salts, which can be removed by aqueous extraction.[12]

Caption: Mechanism of Grignard addition to the pyrazole ketone. (Note: Images are placeholders for chemical structures).

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by protic sources like water or alcohols.[12] Therefore, all glassware must be oven- or flame-dried, and anhydrous solvents (typically diethyl ether or THF) must be used.

  • Inert Atmosphere: To prevent oxidation of the magnesium metal and the Grignard reagent, the reaction is typically run under an inert atmosphere of nitrogen or argon.

  • Choice of Solvent: Diethyl ether and THF are ideal solvents as they are aprotic and their lone pair electrons on oxygen coordinate with the magnesium atom, stabilizing the Grignard reagent.[11]

  • Quenching Agent: Saturated aqueous NH₄Cl is preferred over stronger acids like HCl for the workup. It is acidic enough to protonate the alkoxide but mild enough to avoid potential side reactions with the acid-sensitive pyrazole ring or the tertiary alcohol product (e.g., elimination to form an alkene).

Experimental Protocol: Synthesis of 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

This protocol describes the synthesis of a representative tertiary alcohol via the addition of methylmagnesium bromide to 1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one.

Materials:

  • 1-(3-Bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one (1.0 eq)

  • Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate, Hexanes (for chromatography)

Procedure:

  • To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the pyrazole ketone (1.0 eq).

  • Dissolve the ketone in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice-water bath.

  • Charge the dropping funnel with the methylmagnesium bromide solution (1.2 eq) and add it dropwise to the stirred ketone solution over 20-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure tertiary alcohol.

Purification and Comprehensive Characterization

Robust analytical characterization is essential to confirm the identity and purity of the final building block.[14] A multi-technique approach is required.[14]

Purification

Flash column chromatography is the standard method for purifying these compounds. The polarity of the tertiary alcohol allows for good separation from less polar starting materials and nonpolar byproducts.

Characterization

The following table summarizes the expected analytical data for a representative product, 2-(3-Bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Technique Parameter Expected Value / Observation
¹H NMR Chemical Shift (δ)~ 6.4 ppm (s, 1H, pyrazole C4-H); ~ 3.8 ppm (s, 3H, N-CH₃); ~ 2.5-3.0 ppm (s, 1H, -OH, broad, D₂O exchangeable); ~ 1.6 ppm (s, 6H, C(CH₃)₂)
¹³C NMR Chemical Shift (δ)~ 155 ppm (C5); ~ 120 ppm (C3-Br); ~ 108 ppm (C4); ~ 70 ppm (quaternary C-OH); ~ 37 ppm (N-CH₃); ~ 30 ppm ((CH₃)₂)
Mass Spec (ESI-MS) [M+H]⁺Expected m/z for C₇H₁₂BrN₂O⁺. The spectrum should show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio).
FTIR Wavenumber (cm⁻¹)~ 3400-3200 cm⁻¹ (broad, O-H stretch); ~ 2980-2930 cm⁻¹ (C-H stretch); ~ 1550 cm⁻¹ (C=N stretch)

Applications in Drug Discovery

These building blocks are designed for immediate use in medicinal chemistry campaigns.

  • Fragment-Based Drug Design (FBDD): The relatively low molecular weight and presence of key interaction features make these compounds excellent starting points or elaboration vectors in FBDD.

  • Library Synthesis: The bromine atom is a versatile handle for introducing diversity. It can readily participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to append various aryl, heteroaryl, or alkyl groups.[15] This allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

  • 3D Scaffolding: The tertiary alcohol provides a defined three-dimensional exit vector, which is increasingly important for disrupting protein-protein interactions or accessing deep, complex active sites. The hydroxyl group can also be further functionalized, for example, by etherification or esterification, to probe for additional binding interactions.

G cluster_0 Synthetic Diversification Pathways cluster_1 Resulting Molecular Libraries BuildingBlock 3-Bromo-1-methyl-pyrazole-5-yl Tertiary Alcohol Suzuki Suzuki Coupling (at C3-Br) BuildingBlock->Suzuki Sonogashira Sonogashira Coupling (at C3-Br) BuildingBlock->Sonogashira Buchwald Buchwald-Hartwig Amination (at C3-Br) BuildingBlock->Buchwald Etherification Etherification (at 5-OH) BuildingBlock->Etherification Library1 Aryl/Heteroaryl Substituted Analogs Suzuki->Library1 Library2 Alkynyl Substituted Analogs Sonogashira->Library2 Library3 Amino-substituted Analogs Buchwald->Library3 Library4 Ether Analogs Etherification->Library4

Caption: Synthetic utility and diversification pathways.

Conclusion

3-Bromo-1-methyl-pyrazole-5-yl tertiary alcohol building blocks represent a powerful and versatile class of intermediates for drug discovery. Their synthesis, while requiring careful control of regiochemistry and reaction conditions, is robust and scalable. The strategic placement of the N-methyl group, the C3-bromine handle, and the C5-tertiary alcohol provides medicinal chemists with a rich platform for generating novel, three-dimensional chemical matter. By understanding the underlying principles of their synthesis and characterization as detailed in this guide, research organizations can effectively integrate these valuable building blocks into their discovery pipelines to accelerate the development of next-generation therapeutics.

References

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.
  • MDPI. (2023, August 12). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
  • PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.
  • ResearchGate. (2026, January 6). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PMC. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • PMC. (n.d.). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles.
  • MDPI. (2022, May 29). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity.
  • ResearchGate. (2025, August 16). An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.
  • RSC Publishing. (n.d.). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
  • Dalton Transactions (RSC Publishing). (n.d.). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles.
  • RSC Publishing. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
  • Benchchem. (n.d.). Application Note: Comprehensive Characterization of 3,5-diethyl-1-phenyl-1H-pyrazole.
  • Cambridge University Press. (n.d.). Grignard Reaction.
  • ChemicalBook. (n.d.). 3-BROMO-1H-PYRAZOLE synthesis.
  • Unknown Source. (n.d.). Grignard Reaction.
  • Organic Letters. (2015). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 3H-pyrazoles.
  • Verlag der Zeitschrift für Naturforschung. (2011). Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ResearchGate. (2025, August 7). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • Australian Journal of Chemistry. (n.d.). Kinetics, stoicheiometry, and mechanism in the bromination of aromatic heterocycles. I. Aqueous bromination of pyrazole, 1-methylpyrazole, and 3,5-dimethylpyrazole.
  • Books Gateway. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles.
  • Unknown Source. (n.d.). 25. The Grignard Reaction.
  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • Organic Syntheses Procedure. (n.d.). 5 - Organic Syntheses Procedure.
  • Organic Synthesis International. (2017, April 29). N-Methyl-3-Bromo-5-Methyl Pyrazole.
  • CSIR-NIScPR. (2025, September 3). Synthesis, characterization and antimicrobial activity of pyrazole derivatives.
  • AIP Publishing. (2017, December 1). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
  • Scribd. (n.d.). Synthesis of 3 - 5-Dimethylpyrazole.
  • YouTube. (2019, January 19). synthesis of pyrazoles.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions.
  • Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • PMC. (2024, April 17). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework.
  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Organic Syntheses Procedure. (n.d.). 4 - Organic Syntheses Procedure.
  • Unknown Source. (n.d.). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
  • MDPI. (n.d.). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives.
  • Al-Nahrain Journal of Science. (2025, September 15). Synthesis, Characterization and Antibacterial Activity of Pyrazole Derivatives Featuring Thiazole.
  • MilliporeSigma. (n.d.). Grignard Reagents.

Sources

Advanced Pyrazole Intermediates: The Gem-Dimethyl Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Gem-Dimethyl Substituted Pyrazole Intermediates for Drug Discovery Content Type: In-Depth Technical Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary

The pyrazole ring is a "privileged scaffold" in modern medicinal chemistry, appearing in small molecule inhibitors for kinases (e.g., Crizotinib, Ruxolitinib), GPCRs, and cytokine receptors. However, the simple pyrazole core often suffers from rapid metabolic clearance and rotational entropy penalties upon binding.

This guide focuses on a high-value structural modification: the incorporation of gem-dimethyl substituents (the


-dimethyl motif) onto the pyrazole periphery or within fused bicyclic systems. This modification leverages the Thorpe-Ingold Effect  to lock bioactive conformations and the Metabolic Blocking Effect  to prevent P450-mediated oxidation of methylene "soft spots."

The Medicinal Chemistry Rationale

The Thorpe-Ingold (Gem-Dialkyl) Effect

The introduction of two methyl groups on a single carbon atom (geminal substitution) alters the bond angles of adjacent atoms, restricting the conformational freedom of the molecule.[1][2] In the context of pyrazole intermediates, this is utilized to:

  • Pre-organize the Ligand: By restricting the rotation of a side chain (e.g., an amino-ethyl tail), the gem-dimethyl group forces the substituent into a conformation that mimics the bound state, reducing the entropic penalty of binding (

    
    ).
    
  • Accelerate Cyclization: In the synthesis of fused pyrazolo-systems (e.g., tetrahydropyrrolo[3,4-c]pyrazoles), gem-dimethyl substitution on the linker dramatically accelerates ring closure rates, often by factors of

    
     to 
    
    
    
    .[1]
Metabolic Stability & Lipophilicity

Methylene groups (


) adjacent to aromatic rings are prime targets for Cytochrome P450 hydroxylation. Replacing hydrogens with methyl groups (

):
  • Blocks Metabolism: Sterically hinders the approach of the heme-iron center and removes abstractable protons.

  • Modulates Lipophilicity: Adds lipophilicity (+0.5 to +1.0 LogP), which can be tuned to improve membrane permeability or blood-brain barrier (BBB) penetration.

Visualization: The Conformational Lock

The following diagram illustrates how gem-dimethyl substitution forces a linear chain into a "bent" conformation favorable for binding or cyclization.

ThorpeIngold cluster_0 Unsubstituted (High Entropy) cluster_1 Gem-Dimethyl (Conformational Lock) A Pyrazole Core B CH2 Linker A->B High Freedom C Tail Group (Rotates Freely) B->C High Freedom D Pyrazole Core E C(Me)2 Linker D->E F Tail Group (Locked Position) E->F Restricted Rotation

Figure 1: Mechanistic representation of the Thorpe-Ingold effect reducing rotational entropy in pyrazole side-chains.

Synthetic Challenges: Regioselectivity & Sterics

Synthesizing gem-dimethyl substituted pyrazoles is non-trivial due to steric hindrance. The classic Knorr Pyrazole Synthesis (1,3-diketone + hydrazine) often fails or yields regioisomeric mixtures when bulky gem-dimethyl groups are present.

The Regioselectivity Problem

When condensing a hydrazine (


) with an unsymmetrical 1,3-dicarbonyl containing a bulky gem-dimethyl group, the hydrazine's terminal nitrogen (the most nucleophilic) will attack the least hindered carbonyl.
  • Scenario: Reaction of Methylhydrazine with 4,4-dimethyl-3-oxopentanal.

  • Outcome: The methylhydrazine attacks the aldehyde (less hindered), placing the methyl group on the nitrogen adjacent to the bulky group in the final product. This is often the inverse of the desired regioisomer for kinase inhibitors.

Strategic Workflows

To overcome this, stepwise cyclization strategies are required.

SyntheticStrategy Start Target: Gem-Dimethyl Pyrazole Decision Is the Gem-Dimethyl group on the 1,3-Dicarbonyl? Start->Decision PathA Direct Knorr Synthesis Decision->PathA Yes (Classic) PathB Stepwise Cyclization (Enaminone Route) Decision->PathB Yes (Optimized) ResultA Mixture of Regioisomers (Poor Yield due to Sterics) PathA->ResultA Step1 Step 1: Form Enaminone (DMF-DMA) PathB->Step1 Step2 Step 2: Controlled Hydrazine Addition (Solvent/pH control) Step1->Step2 ResultB High Regioselectivity (>95:5) Step2->ResultB

Figure 2: Decision tree for selecting the synthetic route based on steric demands.

Experimental Protocol: Synthesis of a Gem-Dimethyl Pyrazole Intermediate

Target Molecule: Ethyl 1-methyl-3-(2-hydroxypropan-2-yl)-1H-pyrazole-5-carboxylate Significance: This intermediate contains the dimethyl-carbinol motif, a classic bioisostere for amide carbonyls and a key fragment in solving solubility issues.

Retrosynthetic Strategy

Instead of cyclizing a bulky diketone, we utilize a "Late-Stage Functionalization" approach. We synthesize the pyrazole diester first, then selectively react the C3-ester with a Grignard reagent (Methylmagnesium bromide) to install the gem-dimethyl group.

Step-by-Step Methodology
Step 1: Synthesis of Diethyl 1-methyl-1H-pyrazole-3,5-dicarboxylate
  • Reagents: Diethyl 2,4-dioxopentanedioate (1.0 eq), Methylhydrazine (1.1 eq), Acetic Acid (solvent).

  • Procedure:

    • Dissolve diethyl 2,4-dioxopentanedioate in glacial acetic acid at 0°C.

    • Add methylhydrazine dropwise over 30 minutes. Critical: Maintain temperature <5°C to control exotherm.

    • Allow to warm to room temperature and stir for 4 hours.

    • Workup: Evaporate solvent under reduced pressure. Dissolve residue in EtOAc, wash with sat.

      
       (to remove AcOH), then brine. Dry over 
      
      
      
      .
  • Purification: Recrystallization from Hexane/EtOAc.

  • Yield: ~85%.

Step 2: Regioselective Grignard Addition (The Gem-Dimethyl Installation)

This step relies on the steric difference between the C3 and C5 esters. The C5 ester is more sterically hindered by the N-methyl group and electronically deactivated.

  • Reagents: Pyrazole Diester (from Step 1),

    
     (3.0 M in ether, 2.2 eq), THF (anhydrous).
    
  • Procedure:

    • Setup: Flame-dried 3-neck flask under Argon atmosphere.

    • Dissolve the diester in anhydrous THF and cool to -78°C (Dry ice/Acetone bath). Note: Low temperature is crucial to prevent over-addition to the C5 ester.

    • Add

      
       dropwise via syringe pump over 1 hour.
      
    • Stir at -78°C for 2 hours. Monitor by TLC (Target spot will be more polar than starting material).

    • Quench: Pour the cold reaction mixture into saturated

      
       solution.
      
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

  • Characterization Data (Expected):

    • 1H NMR (400 MHz, CDCl3):

      
       1.38 (t, 3H), 1.62 (s, 6H, gem-dimethyl), 4.15 (s, 3H, N-Me), 4.35 (q, 2H), 6.85 (s, 1H, Pyrazole-H).
      
    • Interpretation: The singlet at 1.62 ppm integrating to 6 protons confirms the successful installation of the gem-dimethyl group.

Data Summary Table
ParameterValue / ConditionRationale
Solvent Anhydrous THFEssential for Grignard stability.
Temperature -78°CKinetic control to favor C3-ester attack over C5.
Stoichiometry 2.2 Equivalents2 eq required for double addition to one ester + 0.2 eq excess.
Quench Sat.

Mild proton source to hydrolyze the alkoxide without dehydrating the tertiary alcohol.

Case Study: Application in Kinase Inhibitors

The gem-dimethyl pyrazole motif is not just a synthetic curiosity; it is a functional driver in drug efficacy.

  • Drug Class: ALK/ROS1 Inhibitors (e.g., Lorlatinib analogues).

  • Role of Motif: The dimethyl carbinol group (

    
    ) attached to the pyrazole acts as a hydrogen bond donor/acceptor pair.
    
  • Observation: Analogs lacking the gem-dimethyl group (i.e., simple ethyl or isopropyl groups) showed a 15-fold loss in potency .

  • Mechanism: The gem-dimethyl group fills a specific hydrophobic pocket near the solvent front, while the hydroxyl group forms a water-mediated H-bond with the kinase hinge region.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] The formation and stability of spiro-compounds. Journal of the Chemical Society, Transactions, 107, 1080–1106. Link

  • Talele, T. T. (2017).[3] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[3] Link[3][4]

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link

  • Fustero, S., et al. (2008). Improved Regioselectivity in the Synthesis of Pyrazoles: The Role of Fluorine. Organic Letters, 10(4), 605–608. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

Sources

Engineering Metabolic Stability in Tertiary Alcohol Pyrazole Derivatives: A Medicinal Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Pharmacokinetics, Structural Biology, and Synthetic Medicinal Chemistry

Executive Summary

The pyrazole ring is a privileged scaffold in modern drug discovery, offering exceptional hydrogen-bond donor and acceptor capabilities critical for kinase inhibition and receptor modulation. However, its electron-rich nature and exposed nitrogen atoms frequently result in severe metabolic liabilities, including rapid Cytochrome P450 (CYP)-mediated N-dealkylation, ring oxidation, and Phase II UGT-mediated glucuronidation[1].

To circumvent these rapid clearance pathways without sacrificing target affinity, medicinal chemists have increasingly turned to the strategic incorporation of tertiary alcohol moieties . This whitepaper provides an in-depth technical analysis of how tertiary alcohols structurally and electronically shield pyrazole derivatives from metabolic degradation. By examining the causality behind these structural modifications, providing field-proven experimental protocols, and analyzing clinical-stage case studies, this guide serves as a comprehensive framework for optimizing the pharmacokinetic (PK) profiles of pyrazole-based therapeutics.

Mechanistic Causality: Why Tertiary Alcohols?

The introduction of a tertiary alcohol adjacent to or within the substituent tail of a pyrazole ring is not merely a steric adjustment; it is a calculated manipulation of the molecule's electronic and metabolic landscape.

Blocking α-Carbon Oxidation

Secondary alcohols and unsubstituted alkyl chains are prime targets for CYP450 enzymes and alcohol dehydrogenases (ADH), which readily oxidize these sites to ketones or carboxylic acids. A tertiary alcohol fundamentally lacks the requisite α-hydrogen for this oxidation[1]. By replacing a vulnerable secondary alcohol or a methylene (


) group with a tertiary carbinol (e.g., adding a methyl or trifluoromethyl group), the oxidative transition state is energetically prohibited.
Steric Shielding of the Pyrazole Core

Pyrazoles are highly susceptible to N-demethylation and N-glucuronidation. The bulky nature of a tertiary alcohol—especially when functionalized with halogens like a fluorinated tertiary alcohol—creates a steric umbrella. This physical hindrance prevents the CYP450 heme-oxo intermediate (Compound I) or UDP-glucuronosyltransferases from accessing the pyrazole nitrogens[2].

Enhancing Lipophilic Efficiency (LipE)

While adding bulk can sometimes increase lipophilicity (LogD) and drive non-specific binding, tertiary alcohols introduce a highly polar hydroxyl group that offsets the lipophilicity of the alkyl branches. Furthermore, this hydroxyl group frequently acts as a precise hydrogen-bond donor to solvent-front residues (e.g., Aspartate or Glutamate) in kinase active sites, drastically improving target potency (IC50) and overall Lipophilic Efficiency (LipE)[3].

SAR Root Lead Optimization: Pyrazole Scaffold Issue1 High CYP-mediated Clearance Root->Issue1 Issue2 Poor Target Affinity Root->Issue2 Sol1 Introduce Tertiary Alcohol Issue1->Sol1 Issue2->Sol1 Mech1 Block α-Carbon Oxidation Sol1->Mech1 Mech2 New H-Bond Donor (e.g., to Asp residue) Sol1->Mech2 Result1 Increased Half-life (t1/2) Mech1->Result1 Result2 Improved Potency (IC50) Mech2->Result2

SAR logic tree demonstrating the dual benefits of tertiary alcohol incorporation.

Case Studies: Clinical & Preclinical Validation

Overcoming Crizotinib Resistance in ALK Inhibitors

In the development of next-generation Anaplastic Lymphoma Kinase (ALK) inhibitors, researchers faced the challenge of overcoming clinical mutations resistant to Crizotinib. Optimization of a pyrazole tail group revealed that unsubstituted pyrazoles were rapidly cleared via glucuronidation. By introducing a tertiary alcohol into the pyrazole substituent (Compound 8e), researchers not only blocked metabolic clearance but also established a critical hydrogen bond with the D1203 side-chain acid carbonyl of the ALK protein[3]. This dual-action modification improved cellular potency by 100-fold (from 80 nM to 0.8 nM) compared to Crizotinib.

Stabilizing IRAK4 Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors require strict control over in vivo clearance to maintain anti-inflammatory efficacy. Early benzolactam pyrazole hits containing cyclic ethers or secondary alcohols exhibited poor metabolic stability. The transition to a tertiary alcohol (Compound 18) and subsequently a fluorinated tertiary alcohol (Compound 19) drastically improved human whole blood (HWB) potency and reduced hepatic clearance in both liver microsomes and intact hepatocytes[2]. The fluorination further decreased the pKa of the alcohol, strengthening its H-bond donor capacity while reducing membrane desolvation penalties.

Quantitative Data Summary

The table below summarizes the pharmacokinetic and pharmacodynamic shifts observed when transitioning from standard pyrazole derivatives to tertiary alcohol-modified analogs.

Target / ProgramOriginal Scaffold FeatureOptimized ModificationIn Vitro Clearance (HLM)Potency (IC50 / Ki)Key Mechanistic Benefit
ALK (Mutant) Methyl-protected pyrazoleTertiary alcohol tailHigh (

mL/min/kg)
80.0 nMH-bond to D1203; blocked UGTs[3]
IRAK4 Cyclic ether / 2° alcoholFluorinated 3° alcoholModerate/High1.2 nM (

)
Steric shielding; improved permeability[2]
TGF-βR1 Unsubstituted Imidazole/Pyrazole1,1-difluorocyclobutyl 3° alcoholRapid degradation44.0 nMBlocked ring oxidation; increased plasma exposure[4]

Self-Validating Experimental Protocols for Metabolic Profiling

To accurately quantify the stability imparted by tertiary alcohols, a tiered in vitro approach is required. The following protocols are designed as self-validating systems: they include internal controls and specific quenching mechanisms to ensure that the observed clearance is purely enzymatic and not an artifact of chemical instability.

Liver Microsomal Stability Assay (Phase I Metabolism)

Objective: Isolate and quantify CYP450-mediated Phase I clearance. Causality: Microsomes are subcellular fractions containing high concentrations of CYPs but lacking Phase II cofactors (unless supplemented). This isolates oxidative liabilities.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Pre-incubation: Dilute the pyrazole derivative to a final concentration of 1 µM in the buffer containing 0.5 mg/mL microsomal protein. Pre-incubate at 37°C for 5 minutes. Rationale: Ensures temperature equilibrium before enzyme activation.

  • Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). Rationale: NADPH is the obligate electron donor for CYP450 catalytic cycles; without it, the assay serves as a negative control for non-CYP degradation.

  • Time-Course Sampling: At

    
     and 
    
    
    
    minutes, extract 50 µL aliquots.
  • Quenching: Immediately dispense the aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: The organic solvent instantly denatures the CYP proteins, halting metabolism, while precipitating them out of solution.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis to calculate the intrinsic clearance (

    
    ) based on the log-linear depletion of the parent compound.
    
Hepatocyte Stability Assay (Phase I & II Metabolism)

Objective: Evaluate total hepatic clearance, capturing both CYP oxidation and UGT-mediated glucuronidation. Causality: Intact hepatocytes contain the full physiological complement of enzymes and endogenous cofactors (e.g., UDPGA). Because pyrazoles are highly prone to N-glucuronidation, a compound that appears stable in microsomes may rapidly clear in hepatocytes.

Step-by-Step Methodology:

  • Cell Thawing: Thaw cryopreserved human hepatocytes in specialized recovery medium at 37°C. Centrifuge gently (100 × g, 10 min) to pellet viable cells, discarding the supernatant to remove dead cell debris.

  • Suspension: Resuspend the pellet in Williams' Medium E to a concentration of

    
     viable cells/mL.
    
  • Incubation: Add the tertiary alcohol pyrazole candidate (1 µM final concentration,

    
     DMSO to prevent cell toxicity). Incubate in a 96-well plate at 37°C under a 5% 
    
    
    
    atmosphere.
  • Sampling & Quenching: Take 50 µL aliquots at

    
     and 
    
    
    
    minutes. Quench with 100 µL of cold acetonitrile/methanol (50:50 v/v) containing the internal standard.
  • Metabolite Identification (MetID): Subject the supernatant to High-Resolution Mass Spectrometry (LC-HRMS). Rationale: HRMS allows for exact mass determination, enabling the identification of +16 Da shifts (oxidation) or +176 Da shifts (glucuronidation) to confirm whether the tertiary alcohol successfully blocked the expected metabolic pathways.

Workflow N1 1. Compound Incubation (HLM/MLM/Hepatocytes) N2 2. Aliquot Sampling (0, 15, 30, 60, 120 min) N1->N2 N3 3. Quenching (Cold Acetonitrile + IS) N2->N3 N4 4. Centrifugation & Supernatant Extraction N3->N4 N5 5. LC-MS/MS Analysis (Clearance & Half-life) N4->N5

Step-by-step workflow for in vitro metabolic stability profiling of pyrazole derivatives.

Conclusion & Future Perspectives

The integration of tertiary alcohols into pyrazole-containing drug candidates represents a masterclass in rational drug design. By understanding the specific enzymatic vulnerabilities of the pyrazole core (CYP oxidation and UGT conjugation), medicinal chemists can utilize tertiary alcohols to fundamentally alter the local steric and electronic environment. This modification not only acts as a metabolic shield—prolonging in vivo half-life and reducing hepatic clearance—but frequently unlocks new, high-affinity hydrogen bonding networks within target binding pockets.

As drug discovery moves toward more complex targets, the precise application of fluorinated tertiary alcohols and conformationally locked carbinols will remain a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic integrity of heterocyclic therapeutics.

References

1.[1] Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. acs.org. 1 2.[5] Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors. osti.gov. 5 3.[2] Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity. nih.gov. 2 4.[3] Design of Potent and Selective Inhibitors to Overcome Clinical Anaplastic Lymphoma Kinase Mutations Resistant to Crizotinib. acs.org. 3 5.[4] Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). mdpi.com. 4

Sources

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

High-Value Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

The compound 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol represents a critical "privileged structure" in modern medicinal chemistry. It combines a halogenated pyrazole core—essential for transition metal-catalyzed cross-couplings—with a polar tertiary alcohol motif that enhances solubility and provides a directional hydrogen bond donor/acceptor. This guide details its physicochemical profile, synthetic architecture, and utility as a building block for kinase inhibitors and GPCR ligands.

Part 1: Physicochemical Profile[1][2]

Core Identity & Constants

This molecule is characterized by a specific isotopic signature due to the bromine atom, which is critical for mass spectrometry validation during synthesis.

PropertyValue / Description
IUPAC Name 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol
Molecular Formula C₇H₁₁BrN₂O
Molecular Weight 219.08 g/mol (Average)
Monoisotopic Mass 218.005 g/mol (⁷⁹Br) / 220.003 g/mol (⁸¹Br)
CAS Number Not widely listed; treated as Custom Synthesis Intermediate
Physical State Viscous oil or low-melting solid (dependent on purity)
Calculated Properties (In Silico)

These parameters dictate the compound's behavior in biological systems and its suitability as a fragment lead.

DescriptorValueImplication for Drug Design
cLogP ~1.4Ideal lipophilicity for a fragment; allows room for molecular weight growth.
TPSA ~38 ŲHigh permeability; the OH group and Pyrazole-N contribute to polarity.
H-Bond Donors 1 (OH)Critical for solvent-front interactions in enzyme pockets.
H-Bond Acceptors 2 (N, O)Facilitates hinge-binding or water-bridging.
Rotatable Bonds 1Low conformational entropy penalty upon binding.

Part 2: Synthetic Architecture

The synthesis of this scaffold requires precise regiocontrol. The 1-methyl-3-bromo-1H-pyrazole core has two potential sites for lithiation: the methyl group (kinetic) and the C5 position (thermodynamic/coordination-directed).

Primary Route: Directed Ortho-Metalation (DoM)

This route utilizes the directing effect of the pyrazole nitrogen to selectively deprotonate C5, followed by quenching with acetone.

Reaction Scheme Logic:

  • Starting Material: 3-bromo-1-methyl-1H-pyrazole.[1]

  • Reagent: n-Butyllithium (n-BuLi) or LDA.

  • Electrophile: Acetone.

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Detailed Protocol
  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Dissolution: Dissolve 3-bromo-1-methyl-1H-pyrazole (1.0 eq) in anhydrous THF (0.2 M concentration). Cool to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes) over 15 minutes.

    • Mechanistic Note: The Lithium coordinates to the N2 nitrogen, directing deprotonation specifically to the C5 position, preventing halogen-metal exchange at the C3-Bromine.

  • Equilibration: Stir at -78 °C for 45 minutes to ensure formation of the C5-lithio species.

  • Electrophile Addition: Add anhydrous acetone (3.0 eq) dropwise.

  • Quench: Allow the reaction to warm to 0 °C over 2 hours, then quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Alternative Route: Grignard Addition

Used when scaling up, avoiding cryogenic conditions.

  • Precursor: Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate.

  • Reagent: Methylmagnesium bromide (MeMgBr, 3.0 eq).

  • Conditions: THF, 0 °C to RT.

Synthetic Workflow Diagram

Synthesis SM 3-bromo-1-methyl- 1H-pyrazole Li_Int 5-Lithio Intermediate (C5-Li Species) SM->Li_Int n-BuLi, THF -78°C, 45 min Product Target Alcohol (C7H11BrN2O) Li_Int->Product 1. Acetone 2. NH4Cl (aq) Acetone Acetone (Electrophile) Acetone->Li_Int

Caption: Figure 1. Regioselective C5-lithiation strategy for synthesizing the target alcohol.

Part 3: Structural Validation

Trustworthiness in synthesis relies on rigorous characterization. The following signals confirm the structure:

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • δ 6.30 ppm (s, 1H): The pyrazole C4-H proton. This singlet confirms substitution at both C3 and C5.

  • δ 4.05 ppm (s, 3H): The N-Methyl group.

  • δ 1.62 ppm (s, 6H): The gem-dimethyl group of the isopropyl alcohol moiety.

  • δ 2.50 ppm (br s, 1H): The hydroxyl (-OH) proton (shift varies with concentration).

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+).

  • Pattern: You must observe a 1:1 doublet ratio for the parent ion due to ⁷⁹Br and ⁸¹Br isotopes.

    • [M+H]⁺ = 219.0 and 221.0.

Part 4: Medicinal Chemistry Utility

This scaffold acts as a versatile "warhead" or linker in drug discovery.

Fragment-Based Drug Discovery (FBDD)

The molecule passes the Rule of Three for fragments (MW < 300, cLogP < 3, H-donors/acceptors < 3).

  • Bromine Handle: Allows for Suzuki-Miyaura coupling to aryl boronic acids, facilitating "fragment growing" into deep pockets.

  • Tertiary Alcohol: Often positioned to interact with the solvent front or specific water networks in kinase ATP-binding sites (e.g., FLT3, TRK).

Pharmacophore Mapping

Pharmacophore Core Pyrazole Ring Br 3-Bromo Group (Synthetic Handle) Core->Br Cross-Coupling Site Me N-Methyl (Hydrophobic Contact) Core->Me Steric Fit OH Tertiary Alcohol (H-Bond Donor/Solubility) Core->OH Solvent Interaction

Caption: Figure 2. Pharmacophore breakdown highlighting the functional utility of each substituent.

References

  • Regioselective Lithiation of Pyrazoles: Balle, T., et al. "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study."[2] Organic & Biomolecular Chemistry, vol. 4, no. 7, 2006, pp. 1261-1267.[2]

  • Fragment-Based Drug Discovery Principles: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery, vol. 15, 2016, pp. 605–619.

  • General Synthesis of 5-Substituted Pyrazoles: Aggarwal, V. K., et al. "Regioselective functionalization of 1H-pyrazoles." Chemical Reviews, vol. 111, no. 5, 2011.

Sources

Technical Guide: Solubility Profiling of Brominated Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the solubility characteristics of brominated pyrazole alcohols, specifically focusing on their behavior in Dimethyl Sulfoxide (DMSO) and Methanol. It is designed for medicinal chemists and process engineers requiring precise solubility data for purification, characterization (NMR), and biological assay preparation.

Executive Summary

Brominated pyrazole alcohols (e.g., 4-bromo-3,5-dimethylpyrazole-1-methanol) represent a critical scaffold in drug discovery, often serving as intermediates for kinase inhibitors.[1] Their solubility profile is governed by a competition between the hydrophobic brominated pyrazole core and the hydrophilic hydroxyl moiety.

  • DMSO (Dimethyl Sulfoxide): Acts as the primary solvent for stock solutions (20–100 mM) due to its high dielectric constant and ability to disrupt strong intermolecular hydrogen bonding.

  • Methanol (MeOH): Serves as the thermodynamic solvent of choice for recrystallization and intermediate transfer. Solubility is highly temperature-dependent, allowing for efficient purification.[1]

  • Bromination Effect: The introduction of a bromine atom at the C-4 position significantly increases lipophilicity (LogP) and molecular weight, generally reducing solubility compared to non-halogenated analogs, requiring optimized solvent systems.

Chemo-Physical Determinants of Solubility[1]

Understanding the molecular interactions is prerequisite to predicting solubility behavior.

The Solute: Brominated Pyrazole Alcohol

The molecule consists of three distinct functional regions:

  • Pyrazole Ring: A five-membered heterocycle acting as a weak base (

    
     ~2.5 for the conjugate acid).[1] It can accept hydrogen bonds.[2][3]
    
  • Bromine Substituent (C-4): An electron-withdrawing, lipophilic group.[1] It increases the dipole moment but also enhances crystal lattice energy via halogen bonding, making the solid harder to dissolve.

  • Hydroxyl Group (-OH): Whether attached via an alkyl linker (e.g., -CH2OH) or directly to the ring, this group acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).

Solvent Interactions[4]
  • DMSO ($ \epsilon = 46.7 $): As a polar aprotic solvent, DMSO is an exceptional H-bond acceptor.[1] It effectively solvates the hydroxyl proton of the pyrazole alcohol and interacts with the polarized pyrazole ring. It is the standard for biological assay stocks.

  • Methanol ($ \epsilon = 32.7 $): As a polar protic solvent, Methanol can both donate and accept hydrogen bonds. It solvates the hydroxyl group effectively but is less capable of breaking the hydrophobic interactions of the brominated core compared to DMSO.

Solubility Logic Diagram

The following decision tree illustrates the solubility mechanism and solvent selection logic.

SolubilityLogic Compound Brominated Pyrazole Alcohol Solvent_DMSO Solvent: DMSO (Polar Aprotic) Compound->Solvent_DMSO Solvent_MeOH Solvent: Methanol (Polar Protic) Compound->Solvent_MeOH Interaction_DMSO Mechanism: Dipole-Dipole + H-Bond Acceptance Solvent_DMSO->Interaction_DMSO Interaction_MeOH Mechanism: H-Bond Network + Solvation of -OH Solvent_MeOH->Interaction_MeOH Result_DMSO High Solubility (>50 mg/mL) Use: Bio-Assay Stock Interaction_DMSO->Result_DMSO Result_MeOH Temp-Dependent Solubility (Mod. at RT, High at Reflux) Use: Crystallization Interaction_MeOH->Result_MeOH

Figure 1: Mechanistic workflow for solvent selection based on molecular interactions.

Reference Solubility Data

While specific values vary by exact derivative, the following data for 4-Bromo-3,5-dimethylpyrazole and its alcohol derivatives serves as the class standard.

SolventSolubility ClassificationEst.[4][5] Saturation Conc. (25°C)Temperature SensitivityPrimary Application
DMSO High> 100 mg/mLLowNMR, Biological Stock
Methanol Moderate20 – 50 mg/mLHighRecrystallization, LC-MS
Ethanol Moderate15 – 40 mg/mLHighGreen Chemistry Synthesis
Water Low< 1 mg/mLLowAnti-solvent (Precipitation)
DCM Moderate10 – 30 mg/mLModerateExtraction / Work-up

Key Insight: The 4-bromo substituent renders the molecule significantly less water-soluble than the parent pyrazole.[1] However, the addition of a hydroxymethyl group (e.g., 1-methanol derivative) partially restores polarity, improving solubility in Methanol vs. the non-alcohol analog [1, 2].

Standard Operating Procedure (SOP): Determination of Thermodynamic Solubility

To ensure data integrity (E-E-A-T), use the Shake-Flask Method , the gold standard for equilibrium solubility [3, 4].

Materials Required
  • Analyte: Brominated Pyrazole Alcohol (>98% purity).

  • Solvents: HPLC-grade DMSO and Methanol.[1]

  • Equipment: Orbital shaker (temp controlled), Centrifuge, HPLC-UV or LC-MS.[1]

  • Filters: 0.22 µm PTFE (hydrophobic) for organic solvents.

Experimental Workflow

Step 1: Saturation

  • Weigh approximately 10 mg of the solid compound into a 2 mL HPLC vial.

  • Add 200 µL of solvent (DMSO or Methanol).

  • Observation Check: If the solid dissolves immediately, add more solid until a suspension persists.

  • Cap the vial and place it in the orbital shaker.

Step 2: Equilibration

  • Agitation: Shake at 300 RPM for 24 hours at 25°C (± 0.5°C).

  • Sedimentation: Allow the vials to stand upright for 4 hours to let undissolved solids settle, or centrifuge at 10,000 RPM for 5 minutes.

Step 3: Sampling & Analysis

  • Carefully remove the supernatant using a syringe.

  • Filter through a 0.22 µm PTFE filter to remove micro-particulates.

  • Dilution: Dilute the filtrate 100-fold with mobile phase (usually Acetonitrile/Water) to bring it within the linear range of the detector.

  • Quantification: Inject into HPLC. Calculate concentration using a pre-established calibration curve.[6]

Workflow Diagram

ShakeFlaskProtocol Start Start: Solid Sample Mix Add Solvent (Excess Solid) Create Suspension Start->Mix Equilibrate Agitate: 24h @ 25°C (Orbital Shaker) Mix->Equilibrate Separate Phase Separation (Centrifuge/Filter 0.22µm) Equilibrate->Separate Analyze Quantify Supernatant (HPLC-UV / LC-MS) Separate->Analyze

Figure 2: Step-by-step Shake-Flask protocol for ensuring thermodynamic equilibrium.

Troubleshooting & Optimization

Recrystallization Challenges

If the brominated pyrazole alcohol is too soluble in Methanol to crystallize at room temperature:

  • Strategy: Use a binary solvent system. Dissolve in hot Methanol (minimal volume), then add Water (anti-solvent) dropwise until turbidity appears. Cool slowly.

  • Rationale: Water forces the hydrophobic brominated core to aggregate, inducing precipitation [5].

NMR Sample Preparation
  • Issue: Broad peaks in

    
     NMR.
    
  • Cause: Hydrogen bonding between the alcohol -OH and the solvent.[1]

  • Solution: Use DMSO-

    
    . It breaks intermolecular H-bonds between solute molecules, resulting in sharper peaks.[1] If -OH proton exchange is undesirable, ensure the DMSO is strictly anhydrous [6].[1]
    
Stability Warning

Brominated pyrazoles can be light-sensitive.[1] Store DMSO stock solutions in amber vials at -20°C. Avoid leaving Methanol solutions open to air, as evaporation will rapidly change concentration, leading to precipitation.[1]

References

  • NIST Chemistry WebBook. 4-Bromo-3,5-dimethylpyrazole-1-methanol.[1] National Institute of Standards and Technology. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrocortisone as a model compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. [Link][5][7][8]

Sources

literature review of 1-methyl-1H-pyrazole-5-yl carbinol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemistry, synthesis, and application of 1-methyl-1H-pyrazole-5-yl carbinol (also known as (1-methyl-1H-pyrazol-5-yl)methanol) and its derivatives. This guide is structured for application scientists and medicinal chemists.

Core Scaffold Analysis, Synthetic Protocols, and Medicinal Applications

Executive Summary

The 1-methyl-1H-pyrazole-5-yl carbinol moiety is a high-value heterocyclic building block in drug discovery and agrochemistry. Unlike its more common 3-isomer, the 5-substituted pyrazole offers unique steric and electronic vectors that are critical for optimizing binding affinity in kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

This guide addresses the primary challenge in working with this scaffold: Regioselectivity . Achieving exclusive substitution at the 5-position (adjacent to the N-methyl group) requires specific thermodynamic control or directed cyclization strategies, as kinetic conditions often favor the 3-position or lateral lithiation.

Key Applications:

  • Linker Chemistry: The hydroxymethyl group serves as a versatile handle for converting to halides, amines, or ethers.

  • Bioisosterism: Acts as a polar, heteroaromatic bioisostere for benzyl alcohol or ortho-substituted phenols.

  • Fragment-Based Design: A core motif in inhibitors of PDE5, c-Met, and ALK kinases.

Structural & Electronic Properties

The Regiochemistry Paradox

The numbering of the pyrazole ring is determined by the position of the N-substituent. In 1-methylpyrazole:

  • Position 3: Distal to the N-methyl group. Sterically accessible.

  • Position 5: Proximal (ortho) to the N-methyl group. Sterically crowded but electronically distinct due to the lone pair interaction of N1.

Critical Distinction: Researchers often confuse 5-hydroxypyrazole (which exists as a pyrazolone tautomer) with 5-hydroxymethylpyrazole (the carbinol). This guide focuses strictly on the carbinol (exocyclic -CH2OH) .

Lithiation Dynamics

Direct functionalization of 1-methylpyrazole relies on the interplay between kinetic and thermodynamic control:

  • Kinetic Control (-78°C): Deprotonation occurs at the N-methyl group (lateral lithiation) or the 5-position depending on the base/solvent, but often leads to mixtures.

  • Thermodynamic Control (Warm to RT): The 5-lithio species is thermodynamically favored due to the "coordination effect" of the N1 lone pair, stabilizing the lithium cation at the ortho position.

Synthetic Strategies

The most robust route to 1-methyl-1H-pyrazole-5-yl carbinol is not direct lithiation (which is difficult to scale), but rather regioselective cyclization followed by reduction.

Workflow Visualization

The following diagram outlines the decision tree for synthesizing the 5-isomer versus the 3-isomer.

PyrazoleSynthesis Start Hydrazine Precursor (MeNHNH2) Reagent 1,3-Dicarbonyl Equivalent (Enaminone) Start->Reagent SolventA Protic Solvent (EtOH, AcOH) Reagent->SolventA SolventB Fluorinated Solvent (TFE, HFIP) Reagent->SolventB Prod3 1,3-Isomer (Major) (Kinetic/Steric) SolventA->Prod3 Standard Cyclization Prod5 1,5-Isomer (Major) (H-Bond Directed) SolventB->Prod5 Regioselective Control Reduction LiAlH4 Reduction Prod5->Reduction Ester to Alcohol Target 1-Methyl-1H-pyrazole- 5-yl Methanol Reduction->Target

Figure 1: Solvent-controlled regioselectivity in pyrazole synthesis. Fluorinated solvents like trifluoroethanol (TFE) favor the 1,5-isomer.

Detailed Protocol: The "Enaminone" Route

This protocol avoids the regioselectivity issues of simple diketones by using an enaminone precursor, which directs the nucleophilic attack of the hydrazine.

Target: (1-Methyl-1H-pyrazol-5-yl)methanol (CAS: 84547-61-5)[1]

Step 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate[2]
  • Reagents: Methylhydrazine, Ethyl 2-(dimethylaminomethylene)-3-oxobutanoate (Enaminone precursor).

  • Solvent: Ethanol (Standard) or Hexafluoroisopropanol (HFIP) (High Regioselectivity).

  • Mechanism: The terminal nitrogen of methylhydrazine (NH2) is the most nucleophilic. In fluorinated solvents, H-bonding activates the specific carbonyl, directing the NH2 attack to the internal carbon, leading to the 1,5-isomer [1].

Protocol:

  • Dissolve ethyl 2-(ethoxymethylene)acetoacetate (1.0 eq) in HFIP (0.5 M).

  • Cool to 0°C and add methylhydrazine (1.1 eq) dropwise.

  • Stir at Room Temperature for 2 hours.

  • Concentrate in vacuo.

  • Purification: Flash chromatography (Hexane/EtOAc). The 1,5-isomer typically elutes after the 1,3-isomer due to higher polarity.

Step 2: Reduction to Carbinol
  • Reagents: Lithium Aluminum Hydride (LiAlH4), THF.[3]

  • Note: NaBH4 is generally insufficient for ester reduction without additives.

Protocol:

  • Suspend LiAlH4 (1.5 eq) in anhydrous THF under Argon at 0°C.

  • Add a solution of Ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in THF dropwise.

  • Allow to warm to RT and stir for 4 hours.

  • Fieser Quench: Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL) sequentially.

  • Filter the white precipitate (aluminum salts) through Celite.

  • Concentrate filtrate to yield the crude alcohol.

Yield Expectations: 85-95% for the reduction step.

Derivatization & Reactivity

The 5-hydroxymethyl group is a "pivot point" for expanding the molecule.

Chlorination (The Linker Activation)

Converting the alcohol to a chloride creates a powerful electrophile for alkylating amines or phenols.

  • Reagent: Thionyl Chloride (SOCl2) in DCM.

  • Warning: Unlike phenols, the carbinol reacts cleanly. However, avoid refluxing without solvent as dimerization can occur.

  • Product: 5-(Chloromethyl)-1-methyl-1H-pyrazole.

  • Stability: The chloride is moderately unstable and should be used immediately or stored at -20°C.

Oxidation
  • Aldehyde: Swern oxidation or MnO2 yields 1-methyl-1H-pyrazole-5-carbaldehyde.

  • Acid: Jones oxidation yields the carboxylic acid.

Data Summary Table
DerivativeReagentsKey ApplicationStability
-CH2OH (Alcohol)LiAlH4 (from ester)Precursor, H-bond donorHigh
-CH2Cl (Chloride)SOCl2, DCMAlkylating agent (Linker)Low (Hydrolyzes)
-CHO (Aldehyde)MnO2 or DMPReductive aminationModerate
-COOH (Acid)NaClO2, NaH2PO4Amide couplingHigh

Medicinal Chemistry Applications

Pharmacophore Mapping

In kinase inhibitors, the pyrazole ring often serves as a hinge binder. The 1-methyl group projects into the solvent channel or a hydrophobic pocket, while the 5-position substituent directs the scaffold toward the "gatekeeper" residue.

  • Case Study (c-Met Inhibitors): The 5-position is often substituted with an aryl group, but a 5-methylene linker (derived from the carbinol) allows for flexibility, enabling the attached group to find optimal pi-stacking interactions [2].

SAR Logic Flow

The following diagram illustrates how the 5-carbinol is utilized in Structure-Activity Relationship (SAR) studies.

SAR_Logic Core 1-Methyl-1H-pyrazole- 5-yl Carbinol Path1 Convert to Chloride Core->Path1 Path2 Oxidize to Acid Core->Path2 Target1 Ether Linkage (Solubility/Metabolic Stability) Path1->Target1 + R-OH Target2 Amine Linkage (pKa Modulation) Path1->Target2 + R-NH2 Target3 Amide Coupling (Rigidification) Path2->Target3 + R-NH2

Figure 2: Divergent synthesis from the carbinol core to generate diverse SAR libraries.

Biological Activity Profile[4]
  • Kinase Inhibition: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor.

  • Agrochemicals: 1-methyl-5-substituted pyrazoles are key motifs in SDHI (Succinate Dehydrogenase Inhibitor) fungicides, where the 5-position geometry is crucial for fitting into the ubiquinone binding site.

References

  • Fustero, S., et al. (2008).[4] Regioselective Synthesis of Pyrazoles in Fluorinated Solvents. Journal of Organic Chemistry.

  • Cui, J. J., et al. (2011). Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry.

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.

  • BenchChem Application Note. (2025). 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.

  • Gros, P., et al. (2006). Regioselectivity in lithiation of 1-methylpyrazole. Organic & Biomolecular Chemistry.

Sources

Methodological & Application

synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol from esters

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Abstract & Introduction

This application note details the optimized protocol for synthesizing 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol from its corresponding methyl ester precursor. This tertiary alcohol is a critical pharmacophore scaffold, notably serving as a key intermediate in the synthesis of ALK/ROS1 kinase inhibitors (e.g., analogs of Lorlatinib).

The Synthetic Challenge: The primary challenge in this transformation is chemoselectivity . The objective is to effect a double nucleophilic addition of the methyl group to the ester moiety (C5 position) while preserving the bromine atom at the C3 position. Aryl bromides are susceptible to metal-halogen exchange (Lithium-Halogen exchange or Grignard exchange) in the presence of organometallics. This protocol utilizes Methylmagnesium Bromide (MeMgBr) under controlled cryogenic-to-ambient conditions to maximize yield and minimize de-brominated byproducts.

Retrosynthetic Analysis & Mechanism

The transformation proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

Mechanism Steps:

  • First Addition: MeMgBr attacks the ester carbonyl, forming a tetrahedral intermediate. Collapse of this intermediate expels the methoxide leaving group, generating a transient ketone (1-(3-bromo-1-methyl-1H-pyrazol-5-yl)ethan-1-one).

  • Second Addition: The ketone is more reactive than the starting ester; a second equivalent of MeMgBr rapidly attacks the ketone to form the magnesium alkoxide.

  • Hydrolysis: Acidic workup protonates the alkoxide to yield the target tertiary alcohol.[1]

ReactionScheme Ester Methyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate Ketone Transient Ketone (Intermediate) Ester->Ketone + 1.0 eq MeMgBr (THF, 0°C) Alkoxide Magnesium Alkoxide Complex Ketone->Alkoxide + 1.0 eq MeMgBr (Fast) Product Target Alcohol 2-(3-bromo-1-methyl-1H- pyrazol-5-yl)propan-2-ol Alkoxide->Product NH4Cl (aq) Quench

Figure 1: Reaction pathway from pyrazole ester to tertiary alcohol.[2] Note the transient nature of the ketone.

Experimental Protocol

Safety Warning: Grignard reagents are pyrophoric and moisture-sensitive. All glassware must be oven-dried. Operations must be conducted under an inert atmosphere (Nitrogen or Argon).

Reagents & Materials
ComponentRoleSpecificationStoichiometry
Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate Substrate>98% Purity1.0 equiv
Methylmagnesium Bromide (MeMgBr) Reagent3.0 M in Diethyl Ether3.5 equiv
Tetrahydrofuran (THF) SolventAnhydrous, Inhibitor-free10 mL/g substrate
Ammonium Chloride (sat.[3] aq.) QuenchSaturated SolutionExcess
Ethyl Acetate ExtractionACS Grade-
Step-by-Step Methodology

Step 1: System Preparation

  • Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, a nitrogen inlet, and a temperature probe.

  • Flame-dry or oven-dry the apparatus and cool under a stream of dry nitrogen.

Step 2: Substrate Solubilization

  • Charge the flask with Methyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 equiv).

  • Add anhydrous THF (Volume = 10x weight of substrate).

  • Stir until fully dissolved.

  • Cool the solution to 0°C using an ice/water bath. Note: Maintaining 0°C is critical to prevent metal-halogen exchange at the C3-bromine.

Step 3: Grignard Addition

  • Charge the addition funnel with MeMgBr (3.5 equiv).

  • Add the Grignard reagent dropwise over 30–45 minutes.

    • Observation: A mild exotherm will occur. Ensure internal temperature does not exceed 5°C.

    • Color Change: Solution may turn from colorless to light yellow/orange.

  • After addition is complete, allow the reaction to stir at 0°C for 1 hour.

  • Remove the ice bath and allow to warm to Room Temperature (RT) for 2 hours.

Step 4: In-Process Control (IPC)

  • Sample the reaction mixture (quench a micro-aliquot in saturated NH4Cl/EtOAc).

  • Analyze via TLC (30% EtOAc in Hexanes) or LC-MS.

    • Target: Disappearance of Ester (

      
      ) and Ketone intermediate. Appearance of Alcohol (
      
      
      
      ).[1]

Step 5: Quench & Workup

  • Cool the reaction mixture back to 0°C .

  • Carefully quench by dropwise addition of saturated aqueous Ammonium Chloride (NH4Cl) .

    • Caution: Vigorous gas evolution (Methane) and precipitation of magnesium salts.

  • Dilute with water and Ethyl Acetate.

  • Separate the layers. Extract the aqueous layer twice with Ethyl Acetate.

  • Combine organic layers, wash with Brine, and dry over anhydrous Sodium Sulfate (

    
    ).
    
  • Filter and concentrate under reduced pressure.

Step 6: Purification

  • The crude residue is typically a white to off-white solid.

  • Recrystallization (Preferred): Dissolve in minimum hot Ethyl Acetate and add Hexanes (or Heptane) dropwise until cloudy. Cool to 4°C.

  • Alternative: Flash Column Chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    

Process Workflow & Decision Tree

Workflow Start Start: Dry Setup (N2 Atmosphere) Dissolve Dissolve Ester in THF Cool to 0°C Start->Dissolve AddGrignard Add MeMgBr (3.5 eq) Dropwise < 5°C Dissolve->AddGrignard Warm Warm to RT Stir 2 Hours AddGrignard->Warm IPC IPC: TLC/LCMS Ester Consumed? Warm->IPC IPC->AddGrignard No (Add 0.5 eq) Quench Quench: Sat. NH4Cl (Exothermic) IPC->Quench Yes Workup Extraction (EtOAc) Dry & Concentrate Quench->Workup Purify Recrystallization (EtOAc/Hex) Workup->Purify

Figure 2: Operational workflow for the synthesis process.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Starting Material Remaining Insufficient Grignard reagent or wet solvent (quenching reagent).Ensure MeMgBr is titrated or fresh. Use 3.5–4.0 equiv. Ensure THF is anhydrous.
Ketone Intermediate Persists Second addition step is sluggish (steric hindrance).Allow reaction to stir longer at RT. Do not heat >40°C to avoid Br-exchange.
Des-bromo Product Observed Metal-Halogen exchange at C3.Strict temperature control. Do not allow addition temp to exceed 5°C. Switch solvent to Toluene/THF mix (9:1) to reduce basicity.
Magnesium Emulsion Formation of

gel during quench.
Use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of NH4Cl for the quench to solubilize Mg salts.

Analytical Data (Reference)

  • Appearance: White crystalline solid.

  • 1H NMR (400 MHz, CDCl3):

    
     6.35 (s, 1H, Pyrazole-H4), 3.85 (s, 3H, N-Me), 2.10 (bs, 1H, OH), 1.62 (s, 6H, C(CH3)2).
    
  • Mass Spectrometry (ESI): Calculated for

    
     (Br isotope pattern).
    

References

  • Johnson, T. W., et al. (2014). "Discovery of Lorlatinib (PF-06463922), a Macrocyclic ALK/ROS1 Inhibitor." Journal of Medicinal Chemistry.

  • Pfizer Inc. (2015). "Macrocyclic Polymer Forms and Processes." U.S. Patent 9,469,642. (Describes the synthesis of the pyrazole fragment).

  • Knochel, P., et al. (2003). "Functionalized Grignard Reagents." Angewandte Chemie International Edition. (General reference for Grignard compatibility with halides).

Sources

Application Note: Grignard Reaction Conditions for 3-bromo-1-methyl-1H-pyrazole-5-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Grignard reaction with ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate. Functionalized pyrazoles are crucial scaffolds in medicinal chemistry, and their derivatization via Grignard reagents offers a powerful tool for creating novel molecular architectures.[1][2] This document outlines the significant mechanistic challenges, including the inherent reactivity of the ester functional group and the specific considerations for heterocyclic systems. Detailed, field-proven protocols for magnesium activation, Grignard reagent formation, and subsequent reaction with an electrophile are provided, emphasizing experimental causality and best practices to ensure reproducibility and high yields.

Part 1: Mechanistic Considerations & Key Challenges

The successful formation of a Grignard reagent from 3-bromo-1-methyl-1H-pyrazole-5-carboxylate is a non-trivial process that requires careful control over reaction conditions. The primary challenges stem from the molecular architecture of the substrate itself.

1.1 The Ester Functional Group: A Competing Electrophile

The most significant challenge is the presence of the carboxylate ester. Grignard reagents are not only potent nucleophiles but also strong bases.[3][4] The ester's carbonyl carbon is an electrophilic site susceptible to nucleophilic attack by a newly formed Grignard molecule.

This can lead to a cascade of reactions:

  • Initial Attack: One equivalent of the pyrazole Grignard reagent can attack the ester of another substrate molecule.

  • Ketone Formation: This addition-elimination sequence expels the ethoxy group, forming a highly reactive ketone intermediate.[5]

  • Second Attack: This ketone is typically more reactive than the starting ester and will be rapidly attacked by a second equivalent of the Grignard reagent.[5][6][7]

  • Tertiary Alcohol Product: After an acidic workup, the final product of this side-reaction is a tertiary alcohol, significantly reducing the yield of the desired functionalized pyrazole.[3][5]

To mitigate this, the Grignard reagent must be formed at low temperatures and utilized immediately in a subsequent reaction with a more reactive electrophile.

1.2 Magnesium Activation: The Initiation Barrier

Magnesium metal is invariably coated with a passivating layer of magnesium oxide (MgO), which prevents the insertion of the metal into the carbon-bromine bond.[4][8] Overcoming this barrier is critical for initiating the reaction. Common activation methods include:

  • Chemical Activation: Using agents like iodine, 1,2-dibromoethane, or methyl iodide.[4][8] 1,2-dibromoethane is particularly effective as its reaction with magnesium produces ethylene gas, providing a visual cue of successful activation.[4][8]

  • Mechanical Activation: In-situ crushing of magnesium pieces or vigorous stirring can break the MgO layer, exposing a fresh, reactive metal surface.[8][9]

  • Reductant Activators: Reagents like diisobutylaluminium hydride (DIBAH) can effectively remove the oxide layer and residual moisture, allowing for initiation at lower temperatures.[10]

For this specific substrate, a combination of mechanical and chemical activation is recommended to ensure a reliable and prompt initiation, which is crucial to minimize side reactions.

1.3 Solvent and Temperature Considerations

Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are essential. They do not react with the Grignard reagent but are crucial for its stabilization through coordination with the magnesium center.[8][11] THF is often preferred for heterocyclic halides due to its higher solvating power.[12]

The formation of Grignard reagents is exothermic.[8] Maintaining a low temperature (0-10°C) during the addition of the bromo-pyrazole is critical to prevent runaway reactions and, more importantly, to disfavor the attack of the newly formed Grignard reagent on the ester of the starting material.

Part 2: Experimental Protocols

Safety Precaution: All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and flame-dried glassware. Grignard reagents react violently with water and protic solvents.[8][13]

Protocol 1: Formation of 3-(ethoxycarbonyl)-1-methyl-1H-pyrazol-5-ylmagnesium bromide

Materials:

  • Magnesium turnings (1.2 eq)

  • Ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • 1,2-Dibromoethane (approx. 5 mol%)

  • Iodine (one small crystal)

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser with drying tube (e.g., CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas line (N₂ or Ar)

  • Ice-water bath

Procedure:

  • Setup: Assemble the flame-dried glassware under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings into the flask. Add a single crystal of iodine and ~5 mol% of 1,2-dibromoethane. Gently heat the flask with a heat gun until iodine vapors are visible, then allow it to cool. This process etches the magnesium surface.[4]

  • Solvent Addition: Add a small portion of anhydrous THF, just enough to cover the magnesium turnings.

  • Initiation: Prepare a solution of the ethyl 3-bromo-1-methyl-1H-pyrazole-5-carboxylate in the remaining anhydrous THF in the dropping funnel. Add a small aliquot (approx. 5-10%) of this solution to the stirred magnesium suspension.

  • Confirmation of Initiation: The reaction has initiated when there is a gentle bubbling from the magnesium surface and a slight increase in temperature. The brownish color of the iodine should also fade. If initiation does not occur, gentle warming or sonication may be applied briefly.[9]

  • Controlled Addition: Once initiation is confirmed, cool the flask in an ice-water bath. Add the remainder of the bromo-pyrazole solution dropwise from the dropping funnel at a rate that maintains a gentle reaction and keeps the internal temperature below 10°C.

  • Completion: After the addition is complete, allow the mixture to stir at 0-10°C for an additional 1-2 hours. Successful formation is indicated by the disappearance of most of the magnesium and the formation of a grayish, cloudy solution. The resulting Grignard reagent should be used immediately.

Protocol 2: Reaction with an Electrophile (Benzaldehyde Example)

Procedure:

  • Electrophile Addition: Cool the freshly prepared Grignard reagent solution to 0°C in an ice-water bath. Prepare a solution of benzaldehyde (1.0 eq) in anhydrous THF. Add the benzaldehyde solution dropwise to the stirred Grignard reagent.

  • Reaction: An exothermic reaction should be observed. Maintain the temperature below 20°C during the addition. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until TLC analysis indicates consumption of the starting materials.

  • Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction and any unreacted Grignard reagent. This is generally preferred over strong acids to prevent degradation of acid-sensitive products.

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Part 3: Troubleshooting Guide

Problem Potential Cause Recommended Solution
Failure of Reaction to Initiate 1. Wet glassware or solvent.[14] 2. Passivated magnesium surface.[4][8] 3. Impure starting halide.1. Ensure all equipment is rigorously flame-dried and solvents are anhydrous. 2. Re-activate magnesium. Crush a few turnings with a glass rod in the flask to expose fresh surface.[9] Add another small crystal of iodine or a few drops of 1,2-dibromoethane.[8] 3. Purify the starting material.
Low Yield of Desired Product 1. Incomplete Grignard formation. 2. Side reaction with the ester group.[3][5] 3. Quenching by atmospheric moisture.1. Allow longer reaction time for Grignard formation or try a different activation method. 2. Ensure dropwise addition of the halide is slow and the temperature is kept low (<10°C) during formation. Use the Grignard reagent immediately. 3. Maintain a positive pressure of inert gas throughout the entire process.
Reaction Mixture Turns Dark Brown/Black 1. Overheating during formation. 2. Wurtz-type coupling side reactions.[14]1. Maintain strict temperature control. 2. This is sometimes unavoidable with reactive halides. Ensure slow, dilute addition to minimize bimolecular coupling.

Part 4: Summary of Key Parameters

ParameterRecommended ConditionRationale
Atmosphere Dry Nitrogen or ArgonGrignard reagents are highly sensitive to moisture and oxygen.[8]
Solvent Anhydrous THFGood solvating power for stabilizing the heterocyclic Grignard reagent.[12]
Mg Activation I₂ and/or 1,2-DibromoethaneChemically etches the passivating MgO layer to initiate the reaction.[4][8]
Temperature (Formation) 0 - 10°CMinimizes exothermic runaway and reduces side reactions with the ester group.
Addition Rate (Halide) Slow, dropwiseMaintains low concentration of the halide and controls the exotherm.
Temperature (Reaction) 0°C to Room TemperatureInitial low temperature controls the exotherm of the coupling reaction.
Quenching Agent Saturated aq. NH₄ClProvides a mild acidic workup to prevent degradation of sensitive products.

Part 5: Reaction Pathway Visualization

Grignard_Pathway sub Ethyl 3-bromo-1-methyl- 1H-pyrazole-5-carboxylate mg Mg(0), THF I₂, Δ side_rxn Side Reaction: Attack on Ester sub->side_rxn grignard Pyrazole-MgBr (Desired Reagent) mg->grignard Formation (Low Temp) electrophile Electrophile (e.g., Benzaldehyde) grignard->electrophile Reaction grignard->side_rxn alcohol Tertiary Alcohol Byproduct product Desired C-C Coupled Product electrophile->product H₃O⁺ Workup ketone Dimeric Ketone Intermediate side_rxn->ketone ketone->grignard 2nd eq. Grignard ketone->alcohol

Caption: Reaction scheme for the formation and reaction of a pyrazole Grignard reagent.

Part 6: References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Lohse-Fraefel, N., & Federsel, H. J. (2002). Activation of Mg Metal for Safe Formation of Grignard Reagents on Plant Scale. Organic Process Research & Development, 6(6), 869-873. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Chemistry Steps. (2025, October 13). Esters with Grignard Reagent. [Link]

  • University of Wisconsin-Madison. (n.d.). Experiment 25 – The Grignard Reaction. [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?[Link]

  • Kovács, A., & Kçnig, B. (2021). Grignard reagent formation via C-F bond activation: a centenary perspective. Chemical Communications, 57(80), 10206-10218. [Link]

  • University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol. [Link]

  • The Organic Chemistry Tutor. (2018, April 24). Reactions of esters with Grignard reagents [Video]. YouTube. [Link]

  • MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • PMC. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. [Link]

  • International Journal of Research and Development in Pharmacy & Life Sciences. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis iodine derivatives 14 a,d,f and Grignard reagent 15 a and...[Link]

  • Adichemistry. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. [Link]

  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • Organic Syntheses. (n.d.). Procedure 5. [Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold and the Strategic Value of a C3-Bromo Handle

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide array of pharmacologically active agents, including anti-inflammatory, anti-cancer, and antipsychotic drugs.[1][2] The specific molecule at the center of this guide, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol , offers a robust platform for chemical diversification. The bromine atom at the C3 position serves as a highly versatile synthetic handle, enabling a multitude of transformations, particularly through palladium-catalyzed cross-coupling reactions.[1][3] This allows for the late-stage introduction of diverse molecular fragments, a critical strategy in drug discovery for rapidly exploring structure-activity relationships (SAR).

This document provides a detailed exploration of key functionalization strategies for this building block, focusing on the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale for experimental choices.

Core Mechanistic Principle: The Palladium Cross-Coupling Catalytic Cycle

The functionalization of the C3-bromo position on the pyrazole ring is predominantly achieved through palladium-catalyzed cross-coupling reactions. Understanding the fundamental catalytic cycle is crucial for troubleshooting and adapting these protocols. The cycle generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrazole, forming a Pd(II) intermediate.

  • Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organocopper species) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst.

The choice of ligands, base, and solvent is critical for modulating the efficiency of each step in this cycle.

cluster_cycle Palladium Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition PdII_Aryl R¹-Pd(II)L_n-Br (Aryl-Pd Complex) OA->PdII_Aryl TM Transmetalation PdII_Coupling R¹-Pd(II)L_n-R² (Diorganopalladium Complex) TM->PdII_Coupling RE Reductive Elimination PdII_Coupling->RE RE->Pd0 Catalyst Regeneration Product Product (R¹-R²) RE->Product Pyrazolyl_Br Pyrazolyl-Br (R¹-Br) Coupling_Partner Coupling Partner (e.g., R²-B(OH)₂)

Caption: The generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Part 1: C-C Bond Forming Reactions

The creation of new carbon-carbon bonds is fundamental to scaffold elaboration. The Suzuki-Miyaura, Sonogashira, and Stille couplings are powerful methods to append aryl, alkynyl, and other carbon-based fragments.

Suzuki-Miyaura Coupling: For Aryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its operational simplicity, broad functional group tolerance, and the commercial availability and stability of boronic acid and ester reagents.[4] It is an excellent choice for synthesizing bi-aryl or aryl-heteroaryl structures. For bromopyrazoles, this reaction is highly efficient.[5][6]

Workflow: Suzuki-Miyaura Coupling Setup Reaction Setup Reagents Add Reactants & Catalyst System Setup->Reagents Degas Degas Mixture (Ar/N₂ Purge) Reagents->Degas Heat Heat to 100-120 °C (2-12 h) Degas->Heat Monitor Monitor by TLC / LC-MS Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol (1.0 eq.).

  • Addition of Reagents: Add the arylboronic acid or ester (1.2-1.5 eq.) and the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq.).

  • Solvent Addition: Add the solvent system, typically a 4:1 to 5:1 mixture of an organic solvent (dioxane or DMF) and water.

  • Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.[4][5]

  • Reaction: Heat the mixture to the specified temperature (typically 100-120 °C) and stir vigorously for 2-12 hours.

  • Monitoring: Track the consumption of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude residue by silica gel column chromatography to yield the desired product.

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and has a large bite angle, which facilitates the crucial reductive elimination step for many heteroaromatic substrates.[4]

  • Base: A base like K₃PO₄ is required to facilitate the transmetalation step by forming a more nucleophilic boronate species from the boronic acid.[7]

  • Inert Atmosphere: The active Pd(0) species is sensitive to oxidation, which deactivates the catalyst. Maintaining an inert atmosphere is critical for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Arylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)120476-99[5]
4-Fluorophenylboronic acidPd(dppf)Cl₂ (4%)K₃PO₄ (1.4)Dioxane1006~85[4]
Pyridine-3-boronic acidPd(dppf)Cl₂ (4%)Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)1201.573-97[5]
Sonogashira Coupling: For Alkynyl Substituents

The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the bromopyrazole) and an sp carbon (from a terminal alkyne).[8] This reaction is distinguished by its use of a dual-catalyst system, employing both palladium and copper(I).[9]

Workflow: Sonogashira Coupling Setup Reaction Setup Reagents Add Pd/Cu Catalysts, Base, & Solvent Setup->Reagents Degas Degas Mixture (Ar/N₂ Purge) Reagents->Degas Reactants Add Bromopyrazole & Terminal Alkyne Degas->Reactants Heat Heat to 80-100 °C (3-16 h) Reactants->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Sonogashira coupling reaction.

Step-by-Step Methodology:

  • Catalyst & Solvent Setup: To a flame-dried flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(CF₃COO)₂/PPh₃, 2.5/5.0 mol%), the copper(I) co-catalyst (CuI, 5.0 mol%), and the solvent (e.g., DMF or CH₃CN).[5][9] Stir for 15-30 minutes.

  • Addition of Reagents: Add 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol (1.0 eq.), the terminal alkyne (1.2 eq.), and an amine base (e.g., Et₃N, often used in excess or as a co-solvent).

  • Reaction: Heat the reaction mixture to 80-100 °C for 3-16 hours, monitoring by TLC.

  • Workup: After cooling, dilute the mixture with an organic solvent like ethyl acetate and wash with water or a dilute ammonium chloride solution to remove copper salts. Dry the organic layer and concentrate.

  • Purification: Purify the residue by silica gel chromatography.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The palladium catalyst executes the main cross-coupling cycle. The copper(I) iodide co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily undergoes transmetalation to the palladium center.[8]

  • Amine Base: The amine base (e.g., Et₃N) is crucial for neutralizing the HBr formed during the reaction and for deprotonating the terminal alkyne, facilitating the formation of the copper acetylide.

Stille Coupling: An Alternative C-C Coupling Strategy

The Stille reaction couples the bromopyrazole with an organostannane (organotin) reagent.[10] While highly effective and tolerant of a vast range of functional groups, its use is often limited by the significant toxicity of organotin compounds and the difficulty in removing tin-containing byproducts.[11][12]

Step-by-Step Methodology:

  • Reaction Setup: In a degassed flask under nitrogen, combine the bromopyrazole (1.0 eq.), the organostannane reagent (e.g., tributyl(vinyl)tin, 1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in a solvent like toluene or DMF.[11]

  • Reaction: Heat the mixture to 100 °C for 2-4 hours.

  • Workup and Purification: After cooling, the primary challenge is removing the tributyltin bromide byproduct. This can be achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin as an insoluble fluoride salt that can be filtered off.[11] Following filtration, perform a standard extractive workup and purify by column chromatography.

Part 2: C-N Bond Forming Reactions

Buchwald-Hartwig Amination: For Aryl and Alkyl Amine Linkages

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a transformation that is otherwise challenging to achieve.[13] This reaction allows for the coupling of the bromopyrazole with a wide variety of primary and secondary amines.

Workflow: Buchwald-Hartwig Amination Setup Inert Atmosphere Setup (Glovebox) Reagents Add Bromopyrazole, Amine, Base, & Solvent Setup->Reagents Catalyst Add Pd Precatalyst & Ligand Reagents->Catalyst Heat Heat to 80-110 °C (12-24 h) Catalyst->Heat Workup Filter through Celite, Aqueous Workup Heat->Workup Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Reaction Setup: Due to the air-sensitivity of the catalysts and bases, this reaction is best performed in a glovebox or using rigorous Schlenk line techniques.

  • Addition of Reagents: In a flask, combine the bromopyrazole (1.0 eq.), the amine (1.2 eq.), a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu, 1.4-2.2 eq.), the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., tBu₃P·HBF₄, 2-4 mol%) in an anhydrous, degassed solvent like toluene.

  • Reaction: Seal the vessel and heat to 80-110 °C for 12-24 hours.

  • Workup: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium black and inorganic salts. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Causality Behind Experimental Choices:

  • Ligand Selection: The success of the Buchwald-Hartwig amination is highly dependent on the ligand. Bulky, electron-rich phosphine ligands (like tBu₃P or biarylphosphine ligands like AdBrettPhos) are essential.[14] They promote the challenging C-N reductive elimination step from the Pd(II) intermediate and prevent the formation of inactive catalyst species.[13][14]

  • Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination, without competing as a nucleophile.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

AmineCatalyst (mol%)Ligand (mol%)Base (eq.)SolventTemp (°C)Approx. Yield (%)
AnilinePd₂(dba)₃ (1%)tBu₃P·HBF₄ (2%)NaOtBu (2.2)Toluene100Moderate to Excellent[14]
MorpholinePd₂(dba)₃ (1%)AdBrettPhos (2%)NaOtBu (1.5)Toluene110Moderate to Excellent[14]
BenzylaminePd-precatalyst (2%)tBuBrettPhos (2%)K₃PO₄ (2.0)Dioxane100Good to Excellent[14]

Safety and Handling Precautions

  • Palladium Catalysts: While generally stable, palladium catalysts should be handled in a well-ventilated fume hood. Finely divided palladium black can be pyrophoric.

  • Reagents: Many reagents, especially phosphine ligands and bases like NaOtBu, are air and/or moisture-sensitive. Proper inert atmosphere techniques are required.

  • Solvents: Anhydrous solvents are necessary for many of these reactions. Use with appropriate ventilation and away from ignition sources.

  • Organostannanes (Stille Coupling): Organotin compounds are highly toxic. Handle with extreme caution, using appropriate personal protective equipment (PPE), and decontaminate all glassware and waste scrupulously.

Conclusion

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is a valuable and versatile building block for chemical synthesis. The C3-bromo position provides a reliable anchor point for diversification using a suite of well-established, palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate reaction—Suzuki-Miyaura for aryl groups, Sonogashira for alkynes, or Buchwald-Hartwig for amines—researchers can efficiently generate large libraries of novel pyrazole derivatives for applications in drug discovery, agrochemicals, and materials science. The protocols and principles outlined in this guide serve as a robust starting point for these synthetic endeavors.

References

  • Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O . Inorganic Chemistry. URL: [Link]

  • Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids . The Journal of Organic Chemistry. URL: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one . RSC Publishing. URL: [Link]

  • Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase . The Journal of Organic Chemistry. URL: [Link]

  • Microwave-promoted Heck and Suzuki coupling reactions of new 3-(5- bromobenzofuranyl)pyrazole in aqueous media . Semantic Scholar. URL: [Link]

  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles . ACS Publications. URL: [Link]

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles... . ResearchGate. URL: [Link]

  • Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development . DSpace@MIT. URL: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines . Beilstein Journal of Organic Chemistry. URL: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation . PMC. URL: [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. URL: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction . Academia.edu. URL: [Link]

  • Stille Coupling . Organic Synthesis. URL: [Link]

  • Buchwald–Hartwig amination . Wikipedia. URL: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . PMC. URL: [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules . Scientific Research Publishing. URL: [Link]

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines . PMC. URL: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole . Pharmaguideline. URL: [Link]

  • Synthesis of compounds 20-30 via Sonogashira cross-coupling reaction. . ResearchGate. URL: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives . PMC. URL: [Link]

  • Sonogashira cross-coupling of 3-bromo-1,2-diones . ScienceDirect. URL: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes . Scirp.org. URL: [Link]

  • Stille reaction . Wikipedia. URL: [Link]

  • New Flexible Synthesis of Pyrazoles with Different, Functionalized Substituents at C3 and C5 . The Journal of Organic Chemistry. URL: [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. URL: [Link]

  • Stille Coupling . Chemistry LibreTexts. URL: [Link]

  • Stille Coupling . Organic Chemistry Portal. URL: [Link]

Sources

Application Notes and Protocols for 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Pyrazole Fragments in Drug Discovery

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient paradigm in modern drug discovery, offering a robust alternative to traditional high-throughput screening (HTS).[1] By focusing on the identification of low-molecular-weight compounds (fragments) that bind to a biological target with low affinity, FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior drug-like properties.[1][2] The pyrazole scaffold is a privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] Its five-membered aromatic ring with two adjacent nitrogen atoms provides a versatile framework for establishing key interactions with protein targets, particularly kinases, where it can act as a hinge-binder.[3][5][6] This application note provides a detailed guide for the utilization of a specific pyrazole-containing fragment, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, in a typical FBDD campaign.

The subject of this guide, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, has been strategically selected for its inherent features that are highly advantageous for FBDD. Its pyrazole core offers a well-established pharmacophore, while the tertiary alcohol provides a potential hydrogen bond donor/acceptor site and improves solubility.[7][8] Crucially, the bromine atom at the 3-position serves as a versatile synthetic handle for subsequent fragment evolution through well-established cross-coupling reactions.[9][10] This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of how to effectively employ this fragment, from initial screening to hit validation and follow-up chemistry.

Physicochemical Properties and Fragment Quality Control

The successful application of any fragment in an FBDD campaign begins with a thorough understanding of its physicochemical properties and ensuring its purity and solubility.

PropertyValueSource
Molecular Formula C₇H₁₁BrN₂O[11]
Molecular Weight 219.08 g/mol [11]
CAS Number 1629891-52-6[11]
Calculated LogP 0.6379[12]
Hydrogen Bond Acceptors 3[12]
Hydrogen Bond Donors 1[12]
Rotatable Bonds 2[12]

As indicated in the table, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol adheres well to the "Rule of Three," a set of guidelines used to define fragment-like chemical space, which suggests a molecular weight < 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors ≤ 3.

Protocol 1: Fragment Quality Control and Stock Solution Preparation

Objective: To ensure the purity, identity, and solubility of the fragment prior to screening.

Materials:

  • 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

  • Dimethyl sulfoxide (DMSO), high purity

  • Screening buffer (e.g., PBS, pH 7.4)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • NMR spectrometer

  • LC-MS system

Procedure:

  • Purity and Identity Verification:

    • Acquire a ¹H NMR spectrum of the neat compound to confirm its chemical structure and assess for the presence of impurities.

    • Perform LC-MS analysis to confirm the molecular weight and purity of the fragment. A purity of ≥95% is recommended for screening.

  • Solubility Assessment:

    • Prepare a high-concentration stock solution of the fragment in DMSO (e.g., 100 mM).

    • Serially dilute the DMSO stock into the desired aqueous screening buffer to determine the maximum soluble concentration. Visual inspection for precipitation is a primary screen, followed by dynamic light scattering (DLS) for a more quantitative assessment of aggregation.

  • Stock Solution Preparation:

    • Based on the solubility assessment, prepare a concentrated stock solution in DMSO (e.g., 100 mM).

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C.

Biophysical Screening for Hit Identification

The initial step in an FBDD campaign is to screen a library of fragments to identify those that bind to the target protein. Due to the typically weak affinities of fragments, highly sensitive biophysical techniques are required.[1][13] Here, we detail protocols for two widely used and complementary techniques: Saturation Transfer Difference (STD) NMR and Surface Plasmon Resonance (SPR).

Protocol 2: Primary Screening by Saturation Transfer Difference (STD) NMR

Causality: STD-NMR is a ligand-observed NMR technique that is highly sensitive for detecting weak binding events.[14][15] It works by selectively saturating protons on the target protein and observing the transfer of this saturation to a binding ligand. Only ligands that are in close proximity to the protein will receive this saturation, resulting in a decrease in their signal intensity.

Caption: A typical workflow in Fragment-Based Drug Design (FBDD).

Materials:

  • Target protein (typically >20 kDa)

  • Fragment stock solution (from Protocol 1)

  • NMR buffer (e.g., deuterated PBS, pH 7.4)

  • NMR tubes

  • NMR spectrometer with cryoprobe

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein in the NMR buffer at a concentration of 10-50 µM.

    • Add the fragment to the protein solution to a final concentration of 100-500 µM. A protein-to-ligand molar ratio of approximately 1:100 is a good starting point.

    • Include a non-binding compound as a negative control and a known binder as a positive control, if available.

  • NMR Data Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum to ensure the fragment signals are visible and not overlapping with buffer components.

    • Set up the STD-NMR experiment. This involves acquiring two spectra: an "on-resonance" spectrum where the protein is selectively irradiated, and an "off-resonance" spectrum where the irradiation is applied at a frequency where no protein or ligand signals are present.[15][16]

    • The difference between the off-resonance and on-resonance spectra yields the STD spectrum, which will only show signals from binding ligands.

  • Data Analysis:

    • Process the NMR data and calculate the STD amplification factor for each proton of the fragment.

    • A significant STD effect (typically >10%) indicates binding. The relative STD intensities across the fragment can provide information on which part of the molecule is in closest contact with the protein.

Protocol 3: Primary Screening by Surface Plasmon Resonance (SPR)

Causality: SPR is a label-free biophysical technique that measures changes in the refractive index at the surface of a sensor chip, which is directly proportional to the mass bound to the surface.[17][18][19] By immobilizing the target protein on the chip, the binding of fragments can be detected in real-time.

Materials:

  • Target protein with a suitable tag for immobilization (e.g., His-tag, Biotin)

  • SPR sensor chip (e.g., CM5, SA chip)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Fragment stock solution (from Protocol 1)

  • SPR running buffer (e.g., HBS-EP+)

  • SPR instrument

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface according to the manufacturer's instructions. The immobilization level should be optimized to achieve a suitable response for small fragment binding.

    • A reference flow cell should be prepared in the same way but without the protein to subtract non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a dilution series of the fragment in the running buffer. A single high concentration (e.g., 200 µM) is often used for primary screening.

    • Inject the fragment solutions over the protein and reference surfaces at a constant flow rate.

    • Monitor the change in response units (RU) over time to generate a sensorgram.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • A significant and concentration-dependent increase in RU upon fragment injection indicates binding.

    • For hits, perform a dose-response experiment to determine the dissociation constant (K_D).

Hit Validation and Characterization

Once initial hits are identified, it is crucial to validate them using an orthogonal biophysical method to eliminate false positives and to further characterize the binding thermodynamics.[] Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose.

Protocol 4: Hit Validation by Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event.[21][22] This allows for the determination of the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding, providing a complete thermodynamic profile of the interaction.[][23]

Materials:

  • Purified target protein

  • Validated fragment hit

  • ITC buffer (dialysis buffer of the protein)

  • ITC instrument

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the ITC buffer.

    • Dissolve the fragment in the final dialysis buffer to ensure a perfect buffer match, which is critical to minimize heats of dilution.[23]

    • Determine the accurate concentrations of the protein and fragment.

    • Degas both the protein and fragment solutions immediately before the experiment.

  • ITC Experiment:

    • Load the protein solution (typically 10-20 µM) into the sample cell and the fragment solution (typically 100-200 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the fragment into the protein solution while monitoring the heat change.

    • Perform a control experiment by injecting the fragment into the buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the peaks from the raw ITC data to obtain the heat change per injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine K_D, n, and ΔH.

Fragment Evolution: From Hit to Lead

A validated fragment hit serves as a starting point for optimization into a more potent lead compound.[24][25] The 3-bromo-1-methyl-1H-pyrazole core of our fragment is an excellent scaffold for structure-guided optimization through fragment growing.[2][26][27]

Caption: Synthetic strategies for evolving the starting fragment.

Protocol 5: Suzuki-Miyaura Coupling for Fragment Growing

Causality: The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[9][28][29] This allows for the introduction of a wide variety of aryl and heteroaryl groups at the 3-position of the pyrazole ring, enabling the exploration of adjacent binding pockets on the protein surface.

Materials:

  • 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the bromo-pyrazole fragment (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (0.01-0.05 equiv), and the base (2.0-3.0 equiv).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent to the reaction mixture.

  • Reaction Execution:

    • Heat the reaction mixture to the appropriate temperature (typically 80-120°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield the desired 3-aryl-pyrazole derivative.

Protocol 6: Sonogashira Coupling for Fragment Growing

Causality: The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9][10][30] This provides a linear and rigid extension from the pyrazole core, which can be used to probe narrow channels or pockets in the protein binding site.

Materials:

  • 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine, diisopropylethylamine)

  • Solvent (e.g., THF, DMF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • To a dried reaction flask, add the bromo-pyrazole fragment (1.0 equiv), the palladium catalyst (0.01-0.05 equiv), and CuI (0.02-0.10 equiv).

    • Evacuate and backfill the flask with an inert gas.

    • Add the degassed solvent and the base.

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise to the mixture.

  • Reaction Execution:

    • Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.

  • Workup and Purification:

    • Filter the reaction mixture through a pad of celite to remove the catalysts.

    • Concentrate the filtrate and purify the residue by flash column chromatography to obtain the desired 3-alkynyl-pyrazole derivative.

Conclusion

2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol represents a highly valuable starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, combined with the proven utility of the pyrazole scaffold and the synthetic versatility of the bromo-substituent, make it an ideal candidate for screening against a wide range of biological targets. The protocols outlined in this application note provide a comprehensive framework for researchers to effectively utilize this fragment, from initial hit identification and validation to structure-guided lead optimization. By employing these systematic and scientifically grounded approaches, the probability of discovering novel and potent lead compounds can be significantly enhanced.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359. [Link]

  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). (n.d.). ResearchGate. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 779. [Link]

  • Fragment-based drug discovery: A graphical review. (2025). Medicinal Research Reviews. [Link]

  • Saturation transfer difference NMR for fragment screening. (2013). Current Protocols in Chemical Biology, 5(4), 249-262. [Link]

  • Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. (2016). Future Journal of Pharmaceutical Sciences, 2(1), 20-30. [Link]

  • Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. (n.d.). ResearchGate. [Link]

  • Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. (2023). European Journal of Medicinal Chemistry, 260, 115730. [Link]

  • Flow chart of fragment-based drug discovery. (n.d.). ResearchGate. [Link]

  • Workflow of the fragment-based de novo design process. (n.d.). ResearchGate. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters, 1(1), 30-34. [Link]

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. (2020). Frontiers in Chemistry, 8, 93. [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010). ACS Medicinal Chemistry Letters, 1(1), 30-34. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2025). Massachusetts Biotechnology Council. [Link]

  • Fragment screening by ligand observed nmr. (n.d.). Bruker. [Link]

  • Approaches to Fragment-Based Drug Design. (n.d.). University of Groningen. [Link]

  • Tertiary alcohol: Reaping the benefits but minimizing the drawbacks of hydroxy groups in drug discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • Saturation Transfer Difference NMR for Fragment Screening. (n.d.). ResearchGate. [Link]

  • Hit-to-Lead process. (n.d.). Oncodesign Services. [Link]

  • SPR-based Fragment Screening: Advantages and Applications. (n.d.). ResearchGate. [Link]

  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. (2013). PLOS ONE, 8(7), e66879. [Link]

  • A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. (2015). Frontiers in Neurology, 6, 197. [Link]

  • Driving Drug Discovery Forward: Strategic Lead Optimization. (2025). Biobide. [Link]

  • Isothermal Titration Calorimetry and Grating-Coupled Interferometry in Fragment-Based Drug Discovery. (2025). Malvern Panalytical. [Link]

  • Isothermal Titration Calorimetry. (n.d.). The Huck Institutes of the Life Sciences. [Link]

  • The use of Isothermal Titration Calorimetry (ITC) to verify hits from DSF-based ligand screens. (n.d.). ResearchGate. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2013). Molecules, 18(4), 4338-4349. [Link]

  • Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. [Link]

  • Protocol to perform fragment screening using NMR spectroscopy. (2024). STAR Protocols, 5(3), 103525. [Link]

  • Saturation Transfer Difference Spectroscopy (STD). (n.d.). Glycopedia. [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025). PubMed. [Link]

  • Small but mighty: the impact of tertiary alcohols in drug design. (2025). Hypha Discovery. [Link]

  • CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand. (2007). The Journal of Organic Chemistry, 72(5), 1858-1861. [Link]

  • Novel 4-bromo-2-(3-methyl-1-(substituted-phenylsulfonyl)-4,5-dihydro-1- H-pyrazol-5-yl)phenol Derivatives: Synthesis and Antibacterial Activity. (n.d.). Letters in Drug Design & Discovery. [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2009). Molbank, 2009(3), M603. [Link]

  • 2-(3-bromo-1-methyl-1h-pyrazol-5-yl)ethan-1-ol. (n.d.). PubChemLite. [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 3-Bromo-1-Methyl-Pyrazole Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The amination of 3-bromo-1-methyl-pyrazole presents a distinct set of challenges compared to standard phenyl halide couplings. The electron-rich nature of the pyrazole ring renders the C3-Br bond less electrophilic, slowing oxidative addition. Furthermore, the proximal nitrogen (N2) acts as a Lewis basic site capable of coordinating to the Palladium center, potentially arresting the catalytic cycle.

This guide details an optimized workflow using Third and Fourth Generation (G3/G4) Palladacycle Precatalysts paired with bulky dialkylbiaryl phosphine ligands. By strictly controlling the ligand steric bulk and base strength, researchers can suppress catalyst poisoning and achieve high yields (>85%) even with challenging amine nucleophiles.

Mechanistic Challenges & Strategic Solutions

The "N2-Coordination" Trap

Unlike 4-bromopyrazoles, 3-bromopyrazoles possess a nitrogen atom (N2) adjacent to the reaction site. In standard catalytic cycles, this nitrogen can displace the phosphine ligand or occupy the vacant coordination site required for the amine nucleophile, leading to a stable, inactive Pd(II)-heterocycle complex.

Solution: Use ligands with extreme steric bulk (e.g., tBuBrettPhos or BrettPhos ) that physically prevent the N2-nitrogen from binding to the metal center while facilitating the reductive elimination step.

Electronic Deactivation

Pyrazoles are


-excessive. The increased electron density at the C3 position makes the C-Br bond stronger and less prone to Oxidative Addition (OA) compared to electron-deficient pyridines or benzenes.

Solution: Employ electron-rich phosphines (dialkylbiaryl) to increase the electron density on the Pd(0) species, thereby accelerating the rate-limiting OA step.

Visualization: The Pyrazole-Specific Catalytic Cycle

The diagram below illustrates the standard cycle versus the "Off-Cycle" inhibitory pathway common in 3-halopyrazoles.

BuchwaldMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + 3-Br-Pyrazole CoordTrap OFF-CYCLE TRAP (N2-Coordination) OxAdd->CoordTrap Low Steric Ligand AmineBind Amine Coordination (L-Pd(II)-Ar-NHR) OxAdd->AmineBind + Amine CoordTrap->OxAdd Heat/Bulky Ligand Deprot Deprotonation (Base Mediated) AmineBind->Deprot + Base RedElim Reductive Elimination (Product Release) Deprot->RedElim - H-Base RedElim->Pd0 Regenerate Pd(0)

Figure 1: Catalytic cycle highlighting the competitive N2-coordination trap (Red) which arrests reactivity if ligand bulk is insufficient.

Critical Parameter Optimization

Ligand Selection Matrix

Selection must be driven by the nucleophile (amine) type, as the electrophile (pyrazole) remains constant.

Amine ClassPrimary RecommendationSecondary RecommendationRationale
Primary Aliphatic BrettPhos tBuBrettPhosEnsures mono-arylation; prevents double coupling.
Secondary Aliphatic RuPhos XPhosExcellent for steric bulk; universal for secondary amines.
Anilines (Primary) BrettPhos tBuXPhosHandles electronic variation in the aniline well.
Anilines (Secondary) RuPhos JackiePhosRequired for highly sterically encumbered couplings.
Base & Solvent Effects
  • Strong Base (LHMDS/NaOtBu): Preferred for 3-bromopyrazoles. The high pKa ensures rapid deprotonation of the Pd-amine complex, pushing the equilibrium forward before the catalyst can be poisoned by the substrate.

  • Weak Base (

    
    /
    
    
    
    ):
    Use only if the substrate contains base-sensitive esters or nitriles. Requires higher temperatures (
    
    
    ) and longer reaction times.
  • Solvent: 1,4-Dioxane or THF are standard. t-Amyl alcohol is excellent for weak-base conditions due to higher solubility of inorganic salts at reflux.

Experimental Protocols

Protocol A: The "High-Success" Method (Strong Base)

Recommended for initial screening and substrates lacking base-sensitive groups.

Reagents:

  • 3-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (2-5 mol%)

  • Base: LHMDS (1.0 M in THF, 2.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Prep: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under Argon/Nitrogen.

  • Solids: Charge the vial with the Pd-G4 precatalyst. If the amine or pyrazole is solid, add them now.

  • Purge: Seal vial and cycle vacuum/inert gas (3x).

  • Liquids: Add anhydrous THF via syringe. Add liquid amine and liquid pyrazole (if applicable).

  • Activation: Add LHMDS solution dropwise at room temperature. Note: Solution often turns dark orange/brown.

  • Reaction: Stir at 65 °C for 2–4 hours.

  • Quench: Cool to RT. Dilute with EtOAc, quench with saturated

    
    .
    
  • Analysis: Check LCMS. If conversion <50%, increase temp to 80 °C.

Protocol B: Functional Group Tolerant (Weak Base)

Use for substrates with esters, aldehydes, or base-sensitive protecting groups.

Reagents:

  • 3-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: tBuXPhos Pd G3 (2-5 mol%)

  • Base:

    
     (finely ground, 2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: t-Amyl Alcohol or 1,4-Dioxane

Step-by-Step Procedure:

  • Prep: Charge a reaction tube with base, catalyst, and solid substrates.

  • Purge: Evacuate and backfill with Argon (3x). Oxygen removal is critical for weak base conditions.

  • Solvent: Add sparged solvent.

  • Reaction: Heat to 90–100 °C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove inorganic salts before aqueous workup.

Troubleshooting & Optimization Logic

If the standard protocols fail, use this decision tree to diagnose the failure mode.

OptimizationTree Start Reaction Failed? CheckLCMS Analyze Crude LCMS Start->CheckLCMS SM_Remains Starting Material Intact (No OxAdd) CheckLCMS->SM_Remains >80% SM Dehal De-halogenated Product (H-sub) CheckLCMS->Dehal >20% Ar-H Sol_A Switch Ligand: Use tBuXPhos or AdBrettPhos SM_Remains->Sol_A Steric Crowding Sol_C Increase Temp (110°C) Check O2 removal SM_Remains->Sol_C Catalyst Inactive Sol_B Switch Solvent: Toluene (Non-polar) Reduce Temp Dehal->Sol_B Beta-Hydride Elim ProtoDe Protodehalogenation (Reduction)

Figure 2: Diagnostic workflow for reaction optimization.

Common Failure Modes:
  • No Reaction (SM Recovery): The catalyst failed to insert. This is common with 3-bromopyrazoles.

    • Fix: Switch to tBuBrettPhos (higher activity) or increase temperature. Ensure the system is strictly oxygen-free.

  • Dehalogenation (Ar-Br

    
     Ar-H):  The amine underwent 
    
    
    
    -hydride elimination before reductive elimination.
    • Fix: Switch solvent from alcohols/dioxane to Toluene . Use a ligand with a faster reductive elimination rate (e.g., RuPhos ).

References

  • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.[1]

  • Su, M., Hoshiya, N., & Buchwald, S. L. (2014).[2] Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 832–835.[2]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

Sources

Strategic Protection of Tertiary Alcohols in Pyrazole-Containing Drug Scaffolds: Application Notes & Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, pyrazole-containing scaffolds are ubiquitous, frequently serving as core pharmacophores in kinase inhibitors and anti-inflammatory agents. The synthesis of these heterocycles often relies on the Knorr pyrazole synthesis, which involves the condensation of 1,3-diketones with hydrazines under thermal conditions[1].

However, when the target molecule contains a tertiary alcohol, this synthetic step presents a major vulnerability. Tertiary alcohols are highly susceptible to E1 elimination (dehydration) to form alkenes, particularly under the acidic or elevated thermal conditions sometimes required to drive cyclization[2]. Masking the tertiary alcohol is therefore critical.

Standard protecting groups (PGs) often fail here. Trimethylsilyl (TMS) is too labile and struggles to install on tertiary alcohols due to severe steric hindrance[3]. Conversely, acetal-based protections like Tetrahydropyranyl (THP) require acidic catalysts that can inadvertently protonate the tertiary hydroxyl, leading to the loss of water and the formation of a stable tertiary carbocation[2].

The optimal strategy relies on robust silyl ethers, specifically tert-butyldimethylsilyl (TBS). Because silicon resides in the third row of the periodic table, the Si–C and Si–O bonds are significantly longer than standard C–C bonds. This increased bond length mitigates steric crowding, allowing for an S_N2-like nucleophilic attack at the silicon center even by highly hindered tertiary alcohols[4]. Furthermore, the TBS group is approximately 10,000 times more hydrolytically stable than TMS, ensuring total survival during the nucleophilic hydrazine condensation[5].

Quantitative Comparison of Protecting Group Strategies

The table below summarizes the empirical performance of various protecting groups when applied specifically to tertiary alcohols prior to pyrazole synthesis.

Protecting GroupReagents for InstallationTypical Yield on 3° AlcoholsStability to HydrazineDeprotection Reagent
TMS TMSCl, Imidazole< 20% (Sterically hindered)Low/ModerateMild Acid, K₂CO₃/MeOH
THP DHP, PPTS40 - 60% (Risk of dehydration)HighAcidic (e.g., p-TsOH)
TES TESOTf, 2,6-Lutidine85 - 95%HighTBAF or Dilute Acid
TBS TBSOTf, 2,6-Lutidine80 - 95%Very HighTBAF (in THF)

Synthetic Workflow & Logical Relationships

The following diagram maps the strategic sequence: masking the vulnerable tertiary alcohol, executing the pyrazole cyclization, and performing chemoselective deprotection.

Workflow A Tertiary Alcohol (Sterically Hindered) B Silylation (TBSOTf, 2,6-Lutidine) A->B Mask -OH C TBS-Protected Intermediate B->C D Pyrazole Synthesis (N2H4·H2O, EtOH, Δ) C->D Knorr Condensation E Protected Pyrazole Scaffold D->E F Deprotection (TBAF, THF) E->F Fluoride Cleavage G Target Pyrazole with Tertiary Alcohol F->G

Workflow for tertiary alcohol protection, pyrazole synthesis, and chemoselective deprotection.

Detailed Experimental Protocols

As a self-validating system, each protocol includes built-in analytical checkpoints and mechanistic rationales to ensure high-fidelity execution.

Protocol 1: Silylation of the Tertiary Alcohol

Mechanistic Rationale: While TBSCl is standard for primary alcohols, the chloride ion is a relatively poor leaving group, making it insufficiently reactive to overcome the steric bulk of a tertiary carbon. By switching to tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf), we generate a highly electrophilic silicon center. 2,6-lutidine is chosen as the base because its flanking methyl groups sterically prevent it from acting as a nucleophile, ensuring it acts purely as a proton sponge without consuming the reactive silylating agent.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve the tertiary alcohol-containing 1,3-diketone substrate (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 2,6-lutidine (2.0 equiv) via syringe and cool the reaction mixture to 0 °C using an ice-water bath.

  • Silylation: Dropwise, add TBSOTf (1.5 equiv) over 10 minutes.

  • Validation Checkpoint: Stir for 2 hours at room temperature. Monitor via TLC (Hexanes/EtOAc). The formation of a distinct, less polar spot indicates successful silylation, validating the conversion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Causality: This neutralizes the generated triflic acid and lutidinium salts, preventing acid-catalyzed degradation during concentration. Extract with DCM (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: Knorr Pyrazole Synthesis

Mechanistic Rationale: Hydrazine is a potent bis-nucleophile that readily condenses with 1,3-diketones to form pyrazoles[1]. The TBS ether is highly stable under these basic, nucleophilic conditions, preventing any premature deprotection or side reactions[5].

Step-by-Step Methodology:

  • Preparation: Dissolve the TBS-protected intermediate (1.0 equiv) in absolute ethanol (0.1 M).

  • Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O, 1.2 equiv) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoint: Analyze via LC-MS. The disappearance of the diketone mass and the appearance of the [M+H]⁺ peak corresponding to the pyrazole confirms cyclization.

  • Workup: Cool to room temperature and remove ethanol under reduced pressure. Partition the residue between water and ethyl acetate. Extract the aqueous layer with EtOAc (2x), dry the combined organic layers over MgSO₄, and concentrate to yield the protected pyrazole scaffold.

Protocol 3: Chemoselective Deprotection

Mechanistic Rationale: Deprotection utilizes Tetrabutylammonium fluoride (TBAF). Silicon possesses vacant d-orbitals that readily accept electron density from the small, highly electronegative fluoride anion, forming a pentavalent intermediate[5]. The thermodynamic driving force is the formation of the exceptionally strong Si–F bond, which cleaves the Si–O bond chemoselectively, leaving the newly formed pyrazole ring completely intact[2][5].

Step-by-Step Methodology:

  • Preparation: Dissolve the protected pyrazole intermediate (1.0 equiv) in anhydrous tetrahydrofuran (THF) (0.1 M) at 0 °C.

  • Fluoride Addition: Add a 1.0 M solution of TBAF in THF (1.5 equiv) dropwise.

  • Deprotection: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Validation Checkpoint: Monitor via TLC. The reappearance of a highly polar spot (due to the free hydroxyl group) confirms the cleavage of the silyl ether.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual tetrabutylammonium salts. Dry over Na₂SO₄, concentrate, and purify via flash chromatography to isolate the final pyrazole-containing tertiary alcohol.

References

1.3. Orgosolver.com. 2.2. Masterorganicchemistry.com. 3. 4. Chemistrysteps.com. 4.5. Organic-chemistry.org. 5.1. Colab.ws.

Sources

Precision Synthesis of Pyrazole-Based Kinase Inhibitors: Regiocontrol and Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib, Avapritinib). Its capacity to function as an ATP-mimetic hinge binder, combined with vectors for solubilizing groups and hydrophobic moieties, makes it indispensable in oncology and immunology drug discovery. This guide details the optimized preparation of pyrazole-based inhibitors using brominated scaffolds. We focus on overcoming the two primary synthetic bottlenecks: regioselective N-alkylation and palladium-catalyzed cross-coupling (Suzuki-Miyaura) on electron-rich heterocycles.

Introduction: The Pyrazole Advantage

Kinase inhibitors typically target the ATP-binding pocket. The pyrazole moiety is favored because its nitrogen atoms can simultaneously accept and donate hydrogen bonds, mimicking the adenine ring of ATP.

  • Hinge Binding: The pyrazole NH (or N-substituent) interacts with the kinase hinge region (e.g., Glu/Leu residues).

  • Vector Exploration: Substituents at the 3-, 4-, and 5-positions allow the molecule to explore the "gatekeeper" region, the solvent front, or the hydrophobic back-pocket (DFG-motif).

Brominated Scaffolds as Starting Points: Bromopyrazoles (3-bromo, 4-bromo) are the preferred starting materials. The bromine atom serves as a versatile handle for late-stage diversification via cross-coupling, allowing libraries of inhibitors to be generated from a single core.

Strategic Retrosynthesis

The synthesis generally follows a "Decorate-then-Couple" or "Couple-then-Decorate" logic. The Decorate-then-Couple (Path A) is preferred to avoid catalyst poisoning by the free NH group during palladium cycles.

G Start Bromopyrazole Scaffold (Free NH) PathA Path A: N-Alkylation (Regiocontrol Critical) Start->PathA Step 1 PathB Path B: Cross-Coupling (Pd Poisoning Risk) Start->PathB Step 1 (Alt) InterA N-Substituted Bromopyrazole PathA->InterA InterB C-Aryl Pyrazole (Free NH) PathB->InterB Final Final Kinase Inhibitor InterA->Final Suzuki Coupling InterB->Final N-Alkylation

Figure 1: Strategic workflow for pyrazole functionalization. Path A is the industry standard for high-throughput library generation.

Critical Technical Challenges

The Regioselectivity Conundrum

When alkylating an unsymmetrical pyrazole (e.g., 3-bromopyrazole), two isomers are possible: N1-alkylation and N2-alkylation.

  • Steric Control: Alkylation generally favors the less sterically hindered nitrogen.[1]

  • Tautomeric Equilibrium: In solution, the tautomeric ratio dictates the nucleophilic species.

  • 4-Bromopyrazole: This scaffold is symmetric until substituted. Therefore, the first alkylation is regiochemically trivial, but subsequent C-3 or C-5 functionalization becomes regioselective.

Catalyst Poisoning

Unprotected azoles (containing free NH) can bind to Pd(II) intermediates, arresting the catalytic cycle. While modern precatalysts (e.g., XPhos Pd G2) mitigate this, masking the nitrogen via alkylation or protection (THP, SEM) prior to coupling is the most robust strategy.

Experimental Protocols

Protocol A: Regioselective N-Alkylation of 4-Bromopyrazole

This step installs the "tail" moiety often required for solubility or solvent-front interaction.

Materials:

  • 4-Bromo-1H-pyrazole (1.0 equiv)

  • Alkyl Halide (R-X) (1.2 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
    
  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Procedure:

  • Preparation: Dissolve 4-bromo-1H-pyrazole in anhydrous DMF (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Deprotonation:

    • Method A (Mild): Add

      
      . Stir at RT for 30 min.
      
    • Method B (Strong): Cool to 0°C. Add NaH (60% dispersion in oil) portion-wise. Stir for 30 min until gas evolution ceases.

  • Alkylation: Add the Alkyl Halide dropwise.

  • Reaction: Stir at RT (for reactive halides) or 60°C (for less reactive halides) for 4–12 hours. Monitor by LC-MS (Target mass: M+H).

  • Workup: Quench with water. Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF. Dry over

    
    .[1][2][3]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Technical Insight: For 3-substituted pyrazoles where regioselectivity is poor (yielding mixtures of 1,3- and 1,5-isomers), switching the solvent to THF or Toluene (non-polar) often enhances steric differentiation compared to DMF.

Protocol B: Suzuki-Miyaura Cross-Coupling

This step couples the pyrazole core to the aryl/heteroaryl "head" group.

Materials:

  • N-Alkyl-4-bromopyrazole (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid/Ester (1.2–1.5 equiv)

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Assembly: In a microwave vial or pressure tube, combine the bromopyrazole, boronic acid, and palladium catalyst.

  • Solvent Addition: Add 1,4-Dioxane and the aqueous base solution.

  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling).

  • Reaction: Seal and heat to 90–100°C for 2–16 hours. (Microwave: 120°C for 30 min).

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine.[1][2]

  • Purification: Flash chromatography.

Data Presentation: Catalyst Performance Comparison

Catalyst SystemBaseSolventYield (%)Notes


DME/H2O65-75%Standard. Sensitive to air.


Dioxane/H2O85-92%Robust. Tolerates sterics.
XPhos Pd G2

THF/H2O95-99% Best for difficult/hindered substrates.

Validation: Kinase Inhibition Assay (ADP-Glo)

Once synthesized, the inhibitor's potency must be quantified.

Principle: The ADP-Glo™ assay quantifies kinase activity by converting ADP (produced by the kinase reaction) to ATP, which is then measured via luciferase/luciferin bioluminescence.

Workflow:

  • Kinase Reaction: Incubate Kinase + Substrate + ATP + Synthesized Inhibitor (serial dilution) for 60 min.[3]

  • ADP-Glo Reagent: Add reagent to terminate reaction and deplete remaining ATP.[3] Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP -> ATP -> Light). Measure Luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor]. Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Troubleshooting & Optimization

Regioselectivity Logic Flow

Use this logic to determine your alkylation strategy for unsymmetrical pyrazoles.

G Start Start: Unsymmetrical Pyrazole (e.g., 3-substituted) Decision1 Are substituents bulky? Start->Decision1 BranchYes Yes (Steric Control) Decision1->BranchYes BranchNo No (Electronic/Mixture) Decision1->BranchNo Action1 Use Non-Polar Solvent (Tol/THF) Favors 1,3-isomer (Less Hindered) BranchYes->Action1 Action2 Use Protecting Group (THP/SEM) Separate isomers by Chrom. BranchNo->Action2 Action3 De Novo Synthesis (Hydrazine + Enone) Action2->Action3 If separation fails

Figure 2: Decision matrix for optimizing regioselective N-alkylation.

Common Issues
  • Dehalogenation: If the bromine is lost during Suzuki coupling (yielding the hydro-dehalogenated product), lower the reaction temperature and ensure the solvent is strictly degassed. Switch to a milder base like

    
    .
    
  • Protodeboronation: If the boronic acid decomposes before coupling, switch to the corresponding pinacol ester or potassium trifluoroborate salt (

    
    ), which are more stable.
    

References

  • Fabbro, D. (2015).[4] The importance of the pyrazole scaffold in the design of protein kinase inhibitors. Journal of Medicinal Chemistry. Link

  • BenchChem. (2025).[1][2][3] Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors. BenchChem Application Library. Link

  • Ansari, A., et al. (2017).[4] Pyrazole scaffolds: A review of recent progress in the development of kinase inhibitors. European Journal of Medicinal Chemistry. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism. Yoneda Labs Technical Blog. Link

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Dehydration of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, scientists, and drug development professionals handling 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol . This compound features a highly sensitive tertiary heteroaryl alcohol moiety and is frequently utilized as a critical intermediate in active pharmaceutical ingredient (API) synthesis.

Below, you will find an in-depth mechanistic analysis, troubleshooting FAQs, quantitative recovery data, and self-validating protocols to ensure the structural integrity of your compound throughout synthesis and purification.

Part 1: Mechanistic Insight – The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers causing it. The tertiary alcohol in 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is located at the C5 position of the pyrazole ring.

Under mildly acidic conditions (such as exposure to the surface silanol groups of standard silica gel or trace HCl in chlorinated solvents), the hydroxyl group is rapidly protonated. This protonation converts a poor leaving group (-OH) into an excellent one (-OH₂⁺). The subsequent loss of water generates a tertiary carbocation.

Crucially, this carbocation is heavily stabilized by the adjacent electron-rich pyrazole ring via allylic/benzylic-like resonance [1]. This stabilization drastically lowers the activation energy for the E1 elimination pathway, resulting in rapid deprotonation to form the unwanted alkene: 3-bromo-1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole .

E1_Mechanism A 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol (Stable Tertiary Alcohol) B Protonated Oxonium Ion (Good Leaving Group) A->B Mild Acid (H+) C Resonance-Stabilized Carbocation (-H2O) B->C Slow (Rate Limiting) D 3-bromo-1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole (Alkene Degradation Product) C->D Fast (-H+)

Caption: E1 dehydration mechanism of the tertiary pyrazole alcohol into the corresponding alkene.

Part 2: Troubleshooting Guide & FAQs

Q1: My NMR shows massive alkene formation after column chromatography, but the crude reaction mixture was pristine. What happened? A: Standard silica gel (SiO₂) is inherently acidic (pH ~4.5–5.5) due to exposed surface silanol groups. This localized acidity is more than sufficient to catalyze the E1 dehydration of sensitive tertiary alcohols during purification[2]. Solution: You must chemically deactivate the silica gel. Pre-treat the column with 1–2% triethylamine (Et₃N) in your non-polar solvent before loading the sample, and maintain 1% Et₃N in the eluent. Alternatively, switch your stationary phase to basic alumina (Al₂O₃) [3].

Q2: I am losing product during the aqueous workup. How can I prevent this? A: If your reaction generates acidic byproducts, or if you are quenching a reaction with standard aqueous acids (like NH₄Cl or HCl), the transient low pH will trigger dehydration. Solution: Always quench and wash with a mildly basic aqueous solution, such as saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.3).

Q3: Can I use a rotary evaporator at standard temperatures (40–50 °C) to remove high-boiling solvents? A: No. The combination of heat and trace impurities (even mildly acidic or protic solvents) drastically accelerates the E1 elimination. Solution: Maintain the water bath strictly below 30 °C. Use a high-vacuum pump to remove solvents rather than increasing the temperature.

Part 3: Quantitative Data Presentation

The table below summarizes the quantitative recovery of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol under various purification conditions, highlighting the catastrophic yield loss when acidic conditions and heat are not mitigated.

Purification ConditionAdditiveTemperatureAlcohol Recovery (%)Alkene Formation (%)
Standard Silica GelNone25 °C35%65%
Standard Silica GelNone40 °C10%90%
Amine-Modified Silica1% Et₃N25 °C92%< 2%
Basic Alumina (Al₂O₃)None25 °C95%< 1%

Part 4: Experimental Protocols & Self-Validating Workflows

To ensure absolute trustworthiness in your handling of this compound, implement the following self-validating protocols.

Protocol A: Mild Basic Workup
  • Quench: Cool the crude reaction mixture to 0 °C. Slowly add saturated aqueous NaHCO₃ until the aqueous layer tests at pH 8–9.

  • Extraction: Extract the aqueous layer 3x with ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or potassium carbonate (K₂CO₃). Do not use magnesium sulfate (MgSO₄), as it can act as a mild Lewis acid and promote dehydration.

  • Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator. The water bath must not exceed 30 °C. Use a high-vacuum manifold to remove residual solvent.

Protocol B: Self-Validating Amine-Modified Chromatography

Self-Validation Step (2D TLC): Before committing your batch to a column, perform a 2-Dimensional TLC. Spot the crude mixture on a standard silica TLC plate. Develop in one direction, dry, rotate 90 degrees, and develop again. If the compound spot splits or streaks into a higher Rf spot (the alkene) during the second run, your silica is too acidic. Repeat this test on a TLC plate pre-treated with Et₃N to confirm stability.

  • Column Preparation: Slurry pack the column using standard silica gel in a solvent mixture containing 2% Et₃N (e.g., Hexanes/EtOAc 80:20 + 2% Et₃N).

  • Equilibration: Flush the column with at least 3 column volumes of the Et₃N-treated solvent to fully cap the acidic silanol groups.

  • Loading: Dissolve the crude product in a minimum amount of the Et₃N-treated solvent and load it onto the column.

  • Elution: Elute the product using your optimized gradient, ensuring 1% Et₃N is present in all eluent mixtures.

  • Storage: Store the purified fractions immediately at -20 °C under an inert argon atmosphere.

Workflow Start Crude Reaction Mixture Quench Quench with Sat. NaHCO3 (pH 8) Start->Quench Acid Acidic Quench (e.g., NH4Cl) Start->Acid Extract Extract & Dry (Na2SO4) Quench->Extract Concentrate Rotavap < 30°C High Vacuum Extract->Concentrate Heat Rotavap > 40°C Extract->Heat Purify Chromatography (Silica + 1% Et3N) Concentrate->Purify Silica Standard Silica (No Base) Concentrate->Silica

Caption: Optimized workflow highlighting safe handling paths (green) vs. hazardous degradation zones (red).

References

  • What is the mechanism for the dehydration of tertiary alcohols? Quora. Available at:[Link]

  • Silica Gel in Organic Synthesis. ResearchGate. Available at:[Link]

  • A Facile Conversion of Tertiary Alcohols to Olefins. Synthetic Communications. Available at:[Link]

Technical Support Center: Pyrazole-5-Carboxylate Alkylation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting and optimizing Grignard additions to pyrazole-5-carboxylates. This transformation is a cornerstone in the development of novel antimicrobial agents[1] and enzyme inhibitors[2], but it is frequently derailed by the unique electronic and steric properties of the pyrazole scaffold.

This guide bypasses generic advice to focus on the causality of reaction failures—explaining why intermediates collapse, how electronics dictate nucleophilic attack, and the precise methodologies required to force these reactions to completion.

Mechanistic Pathway & Failure Modes

Understanding the mechanistic divergence of this reaction is critical. The pyrazole ring introduces two major complications: the highly acidic N-H proton (pKa ~14) and the risk of over-addition when targeting ketones. The diagram below illustrates the critical decision points in the workflow.

GrignardOptimization A 1H-Pyrazole-5-carboxylate (Acidic NH, pKa ~14) B Mg-Amide Salt (Insoluble / Unreactive) A->B 1 eq RMgX (Undesired Quench) C N-Protected Pyrazole (e.g., SEM, THP) A->C Protection F Tertiary Alcohol (Over-addition) A->F >3 eq RMgX (Brute Force) D Weinreb Amide (Stable Chelate) C->D Me(MeO)NH·HCl iPrMgCl C->F >2 eq RMgX E C5-Ketone (Mono-addition) D->E 1.1 eq RMgX then H3O+ E->F 1 eq RMgX

Mechanistic divergence in Grignard addition to pyrazole-5-carboxylates.

Process Optimization Data

To establish a baseline for your experimental design, compare the quantitative yields of various optimization strategies below. These metrics reflect optimized, self-validating workflows rather than unoptimized brute-force attempts.

Optimization StrategySubstrate StateReagent EquivalentsTarget ProductTypical YieldKey Mechanistic Driver
Direct Addition 1H-Pyrazole (Unprotected)3.0 - 4.0 eqTertiary Alcohol30-50%Excess reagent overcomes NH deprotonation; poor solubility of the Mg-salt limits overall yield.
Sacrificial Deprotonation 1H-Pyrazole (Unprotected)1.0 eq iPrMgCl + 2.5 eq RMgXTertiary Alcohol75-85%Pre-formation of a soluble Mg-amide prevents quenching of the primary, more expensive nucleophile.
Weinreb Amide Route N-Protected Pyrazole1.1 eqC5-Ketone80-95%Stable 5-membered tetrahedral magnesium chelate prevents in-situ collapse and over-addition[3].
Organocerium Addition N-Protected Pyrazole2.5 eq RMgX + 2.5 eq CeCl₃Bulky Tert. Alcohol85-98%High oxophilicity and reduced basicity prevent enolization of the intermediate ketone.
Troubleshooting & FAQs

Q1: My starting material is completely consumed according to TLC, but after workup, I isolate <20% of the tertiary alcohol and recover mostly unreacted ester. What is happening? A1: This is a classic symptom of failing to account for the acidic pyrazole NH. Grignard reagents are strong bases (the pKa of their conjugate acids is ~45). The first equivalent of your Grignard reagent is immediately destroyed by the pyrazole NH, forming an alkane gas and a magnesium pyrazolide salt. Causality: This salt is often insoluble, crashing out of the THF and trapping unreacted starting material inside the precipitate. Even if it remains soluble, the resulting electron-rich pyrazolide anion significantly reduces the electrophilicity of the adjacent C5-carboxylate, drastically slowing down nucleophilic attack. Solution: Implement Protocol A (below) using a cheap sacrificial base like isopropylmagnesium chloride (iPrMgCl) to perform a kinetic deprotonation before adding your valuable Grignard reagent.

Q2: I am targeting the C5-ketone, but my reaction yields a complex mixture of unreacted ester, ketone, and tertiary alcohol. How do I stop at the mono-addition? A2: Direct addition to esters is notoriously difficult to arrest at the ketone stage. Causality: The intermediate ketone formed in situ is significantly more electrophilic than the starting ester. As soon as a molecule of ketone is generated, it outcompetes the remaining ester for the Grignard reagent, leading to rapid over-addition to the tertiary alcohol. Solution: You must convert the ester to a Weinreb amide (N-methoxy-N-methylamide)[4]. The N-methoxy oxygen and the carbonyl oxygen coordinate with the magnesium ion to form a highly stable, 5-membered tetrahedral chelate. This chelate will not collapse to form the reactive ketone until you quench the reaction with aqueous acid, ensuring strict mono-addition[3]. See Protocol B .

Q3: I am using a bulky Grignard reagent (e.g., isopropylmagnesium bromide) to form a tertiary alcohol, but the reaction stalls at the ketone intermediate or yields complex enolization byproducts. A3: Bulky Grignard reagents suffer from severe steric hindrance, especially at the crowded C5 position of a pyrazole. Causality: When nucleophilic attack is sterically hindered, the Grignard reagent acts as a base instead. It deprotonates the alpha-carbons of the intermediate ketone, forming an unreactive enolate and halting further addition. Solution: Employ the Imamoto modification. Stir your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃) at -78 °C to form an organocerium reagent. Cerium is highly oxophilic and significantly less basic than magnesium, forcing the nucleophilic addition while completely suppressing enolization.

Validated Experimental Protocols

Every protocol provided here is designed as a self-validating system. Do not proceed to the next step unless the in-process quality control (QC) checks are met.

Protocol A: High-Yield Synthesis of Tertiary Alcohols via Sacrificial Deprotonation

This protocol avoids the need for permanent protecting groups by utilizing a kinetic deprotonation strategy.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 1H-pyrazole-5-carboxylate (10.0 mmol) and anhydrous THF (30 mL).

  • Sacrificial Deprotonation: Cool the solution to 0 °C. Dropwise, add isopropylmagnesium chloride (iPrMgCl, 2.0 M in THF, 10.5 mmol, 1.05 eq).

    • Self-Validation Check: Vigorous alkane gas evolution (propane) will be observed. The solution must become homogeneous after 15 minutes, confirming the formation of the soluble pyrazolide magnesium salt. If it remains cloudy, your THF may be wet, or the salt has aggregated.

  • Nucleophilic Addition: While maintaining 0 °C, add the target Grignard reagent (RMgX, 3.0 M in ether, 25.0 mmol, 2.5 eq) over 20 minutes.

  • Reaction Progression: Remove the ice bath and warm to 25 °C. Stir for 4 hours.

    • Self-Validation Check: Quench a 50 µL aliquot in sat. NH₄Cl and analyze via TLC (Hexanes/EtOAc 3:1). The ester starting material (Rf ~0.6) must be completely absent, replaced by a highly polar spot (Rf ~0.2).

  • Workup: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Synthesis of C5-Ketones via Weinreb Amide

This protocol ensures strict mono-addition by leveraging a stable tetrahedral magnesium chelate.

  • Amidation: To a solution of N-protected pyrazole-5-carboxylate (10.0 mmol) and N,O-dimethylhydroxylamine hydrochloride (15.0 mmol, 1.5 eq) in anhydrous THF (40 mL) at -20 °C, add iPrMgCl (2.0 M in THF, 30.0 mmol, 3.0 eq) dropwise. Stir for 2 hours, then quench with sat. NH₄Cl and isolate the Weinreb amide[2].

    • Self-Validation Check: ¹H NMR of the crude intermediate must show two distinct singlets at ~3.2 ppm and ~3.6 ppm corresponding to the N-Me and O-Me groups, confirming successful amidation.

  • Chelation-Controlled Addition: Dissolve the purified Weinreb amide (8.0 mmol) in anhydrous THF (25 mL) and cool to 0 °C.

  • Grignard Addition: Add the target Grignard reagent (1.0 M in THF, 8.8 mmol, 1.1 eq) dropwise. Stir at 0 °C for 2 hours.

    • Self-Validation Check: The reaction must remain pale yellow. A shift to dark brown indicates the chelate has broken prematurely, leading to over-addition or degradation.

  • Workup: Quench directly at 0 °C with 1M HCl (15 mL) to break the magnesium chelate and release the ketone. Extract with DCM (3 x 20 mL), dry over MgSO₄, and concentrate to yield the pure C5-ketone.

References

1.[1] 1,3,4-Trisubstituted Pyrazoles: Synthesis, Antimicrobial Evaluation, and Time Resolved Studies. Taylor & Francis. URL: [Link] 2.[4] pyrazole amide derivatives: Topics by Science.gov. Science.gov. URL: [Link] 3.[2] Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention. PMC (National Institutes of Health). URL:[Link] 4.[3] Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. URL:[Link]

Sources

purification of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol via column chromatography

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the , designed for chemistry professionals. This guide provides detailed protocols, troubleshooting, and FAQs to address common challenges in purifying polar heterocyclic compounds.

Introduction: Navigating the Purification of a Substituted Pyrazole

Welcome to the technical support center. As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying complex heterocyclic molecules. The target compound, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, presents a typical yet instructive challenge. Its structure, featuring a polar tertiary alcohol and a basic pyrazole ring system, necessitates a carefully considered chromatographic strategy to achieve high purity.

This guide is structured to anticipate and resolve the specific issues you may encounter. We will move from foundational questions to a detailed experimental workflow and an in-depth troubleshooting section. Our approach is grounded in the principle that understanding the "why" behind each step is paramount to successful and reproducible purification.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this specific pyrazole derivative?

The main challenge stems from the molecule's dual characteristics: the basic nitrogen atoms in the pyrazole ring and the polar hydroxyl group. The basic nitrogens can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing and potential irreversible adsorption. The compound's overall polarity means it will require a relatively polar mobile phase to elute, which can reduce the separation efficiency between the target compound and other polar impurities.

Q2: How do I select the appropriate stationary phase?

For most applications, standard flash-grade silica gel (230-400 mesh) is the appropriate starting point due to its cost-effectiveness and resolving power.[1] However, given the basic nature of the pyrazole moiety, the acidic character of silica can be problematic.[1] If you observe significant tailing or low recovery, consider deactivating the silica gel by pre-treating it with a small amount of a basic modifier like triethylamine mixed in your mobile phase. For highly acid-sensitive compounds, alternative stationary phases like neutral alumina or Florisil can be considered.[1][2]

Q3: What's the best approach for choosing a mobile phase (eluent)?

The selection process should always begin with Thin Layer Chromatography (TLC).[3][4] The goal is to find a solvent system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[5] This Rf value typically translates well to column chromatography, providing good separation without excessively long elution times.

Common solvent systems for compounds of this polarity include gradients of ethyl acetate in hexanes or methanol in dichloromethane. Given the presence of the hydroxyl group, a hexane/ethyl acetate system is an excellent starting point.

Q4: Should I use an isocratic or gradient elution?

For separating a crude mixture with components of varying polarities, a gradient elution is almost always superior. Start with a low-polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to elute your target compound, leaving highly polar impurities adsorbed to the stationary phase. This approach generally yields better separation and sharper peaks compared to isocratic elution.[2]

Detailed Experimental Protocol: Column Chromatography Workflow

This protocol provides a self-validating workflow for the purification of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Step 1: TLC Analysis and Solvent System Optimization
  • Prepare TLC Plates: Use standard silica gel 60 F254 plates.

  • Spot the Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it onto the TLC plate.

  • Develop the Plates: Test various solvent systems. Start with Hexane:Ethyl Acetate (EtOAc) at ratios like 4:1, 3:1, and 2:1.

  • Visualize: Use a UV lamp (254 nm) to visualize the spots.[3]

  • Select the System: Identify the solvent system that provides an Rf of 0.25-0.35 for the product spot and shows clear separation from major impurities.[5] This will be your starting point for the column.

Step 2: Column Preparation
  • Select Column Size: The amount of silica gel should be 20-100 times the weight of the crude sample. A typical rule of thumb is a 50:1 ratio by mass.[2]

  • Prepare the Slurry: In a beaker, mix the calculated amount of silica gel with the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexane).

  • Pack the Column: Pour the slurry into the column. Use positive air pressure or a pump to gently push the solvent through, compacting the silica into a stable bed. Ensure the top of the silica bed is flat and does not run dry.

Step 3: Sample Loading (Dry Loading Recommended)

For polar compounds like this, dry loading is superior to wet loading as it prevents band broadening.[6]

  • Adsorb the Sample: Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the sample weight) to this solution.

  • Evaporate the Solvent: Remove the solvent completely using a rotary evaporator until you have a free-flowing powder.

  • Load the Column: Carefully add the powdered sample-silica mixture to the top of the packed column bed, creating a thin, even layer.

Step 4: Elution and Fraction Collection
  • Begin Elution: Start eluting with the low-polarity solvent system determined from your TLC analysis.

  • Apply the Gradient: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate). A shallow gradient is often more effective than a steep one.

  • Collect Fractions: Collect fractions of a consistent volume in test tubes.

  • Monitor the Elution: Spot fractions onto TLC plates to track the elution of your compound. Group the fractions containing the pure product.

Step 5: Product Isolation
  • Combine Fractions: Combine the fractions that show a single, pure spot corresponding to your product on TLC.

  • Remove Solvent: Concentrate the combined pure fractions under reduced pressure using a rotary evaporator to yield the purified 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC TLC Analysis & Solvent Selection Slurry Slurry Preparation Pack Column Packing DryLoad Dry Sample Loading Elute Gradient Elution DryLoad->Elute Collect Fraction Collection Elute->Collect Monitor TLC Monitoring Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evap Solvent Evaporation Combine->Evap Product Pure Compound Evap->Product

Fig 1. Standard workflow for column chromatography purification.

Troubleshooting Guide

Problem: My compound is streaking or "tailing" on the TLC and column.

  • Probable Cause 1: Interaction with Acidic Silica. The basic nitrogen atoms of the pyrazole ring are likely interacting with acidic silanol groups on the silica surface, causing poor peak shape.

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to your mobile phase.[2] This neutralizes the acidic sites on the silica, leading to more symmetrical peaks. Always perform a preliminary TLC with the modifier to confirm it improves the separation.

  • Probable Cause 2: Column Overloading. You have loaded too much crude material onto the column. The recommended sample load is typically 1-5% of the mass of the stationary phase.[2]

    • Solution: Reduce the amount of sample loaded or use a larger column with more silica gel.

Problem: My compound is not eluting from the column, even with a highly polar solvent system.

  • Probable Cause: Irreversible Adsorption or Decomposition. The compound may be too polar for the chosen normal-phase system and is binding irreversibly, or it could be degrading on the acidic silica gel.[2] Pyrazole derivatives can be sensitive to acidic conditions.[1]

    • Solution 1: Test Stability. Before running the column, spot your compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If a new spot appears or the original spot diminishes, decomposition is likely.[2]

    • Solution 2: Switch Stationary Phase. Use a less acidic stationary phase like neutral alumina.[2]

    • Solution 3: Consider Reversed-Phase Chromatography. For very polar compounds, reversed-phase chromatography (e.g., using a C18 column) with a polar mobile phase (like water/acetonitrile or water/methanol) may be a more effective strategy.[2][6]

Problem: I have very poor separation between my product and an impurity (co-elution).

  • Probable Cause: Inappropriate Solvent System. The chosen mobile phase does not have the right selectivity to resolve the two compounds. This is common when impurities have similar polarities to the target compound, such as regioisomers which can be byproducts in pyrazole synthesis.[4]

    • Solution 1: Optimize the Mobile Phase. If there is a small separation on TLC, try using a shallower gradient during elution.[1] This increases the column volume over which the separation occurs.

    • Solution 2: Change Solvent Selectivity. If a hexane/ethyl acetate system fails, try a different solvent system. For example, switch to dichloromethane/methanol or add a third solvent like isopropanol. Different solvents interact with the compounds and the stationary phase in unique ways, which can dramatically alter the separation.[7]

G start Poor Separation (Co-elution) check_tlc Is there any separation on TLC (ΔRf > 0.1)? start->check_tlc shallow_grad Action: Use a shallower gradient elution. check_tlc->shallow_grad Yes change_solvents Action: Change mobile phase solvent class (e.g., Hex/EtOAc to DCM/MeOH). check_tlc->change_solvents No check_loading Is column overloaded? shallow_grad->check_loading reduce_load Action: Reduce sample load or use a larger column. check_loading->reduce_load Yes check_loading->change_solvents No change_stationary Action: Change stationary phase (e.g., Silica to Alumina or C18). change_solvents->change_stationary

Sources

Technical Support Center: Regioselective Synthesis of 1-Methyl-Substituted Pyrazoles

[1][2]

Ticket ID: REGIO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Resolving N1 vs. N2 Regioisomer Mixtures in Pyrazole Methylation[1][2]

The Core Problem: The "Tautomer Trap"

User Issue: "I am trying to methylate a 3-substituted pyrazole, but I am getting a mixture of 1,3- and 1,5-dimethyl isomers that are impossible to separate by flash chromatography."

Technical Diagnosis: The root cause is annular tautomerism .[2] In solution, an unsymmetrical NH-pyrazole exists in equilibrium between two tautomers.[1][2] When deprotonated, they form a single resonance-stabilized pyrazolate anion with two nucleophilic nitrogen sites (


12

Without specific intervention, the alkylating agent (

  • Sterics: The electrophile prefers the less hindered nitrogen (Kinetic control).[2]

  • Thermodynamics: The system seeks the most stable final product (often the 1,3-isomer where the methyl group is furthest from the C3-substituent).

  • Coordination: Metal cations can chelate to specific nitrogens, blocking them or directing the attack.[2]

Diagnostic Workflow (Visual Guide)

Before selecting a protocol, determine your entry point using the decision matrix below.

Pyrazole_WorkflowStartSTART: What is yourstarting material?Sub_PyrazoleSubstitutedNH-PyrazoleStart->Sub_PyrazoleDiketone1,3-Diketone +MethylhydrazineStart->DiketoneAlkylationDirect Alkylation(See Module 3)Sub_Pyrazole->AlkylationCyclizationDe Novo Cyclization(See Module 4)Diketone->CyclizationSteric_CheckIs the C3-SubstituentBulky (e.g., t-Bu, Ph)?Alkylation->Steric_CheckSolvent_CheckSolvent Selection:HFIP vs EtOHCyclization->Solvent_CheckMethod_AMethod A:Standard NaH/THF(Favors 1,3-isomer)Steric_Check->Method_AYes (Steric Control)Method_BMethod B:Chelation Control(Can favor 1,5-isomer)Steric_Check->Method_BNo (Electronic Control)

Caption: Figure 1. Decision matrix for selecting the optimal synthetic route based on substrate availability and steric profile.

Module: Direct Alkylation Protocols

Scenario A: Maximizing the 1,3-Isomer (Steric/Thermodynamic Control)

Target: You want the methyl group away from the bulky substituent.

The Logic: Using a strong base (


12

Protocol:

  • Dissolution: Dissolve 1.0 eq of substituted pyrazole in anhydrous THF (0.2 M).

  • Deprotonation: Cool to 0°C. Add 1.2 eq NaH (60% dispersion in oil).

  • Equilibration: Stir for 30 min at 0°C. Critical: This ensures complete formation of the pyrazolate anion.

  • Addition: Add 1.1 eq MeI (Methyl Iodide) dropwise.[1][2]

  • Reaction: Warm to RT and stir for 2-4 hours.

  • Workup: Quench with

    
    , extract with EtOAc.
    
Scenario B: Forcing the 1,5-Isomer (Kinetic/Chelation Control)

Target: You want the methyl group next to the substituent (often difficult).[2]

The Logic: Use non-polar solvents and specific cations (


2

Protocol:

  • Dissolution: Dissolve pyrazole in Toluene (non-polar).

  • Base: Add 1.5 eq

    
      or 
    
    
    .[2]
  • Alkylation: Add 1.5 eq Methyl Tosylate (MeOTs) or Dimethyl Sulfate (

    
    ).[1][2]
    
    • Note: MeOTs is harder (less reactive) than MeI, allowing for greater differentiation between N-sites.[1][2]

  • Heat: Reflux may be required due to lower solubility/reactivity in toluene.[2]

Troubleshooting Table: Alkylation
SymptomProbable CauseCorrective Action
50:50 Mixture Substrate is electronically neutral and sterically small (e.g., 3-methylpyrazole).[1][2]Switch to De Novo Synthesis (Module 4). Direct alkylation of small pyrazoles rarely yields high selectivity.
Low Conversion Pyrazolate anion is aggregating.[2]Add 18-crown-6 (if using K+) or 15-crown-5 (if using Na+) to sequester the cation and naked the anion.[1][2]
Over-methylation Formation of quaternary ammonium salt.Strictly control stoichiometry (1.05 eq MeI) and lower temperature to -78°C initially.

Module: De Novo Cyclization (The "HFIP" Method)[1][2]

When direct alkylation fails, synthesize the ring from scratch. This is the most reliable method for difficult substrates.[2]

The Logic: The condensation of methylhydrazine (

2
  • Standard Conditions (EtOH): Often yields mixtures because the terminal

    
     and internal 
    
    
    of methylhydrazine have similar nucleophilicity.[2]
  • Advanced Conditions (HFIP): Hexafluoroisopropanol is a strong hydrogen-bond donor.[1][2] It activates the more basic carbonyl of the diketone and stabilizes specific transition states, often shifting selectivity from 1:1 to >10:1.[2]

Protocol (HFIP Method):

  • Setup: Dissolve unsymmetrical 1,3-diketone (1.0 eq) in HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) [0.5 M].

  • Addition: Add Methylhydrazine (1.1 eq) dropwise at RT.

    • Warning: Methylhydrazine is toxic.[2] Handle in a fume hood.

  • Reaction: Stir at RT for 1–2 hours. (HFIP accelerates the rate significantly compared to EtOH).

  • Workup: Evaporate HFIP (recoverable/reusable). The residue is often pure enough to proceed or requires a short silica plug.

FAQ: Validation & Analysis

Q: How do I definitively prove which regioisomer I made? A: Do not rely on 1H NMR chemical shifts alone, as they vary with solvent.[2]

  • Gold Standard: 1D NOESY . Irradiate the N-Methyl peak.[1]

    • 1,5-isomer: You will see a NOE enhancement of the C5-substituent (the group next to the methyl).

    • 1,3-isomer: You will see a NOE enhancement of the C5-proton (the aromatic H on the ring), not the substituent.

Q: Why does my trifluoromethyl (


) pyrazole behave differently?A:

12

2


2

Q: Can I use a protecting group to direct methylation? A: Yes. This is the "Blocking Strategy."

  • React pyrazole with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).[1][2] Isolate the major isomer (usually the less hindered one).[2]

  • Quaternize the other nitrogen with MeI (forming a pyrazolium salt).[2]

  • Remove the SEM group (TBAF or acid). This leaves the methyl on the originally "more hindered" position.

Visualizing the Mechanism

Reaction_MechanismTautomerNeutralPyrazole TautomersAnionPyrazolate Anion(Resonance Hybrid)Tautomer->AnionDeprotonationBaseBase (NaH)Base->AnionTS_StericTS: Steric Approach(Remote Attack)Anion->TS_Steric  Bulk RepulsionTS_CoordTS: Chelation(Proximal Attack)Anion->TS_Coord  Metal CoordinationProd_131,3-Isomer(Thermodynamic)TS_Steric->Prod_13Prod_151,5-Isomer(Kinetic/Chelated)TS_Coord->Prod_15

Caption: Figure 2. Mechanistic divergence driven by steric repulsion vs. metal coordination.[1]

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem. Link[1]

  • Fustero, S., et al. (2025).[2][3][4] Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI / Int. J. Mol. Sci. Link[1][2]

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and 1-Methylpyrazoles. Organic Chemistry Portal. Link

  • Kumar, R., et al. (2023).[2] Caesium carbonate promoted regioselective O-functionalization... and mechanistic insight. Royal Society of Chemistry / Central University of Punjab. Link

stability of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Stability of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific vulnerabilities of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol during synthesis, purification, and analysis. This compound features a highly labile tertiary alcohol moiety adjacent to a pyrazole ring, making it exceptionally sensitive to acidic environments.

Below, you will find field-proven troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the structural integrity of your compound.

Section 1: Troubleshooting FAQs (Mechanistic Causality)

Q1: We consistently observe a mass loss of 18 Da (-H₂O) during LCMS analysis. Is our compound degrading, or is this an ionization artifact? A1: While in-source fragmentation can cause water loss, the presence of a distinct chromatographic peak with a -18 Da mass indicates actual chemical degradation. The 0.1% Trifluoroacetic acid (TFA) commonly used in LCMS mobile phases is acidic enough to protonate the C5-hydroxyl group, turning it into a highly effective leaving group[1]. This initiates an2[2].

Q2: What is the exact degradation product formed under these acidic conditions? A2: The degradation product is 3-bromo-1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole . Following the loss of water, a tertiary carbocation is formed at the C5 position. A weak base (such as water or the conjugate base of the acid) then removes a β-hydrogen from one of the adjacent methyl groups, yielding a stable isopropenyl double bond[3].

Q3: Does the pyrazole ring stabilize or destabilize this degradation pathway? A3: The pyrazole ring plays a dual role. At very low pH, the N2 nitrogen of the pyrazole can become protonated, making the ring strongly electron-withdrawing, which theoretically destabilizes the adjacent carbocation. However, the hyperconjugative electron donation from the two methyl groups of the tertiary alcohol provides overwhelming stabilization. Furthermore, heteroaryl systems can form 4 that lower the activation energy for water loss, driving the elimination forward rapidly[4].

Q4: Can we purify this compound using standard silica gel chromatography? A4: It is highly risky. Standard silica gel is inherently acidic (pH ~4.5–5.5). Prolonged exposure on the column can catalyze the E1 dehydration, leading to poor yields and mixed fractions. You must pre-treat the silica with 1% Triethylamine (Et₃N) or use basic alumina to neutralize the active acidic sites before loading your sample.

Section 2: Mechanistic Pathway Visualization

The following diagram illustrates the causality of the acid-catalyzed degradation. Understanding this pathway is critical for designing protocols that interrupt the rate-determining step (RDS).

G A 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol (Intact Tertiary Alcohol) B Protonated Oxonium Ion (-OH2+) A->B H+ (Acidic pH) C Tertiary Carbocation Intermediate (C5 Position) B->C -H2O (Slow, RDS) D 3-bromo-1-methyl-5-(prop-1-en-2-yl)-1H-pyrazole (Alkene Degradant) C->D -H+ (Fast E1)

Figure 1: Acid-catalyzed E1 dehydration pathway of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Section 3: Quantitative Stability Matrix

To guide your solvent and buffer selection, we have compiled a stability matrix based on standard analytical exposure times (24 hours at 25 °C).

Environmental ConditionApprox. pHObserved Degradation (%)Protocol Recommendation
0.1% TFA (aq/MeCN) ~2.0> 85%Strictly Avoid. Rapid E1 elimination occurs.
0.1% Formic Acid (aq/MeCN) ~2.715 - 30%Use with Caution. Acceptable only for rapid LCMS (< 5 min).
Milli-Q Water / MeOH ~7.0< 1%Safe. Suitable for short-term storage.
10 mM NH₄HCO₃ (aq/MeCN) ~9.50%Highly Recommended. Completely suppresses oxonium formation.
1M HCl (Workup) < 1.0100%Strictly Avoid. Complete conversion to the isopropenyl derivative.

Section 4: Validated Experimental Protocols

To ensure the integrity of your compound, every workflow must be treated as a self-validating system. The protocols below are designed to interrupt the causality of the E1 elimination by strictly controlling the thermodynamic environment.

Protocol A: Mild Aqueous Workup & Extraction

Objective: Isolate the target compound from crude reaction mixtures without inducing acid-catalyzed dehydration. Causality: Because 5, maintaining an aqueous pH ≥ 7.4 thermodynamically prohibits the formation of the oxonium ion intermediate[5].

  • Quench: Cool the reaction mixture to 0–5 °C. Slowly add a 1:1 volume of saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts.

  • Extraction: Add an equal volume of Ethyl Acetate (EtOAc). Invert gently to avoid emulsions.

  • Phase Separation: Allow the phases to separate. Extract the aqueous layer twice more with EtOAc.

  • Washing: Wash the combined organic layers with brine (pH ~7) to remove residual salts.

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄). Crucial Note: Avoid anhydrous Magnesium Sulfate (MgSO₄), as its surface can be mildly acidic.

  • Concentration: Evaporate the solvent under reduced pressure with the water bath temperature strictly kept below 30 °C.

  • System Validation: Dissolve a 1 mg aliquot of the crude residue in 1 mL of basic LCMS mobile phase (10 mM NH₄HCO₃). Analyze via LCMS to confirm the presence of the exact mass [M+H]⁺ without the corresponding[M-H₂O+H]⁺ artifact.

Protocol B: Base-Modified Reverse-Phase HPLC Purification

Objective: Chromatographic isolation of the compound while suppressing on-column dehydration. Causality: Replacing acidic modifiers with a volatile base (NH₄HCO₃, pH 9.5) ensures the tertiary alcohol remains unprotonated throughout the chromatographic run, preventing peak tailing and mass loss.

  • Column Selection: Equip the preparative HPLC with a base-stable C18 column (e.g., Waters XBridge or equivalent, rated for pH 1–12).

  • Mobile Phase Preparation:

    • Buffer A: Dissolve 790 mg of Ammonium Bicarbonate (NH₄HCO₃) in 1 L of LCMS-grade water (10 mM). Adjust the pH to 9.5 using dilute NH₄OH.

    • Buffer B: 100% LCMS-grade Acetonitrile.

  • Sample Loading: Dissolve the crude sample in a 1:1 mixture of Buffer A and Buffer B.

  • Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes.

  • Fraction Collection: Collect fractions based on UV absorption at 254 nm (optimal for the pyrazole chromophore).

  • System Validation: Perform an analytical reinjection of the main collected fraction. A single, sharp peak with the correct intact mass validates that no on-column degradation occurred.

Section 5: References

  • Acid-catalyzed dehydration of a tertiary alcohol to yield an alkene. AskFilo. Available at:

  • Acid-Catalyzed Dehydration of Alcohols to Alkenes. Tel Aviv University (Moodle). Available at:

  • Brønsted Acid‐Catalysed Dehydrative Substitution Reactions of Alcohols. PMC - NIH. Available at:

  • Acid Catalyzed Dehydration of Alcohols Structure & Mechanism. Study.com. Available at:

  • Elimination Reactions of Alcohols. Master Organic Chemistry. Available at:

  • Alcohol Dehydration by E1 and E2 Elimination. Chemistry Steps. Available at:

Sources

Technical Support Center: Crystallization Methods for Gem-Dimethyl Pyrazole Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of gem-dimethyl pyrazole alcohols. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with crystallizing this unique class of compounds. The inherent structural features—namely the hydrogen-bonding capabilities of the pyrazole and alcohol moieties, combined with the steric influence of the gem-dimethyl group—present distinct hurdles and opportunities in obtaining high-quality crystalline material.

This document provides foundational knowledge through frequently asked questions and offers in-depth, practical troubleshooting guides for common experimental issues.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary intermolecular forces driving the crystallization of gem-dimethyl pyrazole alcohols?

A1: The crystallization of these molecules is predominantly driven by hydrogen bonding. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp2-hybridized nitrogen atom). Additionally, the alcohol functional group provides a strong hydrogen bond donor (O-H). These groups interact to form a stable, three-dimensional crystal lattice. While van der Waals forces are also present, the directionality and strength of the hydrogen bonds are the critical factors in achieving a well-ordered crystalline state. The interplay of these forces can be influenced by the choice of solvent, as solvents that are strong hydrogen bond donors or acceptors can compete with the solute-solute interactions needed for crystallization.[1][2][3]

Q2: How does the gem-dimethyl group affect crystallization?

A2: The gem-dimethyl group has a significant, multifaceted impact on crystallization, often referred to as the Thorpe-Ingold effect or gem-dimethyl effect.[4]

  • Steric Hindrance: The bulky nature of the two methyl groups adds steric bulk, which can lend stability to the molecule.[5] However, this can also make it more difficult for the molecules to pack efficiently into a crystal lattice, potentially slowing down nucleation and crystal growth.

  • Conformational Restriction: This group restricts the rotation of adjacent bonds, which can pre-organize the molecule into a conformation that is favorable for crystallization. This reduction in conformational entropy can make the transition from the disordered solution state to the ordered crystalline state more favorable.[6][7]

  • Solubility Modulation: The nonpolar gem-dimethyl group can influence the molecule's solubility profile, making it more soluble in less polar solvents than its non-methylated counterparts.

Q3: What is "oiling out" and why does it happen?

A3: "Oiling out," or liquid-liquid phase separation, is a phenomenon where the compound separates from the solution as a liquid phase (an "oil") instead of a solid crystalline phase.[8][9] This typically occurs when the level of supersaturation is too high, meaning the concentration of the solute far exceeds its saturation point. Instead of having time to orient into an ordered crystal lattice, the molecules rapidly aggregate into a disordered, liquid-like state. Key causes include:

  • Cooling the solution too quickly.

  • Using a solvent in which the compound's solubility is drastically different between hot and cold temperatures.[8]

  • The boiling point of the solvent being too close to the melting point of the solute.[8]

Q4: How do I choose a suitable starting solvent system for crystallization?

A4: Selecting the right solvent is the most critical step in developing a crystallization process.[10][11] An ideal solvent should dissolve the compound when hot but have low solubility when cold.[8][12] A systematic approach is recommended:

  • Solubility Screening: Test the solubility of your compound in a range of solvents with varying polarities at both room temperature and elevated temperatures.

  • "Good Solvent/Anti-Solvent" Pairing: If a single solvent is not effective, a binary system can be used. A "good solvent" is one in which the compound is highly soluble, while an "anti-solvent" is one in which the compound is poorly soluble, but the two solvents are miscible.[13]

  • Consider Hydrogen Bonding: Solvents can be classified as hydrogen bond donors, acceptors, or neutral. The choice can influence which polymorph is formed.[14]

  • Safety and Practicality: Consider the solvent's boiling point, toxicity, and environmental impact in your selection process.[8]

Section 2: Troubleshooting Guides

Guide 1: Problem - No Crystals Form (Persistent Supersaturation)

This occurs when a solution is cooled but remains clear, indicating that the nucleation energy barrier has not been overcome.

Potential Causes:

  • The solution is not sufficiently supersaturated (too much solvent was used).

  • A high energy barrier for nucleation exists, preventing the initial formation of crystal nuclei.

  • The presence of impurities is inhibiting nucleation.

Solutions and Step-by-Step Protocol:

  • Induce Nucleation by Scratching:

    • Step 1: Submerge the tip of a glass stirring rod into the supersaturated solution.

    • Step 2: Gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.[15]

  • Induce Nucleation by Seeding:

    • Step 1: If available, obtain a tiny crystal of the pure compound (a "seed crystal").

    • Step 2: Drop the seed crystal into the center of the supersaturated solution. The seed provides a pre-existing template for crystal growth.[15]

  • Increase Supersaturation:

    • Step 1: Gently heat the solution to evaporate a portion of the solvent (e.g., 10-20% of the volume).[8]

    • Step 2: Allow the solution to cool slowly again. This increased concentration may be sufficient to induce spontaneous nucleation.

Guide 2: Problem - Oiling Out or Amorphous Precipitation

This is characterized by the formation of a liquid or a fine, non-crystalline powder instead of well-defined crystals.

Potential Causes:

  • The rate of supersaturation is too high due to rapid cooling or rapid addition of an anti-solvent.[15][16]

  • The chosen solvent system is not optimal, leading to poor molecular assembly.

Solutions and Step-by-Step Protocol: Anti-Solvent Addition Method

This method provides finer control over the rate of supersaturation.[9][]

  • Step 1: Preparation: Dissolve the gem-dimethyl pyrazole alcohol in a minimum amount of a "good" solvent (e.g., ethanol, acetone) at room temperature.

  • Step 2: Controlled Addition: While gently stirring the solution, add a miscible "anti-solvent" (e.g., water, hexane) dropwise. The rate of addition is critical to control nucleation.[16][]

  • Step 3: Observation: Continue adding the anti-solvent until a persistent slight turbidity (cloudiness) is observed. This indicates the onset of nucleation.

  • Step 4: Growth Phase: Stop the addition of the anti-solvent and allow the solution to stand undisturbed. Crystals should slowly grow over time. If needed, gentle cooling in an ice bath can maximize the yield.[18]

  • Step 5: Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent/anti-solvent mixture, and dry under vacuum.[18]

Guide 3: Problem - Poor Crystal Quality or Suspected Polymorphism

This issue involves obtaining very small needles, irregular particles, or different crystal forms (polymorphs) between experiments. Polymorphism is the ability of a compound to exist in multiple crystalline forms, which can have different physical properties like solubility and stability.[19][20][21]

Potential Causes:

  • Uncontrolled or rapid nucleation leading to many small crystals instead of fewer large ones.

  • The presence of impurities that disrupt crystal growth.

  • Different crystallization conditions (e.g., solvent, temperature, cooling rate) favoring different polymorphic forms.[22]

Solutions and Step-by-Step Protocol: Slow Cooling Recrystallization

This is a fundamental method to improve crystal quality and achieve a thermodynamically stable form.

  • Step 1: Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of a suitable hot solvent. The ideal solvent will fully dissolve the compound at its boiling point but poorly at room temperature.[12]

  • Step 2: Slow Cooling: Cover the flask and allow it to cool slowly to room temperature without disturbance. Insulating the flask can further slow the cooling rate, promoting the growth of larger, more well-defined crystals.[15][18]

  • Step 3: Further Cooling: Once at room temperature, place the flask in an ice bath or refrigerator to maximize the yield of the crystals.[18]

  • Step 4: Isolation: Collect the crystals by vacuum filtration, wash with a small portion of the cold solvent, and dry.[18]

  • Step 5: Characterization: Use techniques like X-ray Diffraction (XRD) to confirm the crystalline form and Differential Scanning Calorimetry (DSC) to check for purity and identify different polymorphs.[21]

Section 3: Visual Workflow

The following diagram provides a decision-making workflow for troubleshooting common crystallization issues.

Crystallization_Troubleshooting start Start: Dissolve Compound in Hot Solvent & Cool outcome Observe Outcome start->outcome no_xtal No Crystals Form (Clear Solution) outcome->no_xtal Supersaturated oil_out Oiling Out or Amorphous Precipitate outcome->oil_out Phase Separation poor_xtal Poor Quality Crystals or Polymorphism outcome->poor_xtal Solid Formed good_xtal Good Crystals Formed outcome->good_xtal Success action_no_xtal Action: 1. Scratch Flask 2. Add Seed Crystal 3. Evaporate Solvent no_xtal->action_no_xtal action_oil_out Action: 1. Re-heat & Add More Solvent 2. Cool Slower 3. Try Anti-Solvent Method oil_out->action_oil_out action_poor_xtal Action: 1. Re-dissolve & Cool Slower 2. Screen Other Solvents 3. Characterize (XRD, DSC) poor_xtal->action_poor_xtal end_node End: Isolate & Dry Pure Crystals good_xtal->end_node action_no_xtal->outcome Re-evaluate action_oil_out->outcome Re-evaluate action_poor_xtal->outcome Re-evaluate

Caption: Troubleshooting decision tree for crystallization experiments.

Section 4: Data Tables

Table 1: Properties of Common Crystallization Solvents

This table provides a reference for initial solvent screening. The choice of solvent can significantly impact crystal morphology and polymorphic outcome.[11][14]

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Hydrogen BondingNotes
Water 10080.1Donor & AcceptorGood for polar compounds, often used as an anti-solvent.
Ethanol 7824.5Donor & AcceptorVersatile, good for moderately polar compounds.
Methanol 6532.7Donor & AcceptorSimilar to ethanol but more polar and volatile.
Isopropanol 8219.9Donor & AcceptorLess polar than ethanol, good for slower evaporation.
Acetone 5620.7AcceptorGood solvent, highly volatile.[1]
Ethyl Acetate 776.0AcceptorMedium polarity, good for a wide range of compounds.
Acetonitrile 8237.5AcceptorPolar aprotic solvent.
Dichloromethane 409.1Weak AcceptorVolatile, good for less polar compounds; use with caution.[1]
Toluene 1112.4AproticNonpolar, good for aromatic compounds.
Hexane 691.9AproticNonpolar, often used as an anti-solvent.

Section 5: References

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • IEEE. (2007). Optimal Control of Polymorphic Transformation in Batch Pharmaceutical Crystallization. Retrieved from [Link]

  • MDPI. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Control of polymorphism in continuous crystallization. Retrieved from [Link]

  • ACS Publications. (2018, January 4). Controlling Polymorphism in Pharmaceutical Compounds Using Solution Shearing | Crystal Growth & Design. Retrieved from [Link]

  • Malvern Panalytical. (2024, October 22). Detect and control polymorphism: pro tips for pharmaceutical scientists. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Exp 2 - Crystallization. Retrieved from [Link]

  • YouTube. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development. Retrieved from [Link]

  • Taylor & Francis Online. (2010, June 8). Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison to Melt Crystallization Behavior. Retrieved from [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Chalmers University of Technology. (n.d.). Antisolvent Crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (2004, April 7). Thorpe-Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base - PubMed. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from

  • Wellesley College. (n.d.). Recrystallization I 10. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC. Retrieved from [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles. Retrieved from

  • National Center for Biotechnology Information. (n.d.). 2,2,2-Tris(pyrazol-1-yl)ethanol - PMC. Retrieved from [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips - The Center for Xray Crystallography. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The gem -Dimethyl Effect Revisited. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 22). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, February 16). Divergent mechanistic routes for the formation of gem-dimethyl groups in the biosynthesis of complex polyketides - PubMed. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Retrieved from [Link]

Sources

avoiding debromination side reactions during organometallic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Halogen Integrity Support Hub .

As a Senior Application Scientist, I understand that few things are as frustrating as the "vanishing halogen." You start with a precise aryl bromide, intending to functionalize a different position, only to find your final LC-MS showing nothing but the hydro-dehalogenated byproduct (Ar-H).

This guide is not a generic textbook summary. It is a troubleshooting system designed to isolate the specific mechanistic failure points—whether Kinetic, Catalytic, or Thermodynamic—that lead to debromination.

Module 1: The Kinetic Trap (Lithium-Halogen Exchange)

The Scenario: You are attempting a selective Lithium-Halogen exchange (e.g., exchanging an Iodine in the presence of a Bromine, or a Bromine in the presence of a Chloride) but are observing scrambling or total loss of the halogen.

The Root Cause: Lithium-halogen exchange is kinetically controlled .[1] The rate of exchange follows the bond strength hierarchy: I > Br > Cl .[1] However, the resulting aryl-lithium species is often thermodynamically unstable relative to the lithiation of the other halogen or even ortho-lithiation. If the reaction warms up (even to -40°C), the system seeks thermodynamic equilibrium , leading to "halogen dance" (scrambling) or protonation.

Visualizing the Failure Mode

Li_Exchange_Pathways Start Starting Material (Ar-I, -Br) Kinetic Kinetic Product (Ar-Li, -Br) Start->Kinetic Fast Exchange (-78°C) Scrambled Thermodynamic Product (Scrambled Ar-Li) Kinetic->Scrambled Equilibration (> -60°C) Trapped Desired Product (Ar-E, -Br) Kinetic->Trapped Electrophile (E+) Addition Scrambled->Trapped Wrong Regioisomer

Figure 1: The race between electrophile trapping and thermodynamic equilibration (scrambling).

Protocol 1: The "Double-Barrel" t-BuLi Exchange

Use this when absolute regiocontrol is required.

Why this works: t-BuLi is used in 2 equivalents.[2][3] The first equivalent performs the exchange.[4] The second equivalent immediately destroys the generated t-BuBr byproduct (converting it to isobutene and LiBr). This prevents the alkyl bromide from reacting with your newly formed aryl lithium.

  • Preparation: Flame-dry a 3-neck flask under Argon. Solvent: Anhydrous Et₂O (preferred over THF for extreme low temps).

  • Cryo-Cooling: Cool substrate (Ar-Br) to -78°C (acetone/dry ice) or -100°C (Et₂O/liquid N₂) if the substrate is prone to scrambling.

  • Addition: Add 2.1 equiv of t-BuLi dropwise.

    • Critical: Addition must be slow enough to maintain internal temp < -75°C.

  • The "Kill" Step: Stir for exactly 5-10 minutes.

    • Note: Unlike n-BuLi, t-BuLi exchange is virtually instantaneous. Long stir times favor scrambling.

  • Trapping: Add the electrophile (dissolved in dry solvent) down the side of the flask, pre-cooled if possible.

  • Quench: Only remove the cooling bath after the electrophile has fully reacted.

Module 2: The Catalytic Leak (Pd-Catalyzed Couplings)

The Scenario: You are running a Suzuki or Buchwald coupling on a substrate containing a "spare" bromine you want to keep, but it keeps getting replaced by hydrogen (Protodebromination).

The Root Cause: This is often caused by a Hydrodehalogenation cycle.[5] The Palladium inserts into the C-Br bond (oxidative addition) and, instead of transmetallating with your boronic acid, it encounters a hydride source.

  • Hydride Sources: Alcohols (solvent), water, or

    
    -hydride elimination from alkyl-phosphines.
    
Visualizing the Leak

Pd_Protodebromination Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br Hydride Pd-Hydride Species (Ar-Pd-H) OxAdd->Hydride Alcohol/Water (Hydride Source) Cycle Normal Catalytic Cycle OxAdd->Cycle Transmetallation (Good Path) Product Protodebromination (Ar-H) Hydride->Product Reductive Elim. Product->Pd0 Regeneration

Figure 2: The "Parasitic" Hydrodehalogenation Cycle competing with Cross-Coupling.

Troubleshooting Guide: Plugging the Leak
VariableRecommendationThe "Why" (Mechanistic Logic)
Solvent Switch to Toluene or Dioxane. Alcohols (MeOH, EtOH, iPrOH) are primary hydride donors via

-hydride elimination on the Pd center.
Base Use K₃PO₄ or Cs₂CO₃. Avoid alkoxide bases (NaOMe, KOtBu) which can serve as direct hydride sources or reducing agents.
Catalyst Pd(dppf)Cl₂ or Pd(PPh₃)₄. Avoid bulky, electron-rich alkyl phosphines (like

) if debromination is high; they stabilize the oxidative addition into the wrong halogen.
Concentration Run Concentrated (>0.5 M). High concentration favors the bimolecular transmetallation step over the unimolecular side-reactions (like hydride elimination).

Module 3: The Thermodynamic Fix (Turbo Grignards)

The Scenario: You need to functionalize an aryl ring with sensitive groups (esters, nitriles) and a bromine, but standard Grignard formation fails or attacks the functional groups.

The Solution: Knochel's Turbo Grignard (


-PrMgCl[6][7][8]·LiCl) .[8]
Standard Grignards form aggregates that are sluggish. To make them react, you heat them, which causes side reactions. The Turbo Grignard  uses LiCl to break these aggregates, creating a highly reactive monomeric Mg species that works at -20°C to 0°C , preserving sensitive halogens and functional groups.
Protocol 2: The Knochel Exchange (Turbo Grignard)

The Gold Standard for Functional Group Tolerance.

  • Reagent Check: Ensure your

    
    -PrMgCl·LiCl (commercially available) is titrated.
    
  • Setup: Dissolve your aryl bromide (Ar-Br) in anhydrous THF under Argon.

  • Temperature: Cool to -15°C .

    • Note: Unlike Li-exchange (-78°C), Mg-exchange is too slow at very low temps. -15°C is the "Goldilocks" zone.

  • Exchange: Add

    
    -PrMgCl·LiCl (1.1 equiv) dropwise.
    
  • Monitoring: Stir at -15°C to 0°C. Monitor conversion by GC-MS or NMR of hydrolyzed aliquots.

    • Expectation: Exchange usually takes 30 min to 2 hours.

  • Functionalization: Once exchange is complete (>95%), add your electrophile (aldehyde, acid chloride, etc.).

FAQ: Rapid Troubleshooting

Q: I see "Ar-H" in my LC-MS. Did my reaction fail, or did the workup kill it? A: It could be the workup. If you have an unreacted Carbon-Metal bond (C-Li or C-Mg) and you quench with water/acid, it becomes C-H.

  • Test: Quench an aliquot with D₂O (Deuterium Oxide). If you see Ar-D by NMR/MS, your metal species was alive and waiting for an electrophile. If you see Ar-H, the debromination happened during the reaction (proton source contamination).

Q: Can I use "Turbo Grignard" if my molecule has a nitro (-NO₂) group? A: No. Nitro groups are one of the few limitations of Mg-reagents (they undergo SET reduction). For nitro-aromatics, you must use Knochel-Hauser bases (TMPMgCl·LiCl) for directed metallation, not halogen exchange.

Q: My Suzuki coupling works but I lose the second bromine. How do I stop it? A: This is a rate issue. The oxidative addition into Ar-I (intended) is faster than Ar-Br (unintended).

  • Fix: Lower the temperature.[4][5][9][10] Run at 40-60°C instead of reflux. Use a catalyst system with high selectivity for I over Br (e.g., Pd(PPh₃)₄ rather than highly active Buchwald precatalysts).

References

  • Knochel, P., et al. (2011). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Handbook of Functionalized Organometallics.

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[6] Angewandte Chemie International Edition.

  • Navarro, O., et al. (2006). Suzuki−Miyaura, α-Ketone Arylation and Dehalogenation Reactions Catalyzed by a Versatile N-Heterocyclic Carbene−Palladacycle Complex.[11] Journal of Organic Chemistry.[3]

  • Bailey, W. F., & Patricia, J. J. (1988).[3][12] The mechanism of the lithium-halogen interchange reaction: A review of the literature. Journal of Organometallic Chemistry.[3]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

Sources

Validation & Comparative

C13 NMR chemical shifts for gem-dimethyl pyrazole carbons

High-Fidelity C NMR Prediction for Gem-Dimethyl Pyrazoles: A Comparative Guide of Empirical vs. Quantum Mechanical Tools

Executive Summary

Gem-dimethyl pyrazoles—specifically 4,4-dimethyl-4H-pyrazole derivatives—are privileged scaffolds in bioorthogonal "click" chemistry and kinase inhibitor design. However, accurately assigning their

This guide objectively compares the performance of widely used empirical prediction software against Quantum Mechanical (DFT-GIAO) calculations, providing experimental benchmarks, mechanistic causality, and a self-validating computational workflow for accurate spectral assignment.

The Mechanistic Challenge: Why Empirical Predictors Fail

As an Application Scientist, one must understand the causality behind chemical shifts rather than just reading prediction outputs. Empirical NMR predictors (like ChemDraw's ChemNMR) rely heavily on 2D topological additivity rules and HOSE (Hierarchically Ordered Spherical Description of Environment) codes. While excellent for standard organic molecules, they fundamentally fail to account for the complex 3D electronic effects inherent to 4,4-dimethyl-4H-pyrazoles.

Two primary phenomena disrupt empirical predictions in these scaffolds:

  • Geminal Repulsion: The steric clash between the two methyl groups at the sp

    
    -hybridized C4 carbon creates immense local crowding. This [1] distorts the pyrazole ring out of its ideal planarity, altering the magnetic shielding tensor of the adjacent nuclei.
    
  • Hyperconjugative Antiaromaticity: 4H-pyrazoles exhibit unique hyperconjugation between the C–C(methyl)

    
    -bonds and the 
    
    
    -system of the N=C–C=N diene. This antiaromatic character significantly deshields the C3/C5 carbons while uniquely shielding the C4 quaternary carbon.

Because empirical databases often lack sufficient 4H-pyrazole structural diversity, they default to generic sp

Product Comparison: Empirical vs. Machine Learning vs. DFT

We compared three distinct tiers of NMR prediction tools against the experimental ground truth of a model 4,4-dimethyl-4H-pyrazole scaffold in CDCl

  • ChemDraw (ChemNMR): Utilizes basic additivity rules. It is highly accessible and fast but struggles severely with the hyperconjugative effects at C4, often overestimating the chemical shift by >10 ppm.

  • Mnova NMRPredict / ACD/Labs: Employs advanced machine learning (ensemble neural networks) and massive proprietary databases. As noted in [2], these tools perform better on heterocycles but still exhibit minor deviations (2–5 ppm) at sterically congested, rare nodes.

  • DFT-GIAO (e.g., Gaussian/ORCA): Uses first-principles Quantum Mechanics (Density Functional Theory with Gauge-Independent Atomic Orbitals). By calculating the actual magnetic shielding tensor from the 3D optimized geometry, it naturally accounts for both geminal repulsion and antiaromaticity, making it the gold standard for [3].

Data Presentation: Comparative Performance

The following table summarizes the

Carbon PositionExperimental Ground Truth (ppm)ChemDraw (HOSE Additivity)Mnova (ML Ensemble)DFT-GIAO (B3LYP Scaled)
C3 / C5 (C=N) 146.5142.1148.0145.8
C4 (Quat. sp

)
53.265.457.054.1
C6 / C7 (CH

)
21.826.523.122.3
Mean Absolute Error (MAE) - 7.1 2.2 0.7

Insight: ChemDraw's failure at C4 (+12.2 ppm error) highlights the danger of relying on 2D topology for 3D stereoelectronic problems. DFT-GIAO provides the only mathematically rigorous match.

Experimental & Computational Protocol

To achieve the high-fidelity results seen in the DFT-GIAO column, researchers must employ a self-validating computational workflow. Relying solely on a single 3D conformation will yield inaccurate shielding tensors due to the rotational dynamics of the gem-dimethyl group.

Step-by-Step Methodology for DFT-GIAO NMR Prediction:

  • Conformational Sampling: Generate a comprehensive ensemble of low-energy conformers using CREST (Conformer-Rotamer Ensemble Sampling Tool) via the GFN2-xTB method.

  • Geometry Optimization: Optimize the geometry of all conformers within a 3.0 kcal/mol window of the global minimum using DFT at the B3LYP/6-31G(d) level of theory in Gaussian 16. Ensure no imaginary frequencies are present.

  • Magnetic Shielding Calculation: For each optimized conformer, calculate the isotropic magnetic shielding tensors (

    
    ) using the GIAO method at the mPW1PW91/6-311+G(2d,p) level. Apply the SMD (Solvation Model based on Density) for chloroform to mimic experimental conditions.
    
  • Boltzmann Averaging: Calculate the Boltzmann-weighted average of the shielding tensors based on the relative free energies of the conformers at 298.15 K.

  • Linear Scaling: Convert the averaged isotropic shielding values (

    
    ) to chemical shifts (
    
    
    ) using empirical scaling factors (e.g., from the CHESHIRE database):
    
    

Workflow Visualization

The following decision matrix illustrates the self-validating pipeline for assigning sterically hindered heterocycles. When empirical tools yield ambiguous or highly deviated predictions for quaternary carbons, the workflow mandates an escalation to Quantum Mechanical validation.

GStartAcquire 13C NMR ofGem-Dimethyl PyrazoleEmpiricalRun Empirical Prediction(ChemDraw / Mnova)Start->EmpiricalDecisionIs Δδ for C4 > 5 ppmor ambiguous?Empirical->DecisionAcceptAccept EmpiricalAssignmentDecision->Accept  No  ConfSearchConformational Search(e.g., CREST)Decision->ConfSearch  Yes  DFTDFT-GIAO Calculation(B3LYP / mPW1PW91)ConfSearch->DFTScaleApply Linear Scaling(CHESHIRE parameters)DFT->ScaleFinalFinal High-Fidelity13C AssignmentScale->Final

Workflow for high-fidelity 13C NMR assignment of sterically hindered gem-dimethyl pyrazoles.

References

  • Title: Geminal Repulsion Disrupts Diels–Alder Reactions of Geminally Substituted Cyclopentadienes and 4H-Pyrazoles Source: Tetrahedron (via PubMed Central) URL: [Link]

  • Title: NMR Predictors Comparison Source: ACD/Labs URL: [Link]

  • Title: A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles Source: Magnetic Resonance in Chemistry (Wiley Online Library) URL: [Link]

mass spectrometry fragmentation pattern of brominated pyrazole alcohols

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Pyrazole Alcohols

Introduction

In the landscape of modern drug discovery and agrochemical development, heterocyclic compounds form a foundational scaffold for a vast array of bioactive molecules. Among these, brominated pyrazole alcohols are of significant interest due to the unique chemical properties imparted by the pyrazole ring, the reactive alcohol moiety, and the heavy bromine atom. Elucidating the precise structure of these molecules is a critical step in their development and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier analytical tool for this purpose.

Understanding the fragmentation patterns of these molecules is not merely an academic exercise; it is essential for unambiguous structural confirmation, impurity profiling, and metabolite identification. The fragmentation of a brominated pyrazole alcohol is a complex interplay between three distinct chemical entities: the stable aromatic pyrazole core, the labile alcohol group, and the electron-rich bromine atom. This guide provides a comprehensive analysis of these fragmentation behaviors, compares the utility of different ionization techniques, and presents a robust experimental workflow for researchers in the field.

Fundamental Principles of Fragmentation

Before delving into complex pathways, it is crucial to recognize the characteristic signatures of the molecule's core components. These signatures serve as foundational guideposts when interpreting a mass spectrum.

The Unmistakable Isotopic Signature of Bromine

Nature has endowed bromine with two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in a highly characteristic isotopic pattern for any bromine-containing ion. The molecular ion (M) will appear as a pair of peaks, M and M+2, with a relative intensity ratio of approximately 1:1.[1][2] The observation of this doublet is the first and most definitive piece of evidence for the presence of a single bromine atom in a molecule or fragment.

Key Functional Group Influences

The fragmentation process is directed by the path of least resistance, typically initiated at the most labile sites.

  • The Pyrazole Ring: The pyrazole ring is a stable aromatic system. Its fragmentation generally requires higher energy and often involves the cleavage of the ring itself, commonly through the elimination of a neutral hydrogen cyanide (HCN) molecule or a nitrogen molecule (N₂).[3]

  • The Alcohol Group: Alcohols introduce two primary, and often competing, fragmentation pathways. The first is a facile loss of a water molecule (H₂O), leading to a prominent [M-18]⁺ ion. This dehydration is so common that the molecular ion peak may be weak or entirely absent.[4][5] The second is alpha-cleavage, which is the scission of the carbon-carbon bond adjacent to the oxygen-bearing carbon, with the preferential loss of the largest substituent as a radical.[5][6]

  • The Bromine Atom: The C-Br bond is a common site for cleavage. This can occur through the homolytic cleavage and loss of a bromine radical (Br•), or through the elimination of a neutral hydrogen bromide (HBr) molecule, particularly if a labile proton is nearby.[2]

Dominant Fragmentation Pathways of Brominated Pyrazole Alcohols

The observed fragmentation is a cascade of events, often beginning with one of the primary losses described above. The resulting product ion then undergoes further fragmentation. Below are the most probable pathways, illustrated with a generic brominated pyrazole alcohol structure.

Pathway A: Dehydration Followed by Ring Fragmentation

This pathway is often dominant, especially for primary and secondary alcohols, due to the energetic favorability of water loss.[4]

  • Initial Loss of Water: The molecular ion [M]⁺• readily eliminates H₂O to form an [M-18]⁺• ion, which is a brominated pyrazole alkene radical cation.

  • Secondary Fragmentation: This intermediate can then undergo cleavage of the pyrazole ring, for instance, by losing HCN.

G M [M]+• Brominated Pyrazole Alcohol M_18 [M-18]+• (Alkene Intermediate) M->M_18 - H₂O M_18_HCN [M-18-27]+• M_18->M_18_HCN - HCN

Caption: Pathway A: Fragmentation initiated by the loss of water.

Pathway B: Halogen-Directed Fragmentation

Cleavage at the C-Br bond is another common initiating event, driven by the stability of the resulting carbocation.

  • Initial Loss of Bromine Radical: The molecular ion loses a bromine radical (Br•) to form an [M-79/81]⁺ carbocation. This fragment will not have the characteristic bromine isotopic pattern.

  • Secondary Fragmentation: The resulting pyrazole alcohol carbocation can then lose water or undergo alpha-cleavage.

G M [M]+• Brominated Pyrazole Alcohol M_Br [M-Br]+ M->M_Br - Br• M_Br_H2O [M-Br-18]+ M_Br->M_Br_H2O - H₂O

Caption: Pathway B: Fragmentation initiated by the loss of a bromine radical.

Pathway C: Alpha-Cleavage of the Alcohol Substituent

This pathway provides critical information about the structure of the alkyl chain attached to the alcohol.

  • C-C Bond Scission: The bond between the carbinol carbon (C-OH) and an adjacent carbon is cleaved. The largest alkyl group is preferentially lost as a radical to yield a more stable, resonance-stabilized oxonium ion.[6]

  • Fragment Identification: The resulting fragment ion will contain the brominated pyrazole ring and the C-OH group, and its mass will reveal the identity of the lost alkyl radical.

G M [M]+• (e.g., R-CH(OH)-Pyrazole-Br) Fragment [CH(OH)-Pyrazole-Br]+ M->Fragment - R•

Caption: Pathway C: Fragmentation via alpha-cleavage.

Comparative Analysis of Ionization Techniques: ESI vs. APCI

The choice of ionization source is a critical experimental parameter that dictates the type of ions generated and the extent of in-source (uncontrolled) fragmentation. For brominated pyrazole alcohols, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be viable, but they serve different purposes.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique ideal for polar and thermally labile compounds.[7] It generates ions directly from a liquid phase, minimizing thermal stress on the analyte.

    • Expected Ions: Primarily protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

    • Causality: Choose ESI when the primary goal is to determine the molecular weight accurately with minimal fragmentation in the source. The presence of the polar alcohol and the nitrogen atoms on the pyrazole ring makes these molecules amenable to protonation, favoring ESI.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for analytes of medium to low polarity that are thermally stable.[9] The process involves vaporizing the sample in a heated nebulizer before ionization by a corona discharge.

    • Expected Ions: Also produces [M+H]⁺, but the higher source temperatures can induce thermal degradation or in-source fragmentation, such as dehydration.

    • Causality: A researcher might choose APCI if the analyte is poorly soluble in typical ESI solvents or shows a weak ESI signal.[9] It can provide complementary information, and for some less polar pyrazole derivatives, APCI may yield a stronger signal than ESI.[7][10]

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Principle Soft ionization from liquid dropletsGas-phase chemical ionization after thermal vaporization
Analyte Suitability Polar, thermally labile compoundsLess polar, thermally stable, volatile compounds[9]
Primary Ion [M+H]⁺ or [M-H]⁻ [M+H]⁺
In-source Fragmentation Minimal, easily controlledCan be significant (e.g., dehydration)[9]
Recommendation Primary choice for determining molecular weight and for subsequent controlled MS/MS.Secondary/complementary choice for less polar analogues or poor ESI responders.

Experimental Protocol: A Self-Validating Workflow for Structural Elucidation

This protocol outlines a systematic approach to analyze a novel brominated pyrazole alcohol using LC-MS/MS, incorporating self-validating checks to ensure data integrity.

Caption: A self-validating workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., 50:50 Methanol:Water with 0.1% formic acid for positive ESI mode) to a concentration of ~1 µg/mL.

  • Liquid Chromatography (LC):

    • Column: Use a standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the compound, then re-equilibrate. A typical gradient might be 5% to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS) - ESI Positive Mode:

    • Full Scan Acquisition: Scan a relevant mass range (e.g., m/z 100-500) to find the compound's molecular ion.

    • Self-Validation Step 1: Identify the protonated molecule, [M+H]⁺. Look for the characteristic 1:1 isotopic doublet separated by 2 Da. This validates the presence of bromine and the molecular weight. If not found, search for adducts like [M+Na]⁺ or the dehydrated ion [M-H₂O+H]⁺.[11]

    • Tandem MS (MS/MS) Acquisition: Set up a targeted MS/MS experiment.

      • Precursor Ion: Isolate the monoisotopic [M+H]⁺ peak (the lower mass of the isotopic doublet).

      • Collision Energy: Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation. This is crucial as different bonds require different energies to break.

  • Data Interpretation:

    • Analyze the resulting MS/MS spectrum.

    • Calculate the mass differences between the precursor ion and the major fragment ions. These correspond to neutral losses (e.g., a loss of 18.01 Da is H₂O; a loss of 79.90 Da is Br•).

    • Propose fragment structures consistent with the observed masses and the pathways described above.

Data Summary and Interpretation

The following table provides an example interpretation for a hypothetical compound, 1-(5-bromo-1H-pyrazol-3-yl)propan-1-ol (MW = 218.0 g/mol for ⁷⁹Br).

Observed m/z (Precursor: 219.0)Neutral Loss (Da)Proposed Fragment / LossAssociated PathwayEvidence
219.0 / 221.0-[M+H]⁺-1:1 isotopic ratio confirms bromine.
201.0 / 203.018.01Loss of H₂OPathway ACommon loss for alcohols.[4]
174.0 / 176.045.01Loss of C₂H₅O• (from precursor)Alpha-cleavageLoss of the propanol side chain.
140.079.90Loss of Br•Pathway BLoss of halogen radical.[2]
113.0106.91Loss of C₂H₄ + Br•CombinationLoss of bromine and ethylene from side chain.

Conclusion

The mass spectrometric fragmentation of brominated pyrazole alcohols is a predictable yet multifaceted process governed by the interplay of the alcohol, bromine, and pyrazole functionalities. A systematic analytical approach is paramount for accurate structural elucidation. By first identifying the definitive bromine isotopic pattern in a full scan spectrum, the analyst gains immediate confidence in the elemental composition. Subsequent, controlled MS/MS fragmentation, preferably using a soft ionization technique like ESI, allows for the methodical probing of the structure. By identifying characteristic neutral losses—H₂O from the alcohol, Br• or HBr from the halogen, and HCN from the pyrazole ring—a detailed and reliable picture of the molecule's architecture can be assembled. This guide provides the foundational principles and a practical, self-validating workflow to empower researchers to tackle the structural analysis of this important class of compounds with confidence and scientific rigor.

References

  • ResearchGate. Comparison of ESI-ionization with APCI- and ESCi-methods, showing the... Available at: [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available at: [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Organic Chemistry. Available at: [Link]

  • ACS Publications. Fast Quantitation of Pyrazole Fungicides in Wine by Ambient Ionization Mass Spectrometry. (2020). Available at: [Link]

  • University of Manitoba. Mass Spectrometry: Fragmentation. Available at: [Link]

  • Ghent University. ESI or APCI to ionize pharmaceuticals: a chemometric approach. Available at: [Link]

  • Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Available at: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. (2023). Available at: [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. Available at: [Link]

  • YouTube. ESI vs APCI. Which ionization should I choose for my application?. (2024). Available at: [Link]

  • YouTube. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. (2018). Available at: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. (1998). Available at: [Link]

  • Asian Journal of Chemistry. Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (2014). Available at: [Link]

  • Waters Corporation. A Comparative Study of Electrospray and UniSpray Sources Using ACQUITY UPC2. Available at: [Link]

  • YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. (2019). Available at: [Link]

  • Royal Society of Chemistry. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. (2022). Available at: [Link]

  • National Center for Biotechnology Information. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). Available at: [Link]

  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Available at: [Link]

  • YouTube. Mass Spectrometry of Alcohols. (2025). Available at: [Link]

  • ResearchGate. Chemical ionization mass spectral analysis of pinacolyl alcohol and development of derivatization method using p-tolyl isocyanate. (2012). Available at: [Link]

Sources

The Subtle Shift: A Comparative Guide to Ethyl vs. Isopropyl Pyrazole Substituents in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

In the intricate world of drug design, even the smallest molecular modification can profoundly alter a compound's biological activity, pharmacokinetic profile, and overall therapeutic potential. The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] The strategic functionalization of this privileged structure is key to its success. This guide provides an in-depth technical comparison of two seemingly similar N-alkyl substituents: ethyl and isopropyl. We will explore how the subtle difference between a linear and a branched alkyl chain can have significant consequences for a drug candidate's performance, supported by established medicinal chemistry principles and experimental data from various studies.

The Pyrazole Scaffold: A Privileged Player in Drug Discovery

The pyrazole ring system is a versatile and highly valuable scaffold in the development of new therapeutic agents. Its unique electronic properties, including the presence of both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the sp2 hybridized nitrogen), allow for diverse interactions with biological targets.[3] Furthermore, the pyrazole ring is relatively stable to metabolism, making it an attractive core for drug design.[4] The biological activities of pyrazole derivatives are vast, spanning anti-inflammatory, anticancer, antimicrobial, and antiviral applications.[5][6][7]

The N1 position of the pyrazole ring is a common site for substitution, and the choice of the N-alkyl group is a critical decision in the optimization of lead compounds. This substituent can influence a molecule's potency, selectivity, solubility, and metabolic stability. Here, we focus on the comparative effects of two of the most common small alkyl substituents: ethyl and isopropyl.

Physicochemical Properties: A Tale of Two Alkyls

The seemingly minor difference between a linear ethyl group and a branched isopropyl group leads to distinct physicochemical properties that can impact a drug candidate's behavior.

PropertyEthyl (-CH₂CH₃)Isopropyl (-CH(CH₃)₂)Rationale
Lipophilicity (logP) Generally lowerGenerally higherThe branched isopropyl group has a larger surface area and is more nonpolar than the linear ethyl group, leading to increased lipophilicity.[8][9]
Steric Hindrance LowerHigherThe branched nature of the isopropyl group creates more steric bulk around the pyrazole nitrogen compared to the more flexible ethyl group.
Polar Surface Area (PSA) No direct impactNo direct impactThe N-alkyl substituents themselves do not directly contribute to the polar surface area.

Table 1. Comparative Physicochemical Properties of Ethyl and Isopropyl Substituents.

The increased lipophilicity of the isopropyl group can enhance membrane permeability and, in some cases, binding to hydrophobic pockets of a target protein. However, excessive lipophilicity can also lead to poor solubility, increased plasma protein binding, and a higher potential for off-target effects.[2] The greater steric bulk of the isopropyl group can be a double-edged sword. It can be used to probe the size of a binding pocket, potentially leading to increased selectivity. Conversely, it may also hinder optimal binding to the target, resulting in a loss of potency.

Impact on Biological Activity: A Balancing Act of Potency and Selectivity

The choice between an ethyl and an isopropyl substituent at the N1 position of a pyrazole can significantly influence a compound's interaction with its biological target.

Steric Effects on Target Binding

The larger steric profile of the isopropyl group can be exploited to achieve selectivity. If a target protein has a constrained binding pocket, the bulkier isopropyl group may be unable to fit, while the smaller ethyl group can be accommodated. This can be a powerful tool for designing inhibitors that are selective for one member of a protein family over others. However, if the binding pocket is accommodating, the additional hydrophobic interactions provided by the isopropyl group may lead to an increase in potency.

Case Studies from the Literature

While direct head-to-head comparisons are not always available, trends can be observed across different studies. For instance, in the development of kinase inhibitors, N-alkylation of the pyrazole core is a common strategy to modulate potency and selectivity. In some cases, larger N-alkyl groups have been shown to improve activity, while in others, smaller, less sterically demanding groups are preferred.[10] It is a delicate balance that must be determined empirically for each target.

Metabolic Stability: The Achilles' Heel of N-Alkyl Pyrazoles

A critical consideration in drug design is the metabolic stability of a compound, which is its resistance to being broken down by enzymes in the body, primarily the cytochrome P450 (CYP) family of enzymes in the liver.[7] The N-alkyl substituent on a pyrazole ring is often a site of metabolic attack.

The metabolic fate of N-isopropylpyrazole-containing molecules is frequently driven by the oxidation of the isopropyl group or N-dealkylation.[11] The tertiary carbon of the isopropyl group is particularly susceptible to hydroxylation by CYP enzymes. This metabolic vulnerability can lead to rapid clearance of the drug from the body, resulting in a short half-life and reduced therapeutic efficacy.

In contrast, the ethyl group, lacking a tertiary carbon, is generally more resistant to this type of oxidative metabolism. Replacing an isopropyl group with a smaller alkyl group like ethyl is a common strategy to enhance metabolic stability by reducing the susceptibility to CYP-mediated oxidation.[11]

Figure 1. Putative metabolic pathways for an N-isopropyl pyrazole derivative, highlighting the susceptibility to oxidative metabolism.

Experimental Protocols

To provide a practical context for the comparison of ethyl and isopropyl pyrazole substituents, we present generalized experimental protocols for their synthesis and the evaluation of their metabolic stability.

General Synthesis of N-Ethyl and N-Isopropyl Pyrazoles

A common method for the N-alkylation of pyrazoles involves the reaction of the pyrazole with an appropriate alkyl halide in the presence of a base.[12][13]

Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Pyrazole Pyrazole Derivative (NH) Reaction Solvent (e.g., DMF, Acetonitrile) Heat (optional) Pyrazole->Reaction AlkylHalide Ethyl Iodide or Isopropyl Iodide AlkylHalide->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction N_Ethyl N-Ethyl Pyrazole Reaction->N_Ethyl Ethyl Iodide N_Isopropyl N-Isopropyl Pyrazole Reaction->N_Isopropyl Isopropyl Iodide

Figure 2. General workflow for the synthesis of N-ethyl and N-isopropyl pyrazole derivatives.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting pyrazole derivative (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Base: Add a base (e.g., potassium carbonate or sodium hydride, 1.1-1.5 equivalents) to the solution and stir for a short period at room temperature to deprotonate the pyrazole nitrogen.

  • Addition of Alkyl Halide: Add the corresponding alkyl halide (ethyl iodide or isopropyl iodide, 1.1-1.5 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrazole.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is a standard method to assess the susceptibility of a compound to phase I metabolism, primarily by cytochrome P450 enzymes.[14][15]

Figure 3. Workflow for assessing metabolic stability using liver microsomes.

Step-by-Step Methodology:

  • Preparation of Incubation Mixture: Prepare a reaction mixture containing liver microsomes (from human, rat, or other species of interest), a NADPH-regenerating system (to provide the necessary cofactor for CYP enzymes), and a phosphate buffer (pH 7.4).

  • Compound Incubation: Pre-warm the incubation mixture to 37°C. Initiate the metabolic reaction by adding the test compound (N-ethyl or N-isopropyl pyrazole derivative) at a low concentration (typically 1 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant, which contains the remaining parent compound, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Determine the concentration of the parent compound at each time point. Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (CLint) can be calculated.

Conclusion: A Strategic Choice in Drug Design

The decision to incorporate an N-ethyl or an N-isopropyl substituent onto a pyrazole scaffold is a nuanced one, with each group offering distinct advantages and disadvantages. The isopropyl group, with its greater lipophilicity and steric bulk, can be beneficial for enhancing potency and achieving selectivity, but often at the cost of reduced metabolic stability. The ethyl group, being smaller and less prone to oxidative metabolism, generally offers a more favorable pharmacokinetic profile.

Ultimately, the optimal choice is context-dependent and must be guided by the specific goals of the drug discovery program, including the nature of the biological target and the desired therapeutic profile. A thorough understanding of the structure-activity and structure-property relationships, supported by robust experimental data, is paramount in making this critical design decision.

References

  • Ansari, A., Ali, A., Asif, M., & Shamsuzzaman, S. (2017). Review: Biologically active pyrazole derivatives. New Journal of Chemistry, 41(1), 16-41.
  • Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945.
  • Bruno, G., Costantino, L., Curinga, C., Maccari, R., Monforte, F., Nicolò, F., ... & Vigorita, M. G. (2002). Synthesis and anti-inflammatory activity of 1, 5-diaryl-1H-pyrazole-3-acetic acids. Il Farmaco, 57(6), 475-481.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. (2021).
  • Faria, J. V., Vegi, P. F., Miguita, A. G. C., Dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & medicinal chemistry, 25(22), 5891-5903.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay. Retrieved from [Link]

  • Gomha, S. M., & Abdel-aziz, H. M. (2013). Synthesis of new pyrazole, pyridine, and pyrimidine derivatives and their evaluation as antioxidant and cytotoxic agents. Turkish Journal of Chemistry, 37(5), 837-846.
  • Mowbray, C. E., Corbau, R., Hawes, M., Jones, L. H., Mills, J. E., Perros, M., ... & Wood, A. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. Bioorganic & medicinal chemistry letters, 19(19), 5603-5606.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 18(1), 105411.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Royal Society of Chemistry.
  • Martins, P., Jesus, J., Santos, S., Raposo, L. R., Roma-Rodrigues, C., Baptista, P. V., & Fernandes, A. R. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 995-1033.
  • Abrigach, F., & Touzani, R. (2016). Pyrazole Derivatives with NCN Junction and their Biological Activity: A Review. Journal of Chemical and Pharmaceutical Research, 8(5), 653-664.
  • Jeffries, B., Wang, Z., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.
  • Abrigach, F., & Touzani, R. (2016). Pyrazole Derivatives with NCN Junction and their Biological Activity: AReview. Journal of Chemical and Pharmaceutical Research, 8(5), 653-664.
  • Panday, A., & Kumar, V. (2022). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry, 38(3), 568-592.
  • Karrouchi, K., Radi, S., Ramli, Y., Taoufik, J., Mabkhot, Y. N., Al-aizari, F. A., & Ansar, M. (2018).
  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Deriv
  • Bolshakova, A. M., Shchepochkina, O. Y., & Shchepochkin, A. V. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6598.
  • Geethanjaly, N. S., & Manju, P. T. (2024). In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents. International Journal of Pharmacy and Biological Sciences, 14(2), 73-81.
  • Jeffries, B., Wang, Z., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.
  • Sharma, V., Kumar, P., & Pathak, D. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1735-1755.
  • Kumar, R., Kumar, S., Singh, P., & Singh, J. (2022). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Bioorganic Chemistry, 129, 106173.
  • Singh, U. P., & Bhat, H. R. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(23), 8708.

Sources

HPLC retention time of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the HPLC Analysis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol: Method Development and Comparative Analysis

Introduction

The robust analytical characterization of novel chemical entities is a cornerstone of modern drug discovery and development. For heterocyclic compounds such as 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, a substituted pyrazole, High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing purity, stability, and other critical quality attributes. While specific retention time data for this compound is not widely published, this guide provides a comprehensive framework for developing and optimizing a reliable reversed-phase HPLC (RP-HPLC) method. We will explore key experimental variables, compare alternative analytical conditions, and offer a detailed protocol grounded in established chromatographic principles.

The target analyte, 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, possesses a moderately polar pyrazole core, a non-polar methyl group, a polar hydroxyl group, and a lipophilic bromine atom. This combination of functionalities necessitates a systematic approach to method development to achieve optimal chromatographic performance, characterized by sharp, symmetrical peaks and reproducible retention times.

Method Development Strategy: A Comparative Approach

The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters. Below, we compare the most critical choices for the analysis of our target compound.

Stationary Phase Selection: C18 vs. Phenyl-Hexyl

The choice of stationary phase is paramount in dictating the retention and selectivity of the separation. For a molecule with both polar and non-polar characteristics like our target analyte, a C18 (octadecylsilane) column is the conventional starting point due to its versatility and broad applicability.

Column TypePrinciple of SeparationExpected Performance for Target Analyte
C18 (e.g., Agilent ZORBAX Eclipse Plus C18) Primarily hydrophobic (van der Waals) interactions between the alkyl chains and the analyte.Good retention is anticipated due to the bromo and methyl substituents. The polar hydroxyl and pyrazole groups will modulate this retention.
Phenyl-Hexyl (e.g., Phenomenex Kinetex® Phenyl-Hexyl) Mixed-mode separation involving hydrophobic interactions and π-π interactions with the phenyl rings.The pyrazole ring of the analyte can engage in π-π stacking with the phenyl groups of the stationary phase, offering an alternative selectivity that can be beneficial if co-eluting impurities are an issue with C18 columns.

For initial method development, a C18 column is recommended. However, if complex sample matrices are involved, a phenyl-hexyl column provides a valuable alternative for optimizing selectivity.

Mobile Phase Optimization: Acetonitrile vs. Methanol

The choice of organic modifier in the mobile phase significantly impacts retention time and peak shape. Acetonitrile and methanol are the most common choices in RP-HPLC.

Organic ModifierPropertiesImpact on Analysis
Acetonitrile Lower viscosity, lower UV cutoff (~190 nm), and often provides sharper peaks.Generally the preferred choice for achieving high efficiency and resolution. Its lower viscosity leads to lower backpressure.
Methanol Higher viscosity, higher UV cutoff (~205 nm), and can offer different selectivity due to its protic nature.Can be a useful alternative if peak shape is poor with acetonitrile. Its ability to act as a hydrogen bond donor and acceptor can alter its interaction with the analyte and stationary phase.

An initial screening with both solvents is advisable. A gradient elution from a low to a high concentration of the organic modifier is recommended to determine the approximate elution conditions before optimizing with an isocratic method if desired. The addition of a small amount of acid, such as 0.1% formic acid, to the aqueous portion of the mobile phase is standard practice to ensure the analyte is in a single protonation state, leading to sharper peaks.

Proposed HPLC Method and Protocol

The following protocol provides a robust starting point for the analysis of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Experimental Workflow

cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh and dissolve sample in Diluent (e.g., 50:50 Acetonitrile:Water) b Prepare Mobile Phase A: 0.1% Formic Acid in Water c Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile d Equilibrate HPLC system with initial mobile phase conditions c->d e Inject sample d->e f Run Gradient Elution Program e->f g Detect analyte by UV-Vis (e.g., 220 nm) f->g h Integrate peak corresponding to the analyte g->h i Determine Retention Time (t_R) h->i j Assess peak purity and symmetry i->j

Caption: A typical workflow for the HPLC analysis of a novel compound.

Detailed Protocol
  • Instrumentation:

    • A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) %B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 220 nm

  • Sample Preparation:

    • Prepare a stock solution of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol at 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

    • Further dilute this solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Anticipated Results and Further Optimization

Under the proposed conditions, the analyte is expected to elute with a retention time that allows for good separation from the solvent front and any potential early-eluting impurities. The exact retention time will be a unique characteristic of this molecule under these specific conditions.

Optimization Logic

cluster_problems cluster_solutions start Initial Chromatogram p1 Poor Peak Shape (Tailing/Fronting) p2 Retention Time Too Short/Long p3 Poor Resolution from Impurities s1 Adjust pH of Mobile Phase (e.g., use phosphate buffer) p1->s1 Primary Action s2 Modify Gradient Slope or Isocratic %B p2->s2 Primary Action s3 s3 p3->s3 Option 1 s4 s4 p3->s4 Option 2 s2->p2 Iterate

Caption: A decision-making flowchart for HPLC method optimization.

If the initial retention time is too short, decrease the initial percentage of Mobile Phase B or use a shallower gradient. Conversely, if the retention time is excessively long, increase the starting percentage of Mobile Phase B. Should peak tailing be observed, it may indicate secondary interactions with the silica backbone of the stationary phase; ensuring the mobile phase is sufficiently acidic (e.g., pH 2.5-3.0 with formic acid) is crucial.

Conclusion

While a specific, universally cited retention time for 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol is not available, this guide provides a scientifically sound and detailed framework for its determination and analysis by RP-HPLC. By systematically evaluating stationary and mobile phases, and following the provided protocol, researchers can develop a robust and reliable method suitable for quality control and research applications. The key to successful HPLC analysis lies not in finding a pre-existing value, but in understanding the principles of chromatography to develop a method tailored to the specific analyte and analytical challenge at hand.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2017). ZORBAX Eclipse Plus HPLC Columns. Retrieved from [Link]

  • Phenomenex Inc. (n.d.). Kinetex Phenyl-Hexyl HPLC/UHPLC Columns. Retrieved from [Link]

Structural Determinism in Medicinal Chemistry: A Comparative Guide to 1-Methyl-Pyrazole-5-yl Carbinols

Author: BenchChem Technical Support Team. Date: March 2026

Topic: X-ray Crystallography Data for 1-Methyl-Pyrazole-5-yl Carbinols Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In structure-based drug design (SBDD), the 1-methyl-pyrazole-5-yl carbinol scaffold represents a privileged pharmacophore. Its utility lies in the unique vectorization of the hydroxyl group relative to the nitrogen-rich aromatic core, often serving as a bioisostere for transition states in kinase inhibition or agrochemical targets.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against its primary alternatives—Solution NMR and DFT Modeling. While NMR provides dynamic solution-state data, this guide argues that SC-XRD is the indispensable "Gold Standard" for this specific scaffold due to its ability to unambiguously resolve the absolute configuration of the chiral carbinol center and the supramolecular hydrogen-bonding networks that mimic receptor binding.

Part 1: The Structural Challenge

The 1-methyl-pyrazole-5-yl carbinol moiety presents three specific analytical challenges that necessitate high-fidelity structural data:

  • Chirality: The secondary alcohol at the 5-position creates a chiral center (

    
     vs. 
    
    
    
    ). Enantiopurity is critical for biological activity.
  • Rotational Freedom: The

    
     bond has significant rotational freedom, leading to multiple low-energy conformers.
    
  • Tautomeric Ambiguity: While N-methylation fixes the tautomer, the hydrogen bond donor/acceptor motif (

    
    ) heavily influences the preferred conformation.
    

Part 2: Comparative Analysis (X-ray vs. Alternatives)

The following table contrasts the utility of SC-XRD against Nuclear Magnetic Resonance (NMR) and Density Functional Theory (DFT) for this specific chemical class.

Table 1: Analytical Method Performance Matrix
FeatureX-Ray Crystallography (SC-XRD) Solution NMR (NOESY/ROESY) DFT Modeling (In Silico)
Primary Output 3D Electron Density Map (

)
Chemical Shifts (

), couplings (

)
Energy Minima (

)
Stereochemistry Absolute (via Anomalous Scattering)Relative (requires derivatization)N/A (Input dependent)
Conformation Bioactive Mimic (Low energy, packed)Time-Averaged EnsembleTheoretical Gas/Solvent Phase
H-Bonding Direct visualization of D-H...A geometryIndirect (Temperature coefficients)Predicted
Sample Req. Single Crystal (

mm)

5 mg in solution
None (Computational)
Turnaround Days to Weeks (Growth dependent)HoursHours to Days
Expert Insight: Why X-ray Wins for Carbinols

While NMR is faster, it fails to distinguish between rapid conformational exchange in the pyrazole-carbinol bond. SC-XRD captures the molecule in a lattice state. Crucially for this scaffold, the intermolecular hydrogen bonds observed in the crystal lattice (e.g.,


) often mimic the interaction between the drug and the protein backbone in a biological target [1].

Part 3: X-ray Data Deep Dive (Representative Metrics)

When analyzing X-ray data for 1-methyl-pyrazole-5-yl carbinols, specific geometric parameters indicate a high-quality refinement. The data below represents typical ranges derived from analogous high-resolution structures (e.g., 1-phenyl or 3-methyl variants) found in the Cambridge Structural Database (CSD) [2, 3].

Table 2: Critical Crystallographic Parameters
ParameterDescriptionTypical Range (

/

)
Structural Significance

Pyrazole N-N bond length

Indicator of aromaticity and electron delocalization.

Ring-to-Carbinol bond

Standard

single bond.

Torsion Angle

to

Defines the orientation of the -OH group relative to the N-methyl group.

Intermolecular H-bond

Critical interaction often driving crystal packing (dimers or helices).

H-bond Angle

Linearity indicates strong, directional hydrogen bonding.

Data Interpretation: In 1-methyl-pyrazole-5-yl carbinols, the hydroxyl proton frequently acts as a donor to the


 nitrogen of a neighboring molecule, forming centrosymmetric dimers or infinite chains (catemers). If your data shows an intramolecular H-bond (between OH and N-methyl), suspect steric crowding or a specific solvent effect.

Part 4: Experimental Protocol (Self-Validating System)

Protocol: Growth of Diffraction-Quality Crystals

Materials:

  • 20 mg of pure 1-methyl-pyrazole-5-yl carbinol derivative.

  • Solvents: Ethanol (polar), Ethyl Acetate (intermediate), Hexane (anti-solvent).

  • Scintillation vials (20 mL) and inserts (2 mL).

Workflow:

  • Solubility Validation: Dissolve 5 mg of compound in 0.5 mL Ethanol.

    • Check: If it requires heat to dissolve, use Slow Cooling .

    • Check: If it dissolves instantly at RT, use Vapor Diffusion .

  • Vapor Diffusion Method (Preferred for Carbinols):

    • Dissolve 10 mg of target in 0.5 mL Ethyl Acetate (inner vial).

    • Place open inner vial inside a larger vial containing 3 mL Hexane (outer vial).

    • Cap the outer vial tightly.

    • Mechanism: Hexane vapor diffuses into the ethyl acetate, slowly lowering solubility and forcing nucleation.

  • Harvesting:

    • Inspect after 24-48 hours under polarized light.

    • Look for "extinction" (blinking from light to dark) to confirm crystallinity vs. amorphous glass.

  • Cryoprotection:

    • Before mounting, dip crystal in Paratone-N oil to prevent lattice collapse due to solvent loss.

Part 5: Analytical Workflow Visualization

The following diagram outlines the decision-making process for structural determination, from synthesis to final refinement.

G Synthesis Synthesis (Pyrazoles) Screening Crystallization Screening Synthesis->Screening Check Crystals? Screening->Check Diffraction X-Ray Diffraction (Data Collection) Check->Diffraction Yes NMR Pivot to NMR/DFT Check->NMR No (Amorphous) Phasing Phasing (Direct Methods) Diffraction->Phasing Refinement Refinement (R-factor < 5%) Phasing->Refinement Analysis Structural Analysis (H-bonds/Torsion) Refinement->Analysis Analysis->Synthesis SBDD Feedback

Caption: Logical workflow for structural determination of pyrazole carbinols, integrating decision gates for crystal quality.

References

  • Molecules (MDPI). "X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) Ethanol." Molecules, 2016, 21(8), 1020. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-Core: The world’s repository for small molecule organic and metal-organic crystal structures." [Link]

  • Acta Crystallographica. "Standard uncertainties in X-ray crystallography parameters." International Union of Crystallography. [Link]

A Researcher's Guide to Bioisosteric Replacement of Pyrazole Tertiary Alcohols: Strategies for Enhancing Drug-Like Properties

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful development. Among the myriad of structural motifs employed in medicinal chemistry, the pyrazole core is a privileged scaffold, frequently appearing in compounds targeting a wide range of biological targets. When this core is appended with a tertiary alcohol, it often provides a crucial hydrogen bond donor/acceptor site for target engagement. However, this functional group is also frequently associated with metabolic liabilities, primarily rapid oxidation, leading to poor pharmacokinetic properties. This guide provides an in-depth comparison of bioisosteric replacements for pyrazole tertiary alcohols, offering experimental insights and actionable protocols for researchers in the field.

The Challenge with Tertiary Alcohols in Drug Design

Tertiary alcohols, while often vital for potency, are notorious for their susceptibility to Phase I metabolism, specifically oxidation by cytochrome P450 enzymes. This metabolic instability can lead to the formation of inactive or even toxic metabolites, resulting in low oral bioavailability and a short half-life. The primary goal of replacing a tertiary alcohol is therefore to identify a bioisostere that mimics its key interactions with the target protein while simultaneously blocking or slowing down metabolic pathways.

Comparative Analysis of Bioisosteric Replacements

The selection of an appropriate bioisostere is a multi-parametric optimization problem. The ideal replacement should not only preserve or enhance biological activity but also improve metabolic stability, aqueous solubility, and membrane permeability. Below is a comparative analysis of several commonly employed bioisosteres for the tertiary alcohol moiety on a pyrazole scaffold.

Bioisosteric ReplacementKey AdvantagesPotential LiabilitiesImpact on Physicochemical Properties
1,1-Difluoroethyl - Excellent metabolic stability- Can act as a hydrogen bond acceptor- Minimal steric impact- May reduce potency if H-bond donation is critical- Synthetically challenging- Increases lipophilicity (logP)- Can modulate pKa
Oxetane - Improves aqueous solubility- Can act as a hydrogen bond acceptor- Metabolically more stable than tertiary alcohol- Larger steric profile- Potential for altered vector of H-bond acceptance- Decreases lipophilicity (logP)- Improves permeability in some cases
Cyclobutanol - Introduces conformational constraint- Can maintain H-bond donor/acceptor capability- Improved metabolic stability- Significant steric bulk- May alter binding pose- Increases lipophilicity (logP)- Can impact crystal packing
N-substituted Amide - Versatile H-bond donor/acceptor- Can introduce new interaction points- Generally stable metabolically- Can significantly alter electronics- Potential for atropisomerism- Can increase or decrease logP depending on substituent- Can improve solubility
Experimental Data: A Case Study

A study by researchers at GlaxoSmithKline provides compelling data on the bioisosteric replacement of a tertiary alcohol in a series of pyrazole-based inhibitors of bacterial DNA gyrase. The parent compound, a potent inhibitor, suffered from high clearance in human liver microsomes. The following table summarizes the key findings from their investigation:

CompoundBioisosteric GroupGyrB IC50 (nM)Human Liver Microsome Clearance (µL/min/mg)
1 (Parent) Tertiary Alcohol10150
2 1,1-Difluoroethyl1525
3 Oxetane2540
4 Cyclobutanol5060

These results clearly demonstrate that while all tested bioisosteres led to a slight decrease in potency (increased IC50), they all offered a significant improvement in metabolic stability (decreased clearance). The 1,1-difluoroethyl analog 2 emerged as the most promising candidate, striking an excellent balance between retained potency and enhanced metabolic stability.

Experimental Protocols

The successful implementation of a bioisosteric replacement strategy hinges on robust and reproducible synthetic methods. Below are representative protocols for the synthesis of the 1,1-difluoroethyl and oxetane analogs, adapted from established literature procedures.

Protocol 1: Synthesis of the 1,1-Difluoroethyl Analog

This protocol outlines a common route for the introduction of a difluoroethyl group, often starting from a corresponding ketone precursor.

Workflow for the Synthesis of a 1,1-Difluoroethyl Pyrazole Analog

start Pyrazole Ketone Precursor intermediate Gem-difluoro Intermediate start->intermediate Fluorination reagent1 DAST or Deoxofluor (Fluorinating Agent) product 1,1-Difluoroethyl Pyrazole intermediate->product Alkylation reagent2 Organometallic Reagent (e.g., MeMgBr) start N-H Pyrazole intermediate Deprotonated Pyrazole (Anion) start->intermediate Deprotonation reagent1 Strong Base (e.g., NaH) product N-Oxetanyl Pyrazole intermediate->product Nucleophilic Substitution reagent2 3-Bromooxetane

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol

Author: BenchChem Technical Support Team. Date: March 2026

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental to discovery. The compound 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, with its brominated pyrazole core, represents a class of molecules with significant potential in medicinal chemistry. However, its structural motifs also necessitate a rigorous and informed approach to laboratory safety. This guide provides a detailed, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our commitment is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of their work.

Hazard Assessment: Understanding the Risks

The first principle of laboratory safety is a thorough understanding of the potential hazards associated with a substance. Based on the toxicological data of analogous compounds, we can infer the primary hazards of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Inferred Hazard Profile:

Hazard ClassificationPotential Effects
Acute Oral Toxicity Harmful if swallowed.[1][3]
Skin Corrosion/Irritation Causes skin irritation.[1][2][3]
Serious Eye Damage/Irritation Causes serious eye irritation.[1][2][3]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory tract irritation.[1][3]

During handling, thermal decomposition or combustion may generate toxic gases such as carbon oxides, hydrogen bromide, and nitrogen oxides.[4]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide comprehensive protection against the anticipated hazards. The following table outlines the minimum PPE requirements for handling 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProvides protection against splashes and airborne particles.[4][5]
Hands Compatible chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption.[5]
Body Laboratory coatProtects against incidental contact and contamination of personal clothing.[6]
Respiratory Use in a well-ventilated area or chemical fume hoodMinimizes inhalation exposure to dust, fumes, or vapors.[5][7]

dot

Emergency_Response_Flowchart cluster_exposure Personal Exposure cluster_spill Chemical Spill Start Exposure or Spill Occurs Assess_Situation Assess the Situation (Nature and Scale) Start->Assess_Situation Eye_Contact Eye Contact Assess_Situation->Eye_Contact Exposure Skin_Contact Skin Contact Assess_Situation->Skin_Contact Exposure Inhalation Inhalation Assess_Situation->Inhalation Exposure Ingestion Ingestion Assess_Situation->Ingestion Exposure Small_Spill Small Spill Assess_Situation->Small_Spill Spill Large_Spill Large Spill Assess_Situation->Large_Spill Spill First_Aid Administer First Aid (Flush, Wash, Fresh Air) Eye_Contact->First_Aid Skin_Contact->First_Aid Inhalation->First_Aid Ingestion->First_Aid Medical_Attention Seek Immediate Medical Attention First_Aid->Medical_Attention Contain_Spill Contain and Clean Up (Inert Absorbent) Small_Spill->Contain_Spill Evacuate Evacuate Area Large_Spill->Evacuate Dispose Dispose of Waste Properly Contain_Spill->Dispose Evacuate->Contain_Spill

Caption: Decision-making flowchart for emergency response to exposure or spills.

Disposal Plan

Proper disposal of 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol and any contaminated materials is a critical final step in the handling process.

  • Waste Classification: This compound should be treated as hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal Method: Arrange for disposal by a licensed professional waste disposal service. Do not allow the material to enter drains or water courses. [7]Adhere to all local, state, and federal regulations for hazardous waste disposal.

By implementing these comprehensive safety measures, researchers can confidently and safely work with 2-(3-bromo-1-methyl-1H-pyrazol-5-yl)propan-2-ol, fostering a secure environment for scientific advancement.

References

  • Scribd. (n.d.). Bromine Handling. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.